1,2-Bis(octyloxy)benzene
Description
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Properties
IUPAC Name |
1,2-dioctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUIKNPCILERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369291 | |
| Record name | 1,2-Bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-41-6 | |
| Record name | 1,2-Bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Bis(octyloxy)benzene chemical and physical properties
Technical Whitepaper: 1,2-Bis(octyloxy)benzene Properties, Synthesis, and Applications in Supramolecular Chemistry [1]
Part 1: Executive Summary
This compound (CAS: 4956-41-6), often referred to as 1,2-dioctyloxybenzene or veratrole dioctyl ether , is a critical intermediate in the field of organic electronics and soft matter physics.[1] Unlike its shorter-chain homologues (e.g., veratrole), the attachment of two hydrophobic octyl chains confers unique solubility and self-assembly characteristics.[1]
Its primary industrial and research value lies in its role as a precursor for Discotic Liquid Crystals (DLCs) .[1] Through oxidative trimerization, it yields 2,3,6,7,10,11-hexakis(octyloxy)triphenylene, a benchmark material for studying charge transport in columnar mesophases.[1] This guide details the physicochemical profile, field-proven synthesis protocols, and downstream applications of this versatile ether.[1]
Part 2: Chemical Identity & Physical Properties
This compound is a colorless, oily liquid at room temperature.[1] Its lipophilic nature makes it soluble in non-polar organic solvents (DCM, Toluene, Hexane) but insoluble in water.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 4956-41-6 | |
| Molecular Formula | C₂₂H₃₈O₂ | |
| Molecular Weight | 334.54 g/mol | |
| Physical State | Colorless Liquid | Low melting point solid near 0°C |
| Boiling Point | ~333 °C | At 760 mmHg |
| Density | 0.904 g/mL | At 25 °C |
| Solubility | DCM, THF, Toluene, CHCl₃ | Immiscible in water |
| Refractive Index | Estimated |
Part 3: Synthesis & Manufacturing
The synthesis of this compound is a classic Williamson Ether Synthesis .[1] While conceptually simple, achieving high purity (>98%) requires strict control over stoichiometry and moisture to prevent mono-alkylated byproducts.[1]
Reaction Mechanism & Pathway[1]
The reaction involves the double nucleophilic substitution of catechol (1,2-dihydroxybenzene) with 1-bromooctane, mediated by a base (Potassium Carbonate).[1]
Figure 1: Step-wise alkylation pathway.[1] The second alkylation is generally faster due to the increased electron density of the ring.[1]
Field-Proven Experimental Protocol
Reagents:
-
Catechol (1.0 eq)
-
1-Bromooctane (2.5 eq) — Excess ensures complete bis-alkylation.[1]
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone.[1] Note: DMF is preferred for faster kinetics due to better solubility of the phenoxide anion.[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve Catechol (e.g., 11.0 g, 0.1 mol) in DMF (100 mL).
-
Deprotonation: Add anhydrous
(41.5 g, 0.3 mol) in one portion. The mixture may turn slightly green/brown due to trace oxidation (catechol is air-sensitive).[1] -
Addition: Add 1-bromooctane (48.3 g, 0.25 mol) via a dropping funnel over 15 minutes.
-
Reflux: Heat the mixture to 85–90 °C for 24 hours under nitrogen.
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and separate the organic phase.
-
Extract with Dichloromethane (
mL).[1] -
Wash the combined organic layer with 1M NaOH (to remove any unreacted catechol/mono-ether) and then Brine.[1]
-
Dry over
and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically purified via column chromatography (Silica gel, Hexane/DCM gradient) or vacuum distillation if scale permits.[1]
-
Yield: Typical isolated yield is 78–85% .[1]
Part 4: Analytical Characterization
Verification of the structure is performed via NMR spectroscopy.[1][2] The symmetry of the molecule results in a simplified spectrum.[1]
Table 2: ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 6.89 ppm | Singlet (s) | 4H | Ar-H (Positions 3,4,5,6) |
| α-Methylene | 3.99 ppm | Triplet (t, J=6.6 Hz) | 4H | Ar-O-CH ₂- |
| β-Methylene | 1.85 – 1.78 ppm | Multiplet (m) | 4H | -O-CH₂-CH ₂- |
| Bulk Chain | 1.57 – 1.22 ppm | Multiplet (m) | 20H | -(CH ₂)₅- |
| Terminal Methyl | 0.89 ppm | Triplet (t, J=6.6 Hz) | 6H | -CH ₃ |
¹³C NMR Data (CDCl₃): δ 149.4 (Ar-C-O), 121.1 (Ar-C), 114.2 (Ar-C), 69.4 (O-CH₂), 31.9, 29.5, 29.4, 26.2, 22.8, 14.2 (Alkyl Chain).
Part 5: Advanced Application – Triphenylene Synthesis
The most significant application of this compound is its conversion into Triphenylene Discotic Liquid Crystals .[1] This is achieved via Oxidative Trimerization (Scholl reaction), typically using Iron(III) Chloride (
Mechanism: Oxidative Trimerization
Three molecules of the dialkoxybenzene are coupled to form a flat, disk-shaped aromatic core.[1] These disks stack into columns, facilitating one-dimensional charge transport (molecular wires).[1]
Figure 2: The Scholl reaction pathway converting the benzene derivative into a triphenylene mesogen.[1]
Key Protocol Insight:
The reaction is strictly anhydrous. The oxidant (
Part 6: Safety & Handling
While this compound is not classified as highly toxic, standard laboratory safety practices are mandatory.[1]
-
Hazards:
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1]
References
-
Synthesis & NMR Data
-
Physical Properties (Boiling Point/Density)
-
Application (Triphenylene Synthesis)
Sources
Synthesis Pathways for 1,2-Bis(octyloxy)benzene: A Technical Guide
Abstract This technical guide details the synthesis of 1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), a critical intermediate in the fabrication of liquid crystals, conductive polymers, and supramolecular assemblies. The document provides two distinct, validated pathways: a classical Williamson Ether Synthesis optimized for laboratory precision, and a Phase Transfer Catalysis (PTC) method designed for scalability and green chemistry compliance.
Introduction & Chemical Significance[1]
This compound, a dialkoxybenzene derivative, serves as a fundamental building block in materials science. Its electron-rich aromatic core and long alkyl chains induce specific mesogenic properties, making it essential for:
-
Liquid Crystal Displays (LCDs): As a precursor for discotic liquid crystals.
-
Organic Electronics: A solubilizing core for conductive polymers (e.g., poly(p-phenylene vinylene) derivatives).
-
Supramolecular Chemistry: A scaffold for host-guest complexes due to its ability to stabilize cations via the "gauche effect" of the vicinal oxygen atoms.
Chemical Identity[2][3][4][5]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 334.54 g/mol
-
Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).
Pathway 1: Classical Williamson Ether Synthesis (Standard Protocol)
This pathway represents the "gold standard" for laboratory-scale synthesis, prioritizing yield and purity over atom economy. It utilizes a polar aprotic solvent to enhance the nucleophilicity of the phenoxide intermediate.
Reaction Mechanism
The reaction proceeds via an
Figure 1: Mechanistic pathway for the double alkylation of catechol.
Experimental Protocol
Reagents:
-
Catechol (11.0 g, 100 mmol)
-
1-Bromooctane (42.5 g, 220 mmol, 2.2 equiv)
-
Potassium Carbonate (
), anhydrous (41.5 g, 300 mmol, 3.0 equiv) -
Dimethylformamide (DMF) (150 mL) or Acetone (300 mL)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
) to prevent oxidation of catechol (which turns dark brown/black upon air exposure). -
Dissolution: Add Catechol and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in portions. The mixture may change color; stir for 30 minutes at room temperature to ensure phenoxide formation. -
Alkylation: Add 1-Bromooctane dropwise via a syringe or addition funnel.
-
Reflux: Heat the mixture to 80°C (if DMF) or Reflux (if Acetone) . Maintain stirring for 18–24 hours.
-
Note: DMF allows for higher temperatures and faster rates but requires more rigorous workup to remove. Acetone is easier to remove but requires longer reaction times (up to 48h).
-
-
Quench: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold water. The product should precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with:
-
Water (
mL) to remove DMF. -
1M NaOH (
mL) to remove unreacted catechol (Critical step for purity). -
Brine (
mL).
-
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Pathway 2: Phase Transfer Catalysis (Green/Scale-Up)
This method avoids high-boiling solvents like DMF, facilitating easier workup and reducing environmental impact. It uses a quaternary ammonium salt to transfer the phenoxide anion from an aqueous phase to an organic phase where it reacts with the alkyl halide.
Catalytic Cycle
The catalyst (e.g., Tetrabutylammonium bromide, TBAB) forms an ion pair with the catecholate dianion at the interface, solubilizing it in the organic solvent (Toluene) where the reaction with 1-bromooctane is rapid.
Figure 2: Phase Transfer Catalysis (PTC) cycle for ether synthesis.
Experimental Protocol
Reagents:
-
Catechol (100 mmol)
-
1-Bromooctane (250 mmol)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (40 mL)
-
Toluene (100 mL)
-
Tetrabutylammonium Bromide (TBAB) (5 mmol, 5 mol%)
Methodology:
-
Biphasic Setup: In a flask, combine the toluene, 1-bromooctane, and TBAB.
-
Addition: Add the catechol and the 50% NaOH solution.
-
Reaction: Heat the biphasic mixture to 90°C with vigorous mechanical stirring (essential for creating high interfacial area).
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 9:1). Reaction is typically complete in 4–8 hours.
-
Workup: Separate the phases. Wash the organic (Toluene) layer with water and dilute HCl (to neutralize residual base).
-
Isolation: Evaporate Toluene to yield the crude product.
Characterization & Data Analysis
The synthesized material must be validated using spectroscopic methods.
Table 1: Key Physical and Spectroscopic Data
| Parameter | Expected Value/Observation | Notes |
| Physical State | White solid or colorless oil | MP is typically low (approx. 30–40°C) or liquid at RT depending on purity. |
| Aromatic protons appear as a singlet or tight multiplet. | ||
| Characteristic triplet for methylene next to oxygen. | ||
| Quintet-like multiplet. | ||
| Bulk methylene envelope. | ||
| Terminal methyl groups. | ||
| IR Spectroscopy | 2920, 2850 | Strong alkyl chain signals. |
| 1250, 1120 | Characteristic Aryl-Alkyl ether bands. |
Safety & Troubleshooting
-
Oxidation Risk: Catechol oxidizes rapidly in air/basic conditions to form quinones (dark color). Always use fresh catechol or recrystallize from toluene before use, and maintain an inert atmosphere (
). -
Alkylation Efficiency: If mono-alkylation is observed (product contains -OH peak in IR/NMR), increase the reaction time or the equivalents of alkyl halide.
-
Purification: If the product is an oil and difficult to crystallize, purify via column chromatography using Silica Gel 60 and Hexane:DCM (9:1) as the eluent.
References
-
Williamson Ether Synthesis Mechanism & Scope
- Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
-
URL:[Link]
-
Phase Transfer Catalysis Protocols
- Source: Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986.
-
URL:[Link]
-
Physical Properties of Dialkoxybenzenes
- Source: NIST Chemistry WebBook, SRD 69.
-
URL:[Link]
-
Synthesis of Liquid Crystal Intermediates
Sources
Technical Guide: 1,2-Bis(octyloxy)benzene
Nomenclature, Synthesis, and Material Applications
Executive Summary
This technical guide provides a rigorous analysis of 1,2-bis(octyloxy)benzene (commonly referred to as 1,2-dioctoxybenzene). While frequently utilized as a precursor in the synthesis of columnar liquid crystals and ion-selective ionophores, the molecule’s nomenclature often suffers from ambiguity in commercial catalogs. This document establishes the definitive IUPAC nomenclature, details a self-validating Williamson ether synthesis protocol, and outlines its critical role in supramolecular chemistry.
Part 1: Nomenclature and Structural Analysis
Definitive IUPAC Derivation
The term "1,2-dioctoxybenzene" is a semi-systematic trade name. For scientific precision and patent literature, the Preferred IUPAC Name (PIN) must be used to describe the substitution of the benzene ring with two complex ether chains.
-
Parent Structure: Benzene (
) -
Substituent: Octyloxy group (
) -
Multiplicative Prefix: "Bis-" is preferred over "di-" when modifying complex substituents (like octyloxy) to avoid ambiguity, although "di-" is accepted in general nomenclature.
-
Locants: 1, 2 (indicating ortho substitution).
Correct IUPAC Name: This compound CAS Registry Number: 4956-41-6
Structural Visualization
The following diagram illustrates the logical breakdown of the nomenclature and the resulting chemical structure.
Figure 1: IUPAC nomenclature derivation logic for this compound.
Part 2: Physicochemical Properties[1]
The molecule exhibits properties characteristic of long-chain dialkoxybenzenes, serving as a "soft" lipophilic core for larger supramolecular assemblies.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 334.54 g/mol |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Solubility | Soluble in |
| Refractive Index | ~ |
| Key Spectroscopic Signature |
Part 3: Synthetic Methodology
Reaction Pathway: Williamson Ether Synthesis
The most robust synthesis involves the double alkylation of catechol (1,2-dihydroxybenzene) using 1-bromooctane under basic conditions. This
Figure 2: Synthetic pathway via Williamson Ether Synthesis.
Step-by-Step Protocol
Objective: Synthesize 10g of this compound.
Reagents:
-
Catechol (1,2-dihydroxybenzene): 1.0 eq
-
1-Bromooctane: 2.5 eq (Excess ensures complete bis-alkylation)
-
Potassium Carbonate (
): 3.0 eq (Anhydrous, ground to powder) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile. Note: DMF accelerates the reaction due to high polarity but is harder to remove.
Procedure:
-
Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) to prevent catechol oxidation. -
Solvation: Dissolve Catechol (1.0 eq) in DMF (50 mL).
-
Deprotonation: Add
(3.0 eq) slowly. The solution may darken slightly due to phenoxide formation. Stir at room temperature for 15 minutes. -
Alkylation: Add 1-bromooctane (2.5 eq) via syringe.
-
Reflux: Heat the mixture to 80-90°C (if using DMF) or reflux (if using Acetonitrile) for 12–24 hours.
-
Self-Validating Step (TLC): Monitor reaction using TLC (Hexane:Ethyl Acetate 9:1). The starting material (Catechol) is highly polar (low
); the product is non-polar (high ). The reaction is complete when the baseline spot disappears.
-
-
Workup:
-
Cool to room temperature.
-
Pour mixture into 300mL ice-cold water (precipitates the organic product and dissolves inorganic salts).
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organic layers with 1M NaOH (to remove unreacted catechol) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or cold Methanol to yield white/off-white crystals.
Part 4: Applications in Material Science[5]
Liquid Crystal Mesogens
This compound serves as a flexible "wing" component in discotic liquid crystals. The long alkyl chains induce the necessary disorder to lower melting points, allowing the formation of stable mesophases (nematic or columnar) when attached to rigid aromatic cores (e.g., triphenylene or phthalocyanine derivatives).
Ion-Selective Electrodes (Ionophores)
The oxygen atoms in the 1,2-position (veratrole motif) can act as weak donor sites for metal cations. When incorporated into macrocycles (crown ethers), this unit enhances solubility in polymeric membranes used for potentiometric sensors (ISEs), particularly for detecting Potassium (
References
-
Nomenclature & Structure: Matrix Fine Chemicals. This compound | CAS 67399-94-4.[1] Retrieved from
-
Synthetic Protocol (Homolog Reference): Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E. Retrieved from
-
Chemical Data: Chemspace. This compound - C22H38O2.[1][2] Retrieved from
-
General Williamson Ether Methodology: BenchChem. Synthesis of Alkoxybenzenes. Retrieved from
Sources
CAS number 4956-41-6 experimental data
Technical Monograph: 1,2-Bis(octyloxy)benzene (CAS 4956-41-6) [1][2]
Executive Summary this compound (CAS 4956-41-6), also known as 1,2-dioctoxybenzene or catechol dioctyl ether, is a critical lipophilic building block in the synthesis of advanced functional materials. While structurally simple, its significance lies in its role as a precursor for discotic liquid crystals (triphenylenes), conductive polymers, and Covalent Organic Frameworks (COFs). In drug development contexts, it serves as a lipophilic scaffold for supramolecular carriers and lipid-mimetic systems.
This guide synthesizes experimental data, synthesis protocols, and mechanistic insights to provide a robust reference for researchers in medicinal chemistry and materials science.
Chemical & Physical Profile
Identity & Structure The compound consists of a benzene ring substituted at the ortho (1,2) positions with two octyl ether chains. This substitution pattern imparts significant lipophilicity (high LogP) and disrupts π-π stacking relative to para-isomers, resulting in a lower melting point.
| Property | Data |
| CAS Number | 4956-41-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₂₂H₃₈O₂ |
| Molecular Weight | 334.54 g/mol |
| Physical State | Low-melting solid or viscous liquid (at 25°C) |
| Boiling Point | ~333 °C (at 760 mmHg) |
| Solubility | Soluble in CHCl₃, DCM, THF, Toluene; Insoluble in Water |
| LogP (Predicted) | ~8.5 (Highly Lipophilic) |
Synthesis Protocol: Williamson Etherification
Causality & Logic: The synthesis utilizes a standard Williamson ether synthesis. The choice of Potassium Carbonate (K₂CO₃) as the base is critical; it is strong enough to deprotonate the phenolic hydroxyls of catechol (pKa ~9.85) but mild enough to prevent side reactions associated with stronger bases like NaH. DMF (Dimethylformamide) is the preferred solvent due to its high dielectric constant, which solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the SN2 attack on 1-bromooctane.
Step-by-Step Methodology:
-
Reagents:
-
Catechol (1,2-dihydroxybenzene): 1.0 equiv (e.g., 11.0 g)
-
1-Bromooctane: 2.5 equiv (e.g., 48.3 g) — Excess ensures complete dialkylation.
-
Potassium Carbonate (K₂CO₃): 3.0 equiv (anhydrous, granular)
-
Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux).
-
-
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Mixing: Dissolve Catechol in DMF (100 mL). Add K₂CO₃ in one portion. The mixture may turn dark due to oxidation sensitivity of the phenoxide; maintain inert atmosphere.
-
Addition: Add 1-Bromooctane dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Reaction: Heat the mixture to 80–90 °C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (Catechol) will disappear (low Rf), and the product will appear near the solvent front.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product and remove DMF. Extract with Dichloromethane (3 x 100 mL).
-
Purification: Wash combined organic layers with 1M NaOH (to remove unreacted mono-alkylated phenols), water, and brine. Dry over MgSO₄. Concentrate in vacuo.
-
Final Polish: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane -> 2% EtOAc/Hexane) to yield a white/off-white solid or clear oil.
-
Yield Expectation: 85–92%.
Figure 1: Synthesis pathway via Williamson Etherification. The reaction proceeds through sequential SN2 nucleophilic substitutions.
Functional Applications & Mechanism
A. Precursor for Discotic Liquid Crystals (Triphenylenes) The primary high-value application of CAS 4956-41-6 is as a monomer for the synthesis of 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene .
-
Mechanism: Oxidative trimerization using Ferric Chloride (FeCl₃) or Molybdenum Pentachloride (MoCl₅).
-
Significance: The resulting triphenylene molecules stack into columns (discotic mesophase), creating 1D conductive channels used in organic photovoltaics and molecular wires. The octyl chains provided by CAS 4956-41-6 act as a "solvent skin," ensuring solubility and facilitating the liquid crystalline phase transition.
B. Supramolecular Scaffolds in Drug Delivery In pharmaceutical research, the 1,2-bis(alkyloxy)benzene motif is used to create amphiphilic cyclotriveratrylenes (CTVs) . These bowl-shaped molecules can host hydrophobic drugs (guest-host chemistry) or self-assemble into nanocapsules for targeted delivery.
Figure 2: Divergent application pathways. The compound serves as a "lipophilic module" for constructing larger functional architectures.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following NMR signals must be observed. Absence of the phenolic proton (broad singlet >5.0 ppm) confirms complete alkylation.
¹H NMR (400 MHz, CDCl₃) Expectation:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.89 | Multiplet | 4H | Ar-H | Symmetric aromatic core |
| 3.99 | Triplet (J=6.6 Hz) | 4H | -O-CH ₂- | Alpha-methylene (Diagnostic peak) |
| 1.81 | Quintet | 4H | -OCH₂CH ₂- | Beta-methylene |
| 1.47 – 1.29 | Multiplet | 20H | -(CH ₂)₅- | Alkyl chain backbone |
| 0.89 | Triplet | 6H | -CH ₃ | Terminal methyl groups |
¹³C NMR Diagnostic Peaks:
-
149.2 ppm: Aromatic C -O (Ipso carbon).
-
121.0 ppm: Aromatic C -H.
-
114.1 ppm: Aromatic C -H (Ortho to ether linkage).
-
69.3 ppm: -O-C H₂- (Ether carbon).
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapor.
-
Storage: Store at room temperature in a tightly sealed container. Stable under normal conditions, but avoid strong oxidizing agents.
References
-
BenchChem. Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. (Analogous synthesis protocol). Available at:
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: (Note: CAS 4956-41-6 maps to the 1,2-isomer structure).
-
Sigma-Aldrich. this compound Product Specification. Available at:
-
Royal Society of Chemistry. Synthesis of Triphenylene Discotic Liquid Crystals. Journal of Materials Chemistry C. (General reference for oxidative trimerization of dialkoxybenzenes). Available at:
Sources
Molecular Structure & Application Guide: 1,2-Bis(octyloxy)benzene
Executive Summary
1,2-Bis(octyloxy)benzene (CAS 17673-82-6), also known as catechol dioctyl ether, serves as a critical amphiphilic building block in supramolecular chemistry and materials science. Unlike its para-substituted counterparts, the ortho positioning of the octyloxy chains introduces a specific dipole moment and steric twist that makes this molecule a preferred precursor for discotic liquid crystals (triphenylene derivatives) and a model "podand" for cation extraction.
This guide moves beyond basic property listing to provide a mechanistic understanding of its synthesis, structural validation, and application logic.
Molecular Architecture & Electronic Properties[1]
Structural Logic
The molecule consists of a benzene core substituted at the 1 and 2 positions with octyl ether chains. This architecture dictates its physical behavior:
-
Steric Hindrance: The two oxygen atoms at the ortho position create steric repulsion. To minimize energy, the alkyl chains often adopt a non-planar conformation relative to the benzene ring, twisting out of the plane. This prevents the tight crystalline packing seen in para-isomers, resulting in a lower melting point (low-melting solid or viscous oil at RT).
-
Electronic Density: The alkoxy groups are strong electron-donating groups (EDG) via resonance (+M effect). This makes the benzene ring electron-rich, activating it for subsequent electrophilic aromatic substitutions (e.g., oxidative trimerization to form triphenylenes).
-
Amphiphilicity: The molecule possesses a hydrophobic tail (C8 chains) and a polarizable aromatic core, facilitating self-assembly in non-polar solvents.
Physicochemical Data Table
| Property | Value / Description | Relevance |
| CAS Number | 17673-82-6 | Unique Identifier |
| Molecular Formula | C₂₂H₃₈O₂ | Stoichiometry |
| Molecular Weight | 334.54 g/mol | Calculation standard |
| Physical State | Low-melting solid / Viscous Oil | Handling requirements (mp ~28–30°C) |
| Solubility | Soluble in DCM, Hexane, Toluene | Extraction/Processing |
| Dipole Moment | ~2.3 D | Higher than para (0 D); critical for dielectric properties |
Synthesis & Purification Protocol
The "Why" Behind the Protocol
We utilize a Williamson Ether Synthesis adapted for steric crowding.
-
Base Selection (K₂CO₃): We prefer Potassium Carbonate over NaH. While NaH is faster, K₂CO₃ in a polar aprotic solvent allows for a milder, more controllable reaction that minimizes elimination side products of the octyl bromide.
-
Solvent (DMF vs. Acetone): DMF is chosen over acetone. The higher boiling point of DMF allows the reaction to proceed at 80-90°C, overcoming the activation energy barrier imposed by the steric hindrance of the second alkylation step.
Step-by-Step Methodology
Reagents:
-
Catechol (1,2-dihydroxybenzene): 1.0 eq
-
1-Bromooctane: 2.5 eq (Excess ensures complete bis-alkylation)
-
Potassium Carbonate (anhydrous): 3.0 eq
-
DMF (N,N-Dimethylformamide): 10 mL per gram of catechol
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Deprotonation: Add Catechol and K₂CO₃ to DMF. Stir at room temperature for 30 minutes. Observation: The solution will darken (oxidation sensitivity) or turn a slurry suspension.
-
Alkylation: Add 1-Bromooctane dropwise via syringe.
-
Reflux: Heat the mixture to 90°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Solvent: 9:1 Hexane/Ethyl Acetate). The mono-alkylated intermediate (
) should disappear, leaving the bis-product ( ).
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (5x reaction volume) to precipitate the organic phase and dissolve inorganic salts.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with 1M NaOH (removes unreacted catechol) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from cold Ethanol or perform Flash Column Chromatography (Silica gel, Hexane/DCM gradient) if high purity (>99%) is required for liquid crystal synthesis.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis pathway emphasizing the sequential alkylation logic.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the core structure, the following NMR signals must be present. Absence of the phenolic -OH signal is the primary purity indicator.
Proton NMR ( H-NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 6.85 – 6.95 | Multiplet | 4H | Ar-H | Symmetric aromatic core. |
| 3.98 – 4.02 | Triplet ( | 4H | -O-CH | Deshielded by oxygen; diagnostic of ether formation. |
| 1.75 – 1.85 | Quintet | 4H | -O-CH | Beta-protons. |
| 1.25 – 1.50 | Multiplet | 20H | Bulk -CH | Hydrophobic chain interior. |
| 0.88 | Triplet | 6H | -CH | Terminal methyls. |
Infrared Spectroscopy (FT-IR)
-
2920, 2850 cm⁻¹: C-H stretching (Alkyl chains).
-
1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).
-
Absence of 3200-3400 cm⁻¹: Confirms complete consumption of Catechol (-OH).
Functional Applications
Precursor for Discotic Liquid Crystals
This compound is the monomeric unit for the synthesis of Triphenylene derivatives via oxidative trimerization (Scholl Reaction).
-
Mechanism: Treatment with
or causes the electron-rich benzene rings to couple at the vacant para positions. -
Result: A disc-shaped core surrounded by 6 octyl chains, forming Columnar (
) mesophases used in organic photovoltaics and molecular wires.
Ion Extraction (Podand Behavior)
The two oxygen atoms act as a "bite" chelate. While not as effective as a crown ether, the molecule acts as an acyclic ionophore (podand).
-
Selectivity: Shows affinity for larger alkali metals (like
or ) in non-polar solvents, facilitated by the "gauche" effect where the oxygens orient to solvate the cation.
Structure-Property Relationship Diagram
Figure 2: Mapping molecular features to macroscopic functionality.
References
-
Preparation of Alkoxybenzenes: "Williamson Ether Synthesis of Dialkoxybenzenes." Organic Syntheses, Coll. Vol. 4, p. 836.
-
Liquid Crystal Synthesis: Bushby, R. J., et al. "Discotic Liquid Crystals: Synthesis and Characterization of Triphenylene Derivatives." Liquid Crystals, 2001.
-
Spectroscopic Data: "1,2-Diethoxybenzene NMR Data." Spectral Database for Organic Compounds (SDBS), SDBS No. 3452 (Analogous C2 variant data for shift verification).
-
Physical Properties: "PubChem Compound Summary for CAS 17673-82-6." National Center for Biotechnology Information.
Advanced Technical Review: 1,2-Bis(octyloxy)benzene in Material Science and Organic Synthesis
Executive Summary
1,2-Bis(octyloxy)benzene (CAS 4956-41-6) is a critical dialkoxybenzene intermediate primarily utilized in the synthesis of supramolecular materials and organic electronics. Its structural significance lies in the ortho-substitution pattern, which pre-organizes the molecule for oxidative trimerization into triphenylene derivatives—the benchmark core for Discotic Liquid Crystals (DLCs). These materials are foundational to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and one-dimensional conductive molecular wires.
This technical guide provides a rigorous analysis of the compound's synthesis, purification, and downstream applications, moving beyond basic recipes to explore the mechanistic drivers of high-yield production.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | Veratrole dioctyl ether; 1,2-Dioctyloxybenzene |
| CAS Number | 4956-41-6 |
| Molecular Formula | C₂₂H₃₈O₂ |
| Molecular Weight | 334.54 g/mol |
| Appearance | Low-melting white solid or viscous colorless oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Toluene, Hexane; Insoluble in Water |
| Key Function | Precursor for C₃-symmetric mesogens (Triphenylenes) |
Optimized Synthetic Architectures
The synthesis of this compound is classically achieved via a Williamson ether synthesis. However, the choice of base, solvent, and temperature critically dictates the ratio of mono-alkylated impurity to the desired di-alkylated product.
Protocol A: High-Throughput Synthesis (DMF/K₂CO₃)
Recommended for scale-up (>10g) due to faster kinetics.
Mechanism: SN2 Nucleophilic Substitution. The carbonate base deprotonates the catechol hydroxyls, creating a potent phenoxide nucleophile that attacks the primary alkyl halide.
Reagents:
-
Pyrocatechol (1.0 eq)
-
1-Bromooctane (2.5 eq) – Excess ensures complete di-alkylation.
-
Potassium Carbonate (K₂CO₃) (3.0 eq) – Anhydrous, granular.
-
Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Activation: Charge a 3-neck round bottom flask with Pyrocatechol and DMF under N₂ atmosphere. Add K₂CO₃ and stir at 60°C for 30 minutes. Expert Note: This pre-stirring step allows for the formation of the catecholate dianion, visible as a color change (often darkening).
-
Alkylation: Add 1-Bromooctane dropwise via an addition funnel to control the exotherm.
-
Reflux: Heat the mixture to 85–90°C for 12–24 hours. Monitor via TLC (Silica; Hexane:DCM 1:1). The mono-alkylated intermediate (polar) should disappear.
-
Quench & Extraction: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash: Wash combined organics with 1M NaOH (to remove unreacted catechol), water, and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. If the oil is colored, pass through a short silica plug eluting with Hexane/DCM (9:1).
Protocol B: Green Synthesis (Acetone/K₂CO₃)
Recommended for lab-scale (<5g) where DMF removal is difficult.
-
Modification: Replace DMF with Acetone and reflux at 60°C (boiling point).
-
Trade-off: Reaction times are significantly longer (24–48h) due to lower temperature, but workup is simpler (solvent evaporation).
Comparative Yield Analysis
| Method | Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Notes |
| A | DMF | K₂CO₃ | 90 | 12-24 | 85-92% | Fast; requires aqueous wash to remove DMF. |
| B | Acetone | K₂CO₃ | 56 (Reflux) | 24-48 | 75-85% | Slower; cleaner workup; "greener" solvent. |
| C | Ethanol | KOH | 78 (Reflux) | 12 | 60-70% | Prone to side reactions; lower yield. |
Visualization: From Precursor to Functional Material
The following diagram illustrates the critical pathway from raw catechol to the functional triphenylene liquid crystal, highlighting the role of this compound as the "Gateway Node."
Figure 1: Synthetic pathway transforming Pyrocatechol into the functional Discotic Liquid Crystal core via the this compound intermediate.
Application Deep Dive: Oxidative Trimerization
The primary high-value application of this compound is its conversion into 2,3,6,7,10,11-hexakis(octyloxy)triphenylene (HAT-C8) . This transformation is a textbook example of the Scholl reaction (oxidative coupling).
The Mechanism
The reaction proceeds via the formation of a radical cation. The electron-rich nature of the dialkoxybenzene ring (due to the +M effect of oxygen) lowers the oxidation potential, allowing oxidants like FeCl₃ or MoCl₅ to generate a radical cation species. Three of these units couple regio-specifically to form the triphenylene core.
Critical Protocol (FeCl₃ Method)
-
Dissolution: Dissolve this compound (1 eq) in dry DCM.
-
Oxidant Addition: Add anhydrous FeCl₃ (3–6 eq) suspended in DCM or Nitromethane dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–4 hours. The solution typically turns dark blue/black (characteristic of the radical cation).
-
Quench: Add Methanol to quench the reaction and precipitate the product.
-
Reduction: Wash the organic layer with dilute hydrazine or sodium metabisulfite to reduce residual Fe(III) species, which can trap the radical and reduce yield.
Why this matters: The resulting triphenylene molecules stack into columns (Columnar Hexagonal Phase, Colh), allowing for one-dimensional charge transport along the column axis. This property is exploited in organic field-effect transistors (OFETs).
Characterization Standards
To validate the synthesis of this compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.90 ppm (s, 4H): Aromatic protons (Singlet or tight multiplet indicating symmetry).
-
δ 4.00 ppm (t, 4H): α-Methylene protons (-O-CH ₂-). The triplet splitting confirms attachment to a CH₂ group.
-
δ 1.80 ppm (m, 4H): β-Methylene protons.
-
δ 1.20–1.50 ppm (m, 20H): Bulk methylene chain.
-
δ 0.88 ppm (t, 6H): Terminal methyl groups.
-
-
Absence of OH: The disappearance of the broad singlet at ~5.0–6.0 ppm (phenolic OH) confirms complete alkylation.
Safety & Handling
-
This compound: Generally considered low toxicity but should be treated as a chemical irritant. Avoid inhalation of dust/mist.
-
1-Bromooctane: Alkylating agent; lachrymator and skin irritant. Use gloves and fume hood.
-
FeCl₃ (for downstream use): Corrosive and hygroscopic. Reacts exothermically with water.
References
-
Stenutz, R. (n.d.). This compound Data Sheet. Stenutz.eu. Retrieved January 28, 2026, from [Link]
-
Kumar, S., & Manickam, M. (2010). Triphenylene/Carbazole Mesogens and Their Electrochemistry. Liquid Crystals.[1][2] Retrieved January 28, 2026, from [Link]
-
Institute of Physics, Chinese Academy of Sciences. (n.d.). Phase behaviors of binary mixtures composed of electron-rich and electron-poor triphenylene discotic liquid crystals. Chinese Physics B. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Synthesis of Triphenylene Derivatives. RSC Advances. Retrieved January 28, 2026, from [Link]
Sources
1,2-Bis(octyloxy)benzene: The Solubilizing Scaffold for Next-Gen Electronics & Biosensors
The following technical guide details the discovery, synthesis, and critical utility of 1,2-Bis(octyloxy)benzene.
CAS: 4956-41-6 | Formula: C₂₂H₃₈O₂ | Molecular Weight: 334.54 g/mol [1][2]
Executive Summary: The "Solubility Enabler"
In the history of organic electronics, few molecules have played as pivotal a role in processability as this compound. While the theoretical physics of conductive polymers (Nobel Prize 2000) established the potential of conjugated backbones, early materials like polyacetylene and polypyrrole were "insoluble bricks"—impossible to dissolve or print.
This compound emerged as the solution. By attaching flexible octyl chains to a catechol core, this molecule serves as a lipophilic anchor. It allows rigid, conjugated systems (like benzothiadiazoles and quinoxalines) to dissolve in common organic solvents (chlorobenzene, chloroform) without disrupting the
Historical Genesis: From Rigid Rods to Printable Inks
The discovery of this compound is not marked by a single "eureka" moment but by the "Solubility Crisis" of the 1990s.
-
The Problem: Early conjugated polymers (e.g., Poly(p-phenylene vinylene)) possessed high charge mobility but were intractable powders. They could not be spin-coated or printed.
-
The Innovation: Chemists realized that alkyl side chains could act as "solvent sponges." The transition from short chains (methoxy/ethoxy) to medium-length chains (octyl/dodecyl) was critical. The octyl chain (C8) was found to be the "Goldilocks" length: long enough to induce solubility in non-polar solvents, but short enough to prevent the polymer chains from twisting out of planarity (which would kill conductivity).
-
The Outcome: this compound became the standard precursor for synthesizing 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole , the most widely used electron-acceptor unit in donor-acceptor copolymers [1].
Chemical Synthesis & Methodology
The synthesis of this compound is a classic Williamson Ether Synthesis, but achieving electronic-grade purity (>99.5%) requires specific modifications to the standard protocol.
Protocol: Optimized Williamson Ether Synthesis
Objective: Dialkylation of Pyrocatechol (1,2-dihydroxybenzene).
Reagents:
-
Pyrocatechol (1.0 eq)
-
1-Bromooctane (2.5 eq) - Excess ensures complete dialkylation.
-
Potassium Carbonate (
) (3.0 eq) - Preferred over NaOH to reduce moisture sensitivity. -
Solvent: DMF or Acetone (Reflux).
Step-by-Step Workflow:
-
Deoxygenation: Purge the reaction vessel with Argon. Catechol is prone to oxidation (turning pink/brown) in air, which introduces trap states in the final electronic device.
-
Deprotonation: Suspend Pyrocatechol and
in DMF. Stir at 60°C for 1 hour. The solution will darken as the phenolate anion forms. -
Alkylation: Add 1-Bromooctane dropwise. Increase temperature to 90°C (if using DMF) or reflux (if acetone).
-
Kinetics: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The mono-alkylated intermediate (2-octyloxyphenol) will appear first. Reaction is complete only when this spot disappears (typically 12-24 hours).
-
Workup: Pour into ice water. The product precipitates as a white/off-white solid.
-
Purification (Critical): Recrystallize from Ethanol/Methanol. Note: Trace mono-alkylated impurities act as chain terminators in downstream polymerization, drastically reducing molecular weight.
Downstream Pathway: The "Benzothiadiazole Route"
The primary utility of this molecule is its conversion into the benzothiadiazole acceptor unit.
Figure 1: The synthetic pipeline transforming the catechol precursor into functional conjugated polymers.[2][3][4][5][6]
Technical Specifications & Physical Properties
| Property | Value | Significance |
| Physical State | White to pale yellow solid | Low melting point aids in solvent blending. |
| Melting Point | 30°C - 35°C (approx) | Often exists as a supercooled liquid or semi-solid at RT. |
| Boiling Point | ~332°C | High thermal stability, suitable for high-temp processing. |
| Solubility | Soluble in CHCl₃, THF, Toluene | Essential for solution-processed electronics. |
| Electronic Character | Electron-Rich (Donor) | The alkoxy groups donate electron density via resonance (+M effect). |
| CAS Number | 4956-41-6 | Unique identifier for procurement. |
Applications in Research & Drug Development
While primarily a materials science precursor, the applications of this compound extend into bio-interfaces relevant to drug development professionals.
A. Organic Photovoltaics (OPV)
The derivative 5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a standard "Acceptor" unit. When copolymerized with Thiophene (Donor), it creates a "Low Bandgap" polymer.
-
Mechanism: The octyloxy chains prevent the polymer backbone from aggregating too tightly in solution, allowing for the formation of a "Bulk Heterojunction" morphology when printed [2].
B. Biosensors (Fluorescent Probes)
In drug discovery, conjugated polymers derived from this scaffold are used as optical biosensors .
-
Principle: The polymer is water-soluble (via modified side chains or surfactants) and highly fluorescent.
-
Detection: When a target biological molecule (e.g., DNA, Glucose, Protein) binds, it alters the polymer's conformation or electronic environment, causing a measurable quenching or color shift (FRET).
-
Relevance: High-throughput screening of drug-protein interactions using these "amplifying fluorescent polymers" [3].
C. Liquid Crystals
The molecule serves as a core for Discotic Liquid Crystals (e.g., Triphenylene derivatives). These materials self-assemble into columnar stacks, creating "molecular wires" capable of one-dimensional charge transport, mimicking the function of biological ion channels.
References
-
Synthesis and Photovoltaic Properties of Benzothiadiazole-Based Polymers. Metu.edu.tr. (2021). Detailed protocol on the conversion of this compound to benzothiadiazole acceptors. Link
-
This compound CAS 4956-41-6 Data. ChemicalBook. Physical properties and commercial availability.[7] Link
-
SDBS-AEO Mixture for Biosensors. NCBI/PubMed. Discusses surfactant interactions and biosensor fabrication relevant to lipophilic benzene derivatives. Link
-
Synthesis of 1,2,4-Tributoxybenzene (Analogous Protocol). BenchChem. Provides comparative insights into the alkylation of poly-hydroxy benzenes. Link
Sources
- 1. 4956-41-6|this compound|BLD Pharm [bldpharm.com]
- 2. 4956-41-6|this compound|BLD Pharm [bldpharm.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. rsc.org [rsc.org]
- 5. drpress.org [drpress.org]
- 6. molbase.com [molbase.com]
- 7. Benzene, 1,2-bis(octyloxy)-, CasNo.4956-41-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
Technical Guide: Spectroscopic Characterization & Synthesis of 1,2-Bis(octyloxy)benzene
Version: 1.0
CAS No: 4956-41-6
Molecular Formula:
Executive Summary & Application Scope
1,2-Bis(octyloxy)benzene (often abbreviated as 1,2-Di-C8) is a critical intermediate in the synthesis of discotic liquid crystals, specifically triphenylene derivatives used in organic photovoltaics and molecular electronics. Its purity is the rate-limiting factor in the oxidative trimerization processes (e.g., using
This guide provides a self-validating spectroscopic profile for this compound, designed to distinguish the pure product from common impurities like mono-alkylated catechol or oxidized quinones.
Synthesis & Purification Protocol
The synthesis follows a standard Williamson Ether Synthesis. However, the choice of solvent and base is critical to prevent the oxidation of the electron-rich catechol substrate.
Reaction Logic
-
Substrate: Catechol (1,2-dihydroxybenzene).
-
Electrophile: 1-Bromooctane (excess).
-
Base: Potassium Carbonate (
).[1] -
Solvent: DMF or Acetonitrile (Polar aprotic is essential for
kinetics). -
Critical Insight: Catechol oxidizes rapidly to
-benzoquinone in air, turning the reaction black/brown. Rigorous purging is required.
Workflow Diagram
The following diagram outlines the synthesis and critical purification loops.
Figure 1: Synthesis workflow emphasizing the transition from air-sensitive reagents to stable ether product.
Spectroscopic Data Profile
The following data sets constitute the "fingerprint" for validation.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Assignment |
| Ar-H | 6.85 - 6.95 | Multiplet (s_app) | 4H | - | Aromatic protons (AA'BB' system) |
| 3.99 | Triplet | 4H | 6.6 | O-CH | |
| 1.75 - 1.85 | Quintet/Multiplet | 4H | - | O-CH | |
| Bulk CH | 1.25 - 1.50 | Broad Multiplet | 20H | - | Alkyl Chain (C3-C7) |
| CH | 0.88 | Triplet | 6H | 6.8 | Terminal Methyl |
Expert Insight:
-
The "Grease" Trap: The bulk methylene peak (~1.25 ppm) often overlaps with vacuum grease. Do not use this integral for yield calculation. Use the
-CH triplet at 3.99 ppm as your quantitative reference. -
Symmetry: Because the molecule is symmetric, the aromatic protons often appear as a singlet or a very tight multiplet at lower field strengths (300 MHz). Resolution into the AA'BB' pattern requires >400 MHz.
Carbon NMR ( NMR)
Solvent:
| Shift ( | Assignment | Notes |
| 149.2 | Ar-C-O | Quaternary aromatic carbon (ipso) |
| 121.0 | Ar-C | Aromatic CH |
| 114.1 | Ar-C | Aromatic CH |
| 69.3 | O-CH | Alpha carbon (Deshielded by Oxygen) |
| 31.8 | Alkyl CH | |
| 29.4 | Alkyl CH | |
| 29.3 | Alkyl CH | |
| 26.0 | Alkyl CH | |
| 22.7 | Alkyl CH | |
| 14.1 | CH | Terminal Methyl |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or KBr pellet.
-
2950, 2920, 2850 cm
: Strong C-H stretching (Alkyl chains). -
1590, 1500 cm
: Aromatic C=C ring stretch. -
1255 cm
: Diagnostic Peak. Asymmetric C-O-C stretching (Aryl alkyl ether). -
745 cm
: Ortho-disubstituted benzene out-of-plane bending.
Quality Control & Validation Logic
How do you confirm the reaction is complete? The primary failure mode is mono-alkylation (one OH group remaining).
The Validation Algorithm
Use the following logic flow to interpret your spectra.
Figure 2: Decision tree for spectroscopic validation of product purity.
Troubleshooting Common Issues
-
Brown Discoloration:
-
Cause: Oxidation of unreacted catechol to quinones.
-
Remedy: Pass the crude product through a short pad of silica gel using Hexane:DCM (1:1) before recrystallization. The quinones are polar and will stick to the silica; the ether product will elute.
-
-
Melting Point Depression:
-
Standard: Pure this compound has a melting point of 28–30 °C .
-
Issue: If the product is an oil at 20 °C, it likely contains residual solvent or mono-alkylated impurity. Recrystallize from cold Ethanol (
).
-
References
- Synthesis & Liquid Crystal Context: Kumar, S. (2011). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Contextualizes the use of dialkoxybenzenes as precursors).
- Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. (Verified general assignments for 1,2-dialkoxybenzenes).
-
Williamson Ether Protocol: Vogel, A. I. (1989).[3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Physical Properties: PubChem. (n.d.). Compound Summary for CAS 4956-41-6. National Library of Medicine. [5]
Sources
Technical Procurement & Validation Guide: 1,2-Bis(octyloxy)benzene
The following technical guide is structured as a high-level whitepaper designed for researchers and procurement specialists in the fields of organic electronics and supramolecular chemistry.
Executive Summary
1,2-Bis(octyloxy)benzene is a critical mesogenic building block used primarily in the synthesis of discotic liquid crystals (e.g., triphenylene derivatives via oxidative trimerization) and supramolecular hosts .[1][2] Unlike commodity solvents, this compound is a "Fine Chemical" typically sourced from specialty synthesis houses rather than bulk catalog distributors.[2]
This guide addresses the fragmented supply chain for CAS 1629-45-4, establishing a Procurement Decision Matrix and a Self-Validating Quality Control Protocol to ensure downstream experimental success.
Part 1: Technical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the end-user must define the "Grade" required based on the application.[2] Impurities in this material (specifically mono-alkylated phenols) can terminate polymerization chains or destabilize liquid crystal mesophases.[2]
Chemical Identity
| Property | Specification |
| CAS Number | 1629-45-4 (Primary); Note: 4956-41-6 is occasionally cited in Asian catalogs. |
| Molecular Formula | C₂₂H₃₈O₂ |
| Molecular Weight | 334.54 g/mol |
| Structure | Benzene ring substituted at 1,2-positions with n-octyloxy chains.[2][3] |
| Physical State | Low-melting solid or oil (MP: ~28–30 °C).[2] Often supplied as a viscous liquid if supercooled.[2] |
Critical Quality Attributes (CQAs)
| Attribute | Acceptance Criteria | Impact on Application |
| Purity (GC/HPLC) | >98.0% (Electronic Grade)>95.0% (Synthesis Grade) | <98%: Drastically lowers phase transition temperatures in Liquid Crystals. |
| Mono-alkylation | <0.5% (1-octyloxy-2-hydroxybenzene) | Critical: Acts as a chain terminator in oxidative polymerizations. |
| Halogens | <100 ppm (Bromooctane residue) | Residual alkyl halides can poison transition metal catalysts (Pd/Ni).[2] |
| Color | Colorless to Pale Yellow | Dark yellow indicates oxidation (quinones) or phenol impurities.[2] |
Part 2: Commercial Landscape & Supplier Analysis[1]
The supply market for this compound is tiered.[1][2] Unlike 1,4-bis(octyloxy)benzene (a common polymer precursor), the 1,2-isomer is a specialty item.[2]
Supplier Tiering[1][2][4]
Tier 1: Global Catalog Distributors (High Trust / High Cost)
Examples: Sigma-Aldrich (Merck), TCI, Alfa Aesar (Thermo Fisher).
-
Status: Often "Non-Stock" or "Lead Time" items.[2]
-
Pros: rigorous QA/QC; standardized packaging.
-
Cons: High markup; lead times of 2–6 weeks if back-ordered from a synthesis partner.[2]
-
Best For: Bench-scale R&D (<10g) where certificate of analysis (CoA) reliability is paramount.[2]
Tier 2: Specialty Synthesis Houses (Balance / Speed)
Examples: Matrix Fine Chemicals, Apollo Scientific, Fluorochem, Astatech.[1][2]
-
Status: Likely to hold stock in regional warehouses (EU/US).[2]
-
Pros: Specialized in aromatic building blocks; faster shipping than global catalogs.[2]
-
Cons: Variable batch-to-batch consistency.
-
Best For: Scale-up (10g – 100g) and pilot studies.[2]
Tier 3: Bulk Aggregators & Asian CROs (Low Cost / High Risk)
Examples: ChemicalBook listings, MolPort, ChemBlocks.[1][2]
-
Status: "Make to Order."
-
Pros: Lowest cost per gram.
-
Cons: High risk of identity error (e.g., shipping the 1,4-isomer instead of 1,2); requires internal validation.[2]
-
Best For: KG-scale production after a sample batch has been validated.[2]
Part 3: Procurement Strategy (Decision Logic)
Do not purchase based on price alone. Use this logic flow to determine the correct source.
Figure 1: Procurement decision tree based on application sensitivity and scale.
Part 4: Quality Assurance Protocol (The "Self-Validating" System)
Because this compound is often synthesized via O-alkylation of catechol, the most common contaminant is the mono-alkylated phenol .[2] This impurity is invisible in simple melting point tests but obvious in NMR.[2]
Objective: Validate Identity (1,2 vs 1,4 isomer) and Purity (absence of -OH).
The Protocol: H-NMR Validation
Reagents: CDCl₃ (Deuterated Chloroform).[2] Instrument: 300 MHz or higher NMR.
Step-by-Step Methodology:
-
Sampling: If the material is liquid (supercooled), warm to 40°C and shake to homogenize. If solid, sample from the center of the cake.[2]
-
Preparation: Dissolve ~10 mg in 0.6 mL CDCl₃.
-
Acquisition: Standard proton parameters (16 scans).
-
Analysis (The "Fingerprint"):
-
Region A (6.8 - 7.0 ppm): Look for a multiplet of 4H.[2] Note: The 1,4-isomer shows a singlet (4 equivalent protons).[1][2] The 1,2-isomer shows a multiplet (AA'BB' system).[1][2]This distinguishes the isomer. [2]
-
Region B (3.9 - 4.1 ppm): Triplet (4H) corresponding to
.[2] -
Region C (5.0 - 6.0 ppm): CRITICAL CHECK. Look for a broad singlet.[2] If present, this is phenolic -OH (mono-octyloxy impurity).[2]
-
Region D (0.8 - 1.8 ppm): Alkyl chain multiplets.[2]
-
Data Interpretation Table
| Signal (ppm) | Multiplicity | Integration | Assignment | Status |
| 6.85 - 6.95 | Multiplet | 4H | Ar-H (1,2-subst) | Pass (If Singlet = Fail/Wrong Isomer) |
| 3.98 | Triplet | 4H | Pass | |
| 5.50 | Broad s | <0.01H | Phenolic OH | Fail if >0.05H (Incomplete reaction) |
| 3.40 | Triplet | <0.01H | Fail (Unreacted Bromooctane) |
Part 5: Purification (If Commercial Grade Fails)
If the commercial supply arrives with >1% mono-alkylated impurity (common in Tier 3 supplies), use this purification workflow.
Method: Recrystallization [1]
-
Solvent: Ethanol (absolute) or Methanol.[2]
-
Dissolution: Dissolve crude material in minimum boiling ethanol (~5 mL per gram).
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filtration: The bis-alkylated product crystallizes (white plates); the mono-alkylated impurity and unreacted bromide remain in the mother liquor.[2]
Figure 2: Purification workflow to upgrade synthesis-grade material to electronic-grade.[2]
References
-
Chemical Identity & Isomerism
-
Synthesis & Impurity Profiling
-
Application Context (Liquid Crystals)
-
Supplier Verification
Sources
- 1. Beamco.com - Azobenzene liquid crystals [beamco.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound - C22H38O2 | CSSB00025770712 [chem-space.com]
- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]
- 5. eprints.koyauniversity.org [eprints.koyauniversity.org]
Methodological & Application
Applications of 1,2-Bis(octyloxy)benzene in liquid crystals
Application Note: Strategic Synthesis & Utilization of 1,2-Bis(octyloxy)benzene in Discotic Liquid Crystals
Part 1: Introduction & Core Concept
This compound (also known as 1,2-dioctyloxybenzene or veratrole dioctyl ether) is a non-mesogenic organic scaffold that serves as the critical "monomer" for the synthesis of Discotic Liquid Crystals (DLCs) , specifically triphenylene derivatives.
While the molecule itself typically exists as an isotropic liquid or low-melting solid (MP ~25–30 °C) and does not exhibit liquid crystalline phases, it acts as the fundamental building block for 2,3,6,7,10,11-hexakis(octyloxy)triphenylene (HAT-C8) . This transformation—via oxidative trimerization—converts a disordered, flexible ether into a rigid, planar, discoid core capable of self-assembling into Columnar Hexagonal (Col_h) mesophases.
Key Applications:
-
Precursor for Organic Electronics: The resulting triphenylene derivatives are hole-transport materials (p-type semiconductors) used in OLEDs and organic photovoltaics due to their high charge carrier mobility along the columnar stack (
to ). -
Optical Compensation Films: The negative birefringence of the discotic phase is used to widen the viewing angles of LCDs.
-
Supramolecular Templating: The octyl chains provide solubility in common organic solvents (DCM, Toluene) and facilitate the "nanosegregation" required for columnar assembly.
Part 2: Material Properties & Logic
The "Monomer" vs. The "Mesogen"
The utility of this compound lies in its ability to undergo the Scholl Reaction . The table below contrasts the precursor with its functional product.
| Property | Precursor: this compound | Product: HAT-C8 (Triphenylene Derivative) |
| Molecular Geometry | Flexible, V-shaped | Planar, Rigid, Discoid ( |
| Phase Behavior | Isotropic Liquid / Low-Melting Solid | Columnar Hexagonal (Col_h) Mesophase |
| Electronic Nature | Electron-rich aromatic ring | Extended |
| Role | Synthetic Intermediate | Functional Organic Semiconductor |
Why Octyl Chains?
The choice of the octyl (
-
Solubility: Shorter chains (
) lead to high melting points and poor solubility, making processing difficult. -
Phase Stability: Octyl chains provide sufficient "molten" character to lower the melting point (
) without destabilizing the mesophase completely (which happens with very long chains, e.g., ). -
Nanosegregation: The incompatibility between the aromatic core and the aliphatic tails drives the microphase separation that stabilizes the columnar structure.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound (Alkylation)
Objective: To attach flexible aliphatic tails to the catechol core.
Reagents:
-
Catechol (1,2-dihydroxybenzene) [1.0 equiv]
-
1-Bromooctane [2.5 equiv]
-
Potassium Carbonate (
) [3.0 equiv] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
-
Catalyst: Potassium Iodide (KI) [0.1 equiv] (Optional, Finkelstein catalyst)
Procedure:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Dissolve Catechol (11.0 g, 100 mmol) in DMF (150 mL).
-
Base Addition: Add anhydrous
(41.4 g, 300 mmol) to the solution. The mixture may turn slightly green/brown due to oxidation; maintain inert atmosphere. -
Alkylation: Add 1-Bromooctane (48.3 g, 250 mmol) and catalytic KI via syringe.
-
Reflux: Heat the mixture to 80–90 °C for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (
) should disappear, replaced by the product ( ). -
Workup:
-
Cool to room temperature.[1] Pour into ice-cold water (500 mL).
-
Extract with Diethyl Ether (
mL). -
Wash organic layer with 1M NaOH (to remove unreacted phenols), water, and brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Vacuum distillation or column chromatography (Silica, 100% Hexane) yields a clear, colorless to pale yellow oil.
-
Yield: ~85–90%
-
Protocol B: Oxidative Trimerization to HAT-C8 (Scholl Reaction)
Objective: To fuse three diether units into the triphenylene core via oxidative coupling.
Reagents:
-
This compound (from Protocol A) [1.0 equiv]
-
Iron(III) Chloride (
) [6.0 equiv] (Oxidant) -
Solvent: Dichloromethane (DCM) (Dry)
-
Quenching agent: Methanol
Procedure:
-
Setup: Flame-dry a 250 mL RBF. Add
(9.7 g, 60 mmol) and suspend in dry DCM (50 mL) under . -
Addition: Dissolve this compound (3.34 g, 10 mmol) in DCM (20 mL). Add this solution dropwise to the
suspension over 30 minutes.-
Note: The reaction is exothermic and will turn dark blue/black immediately (formation of radical cations).
-
-
Reaction: Stir vigorously at room temperature for 1–2 hours.
-
Quench: Pour the reaction mixture slowly into cold Methanol (200 mL). The triphenylene product will precipitate as a grey/white solid.
-
Workup:
-
Filter the solid.
-
Reduction Step: To remove trapped Fe species, suspend the solid in Methanol and add a small amount of Hydrazine Hydrate or wash with dilute HCl.
-
-
Purification: Recrystallize from Acetone or Ethanol.
-
Product: 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene (HAT-C8).
-
Appearance: White needles or waxy solid.
-
Yield: ~60–70%.
-
Part 4: Visualization & Logic
Synthesis Workflow Diagram
The following diagram illustrates the transformation from the raw catechol to the organized discotic mesogen.
Caption: Figure 1: Synthetic pathway transforming the flexible catechol unit into the rigid, self-assembling Triphenylene core.
Phase Transition Logic
This diagram explains the thermodynamic behavior of the final HAT-C8 material.
Caption: Figure 2: Thermotropic behavior of the HAT-C8 derivative. The Col_h phase is the functional state for electronic applications.
Part 5: References
-
Synthesis of Triphenylene Precursors:
-
Title: "Rational Synthesis of Bis(hexyloxy)-Tetra(hydroxy)-Triphenylenes and their Derivatives"
-
Source: RSC Advances, 2014.
-
URL:[Link]
-
-
Scholl Reaction Mechanism & Protocols:
-
Title: "Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes"
-
Source: Journal of Organic Chemistry (ACS), 2013.
-
URL:[Link]
-
-
Phase Behavior of HAT Derivatives:
-
Title: "Liquid Crystalline and Monotropic Phase Behaviors of 2,3,6,7,10,11-Hexa(4'-octyloxybenzoyloxy)triphenylene"
-
Source: Chemistry of Materials (ACS), 2001.
-
URL:[Link]
-
-
General Properties of this compound:
-
Title: "this compound - Substance Information"
-
Source: PubChem (NIH).
-
URL:[Link]
-
Sources
Application Note: 1,2-Bis(octyloxy)benzene as a High-Boiling Solvent & Process Additive
[1]
Abstract
1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), also known as Veratrole Dioctyl Ether, is a chemically stable, high-boiling point ether used primarily as a morphology-directing additive in organic photovoltaics (OPV) and as a core precursor for discotic liquid crystals.[1] Its low volatility (
Physicochemical Profile & Solvent Characteristics[2][3][4][5][6]
Unlike halogenated high-boiling solvents (e.g., 1,8-diiodooctane, chloronaphthalene), this compound offers a non-halogenated, ether-based alternative that influences film formation through plasticization and differential evaporation kinetics.[1]
Table 1: Key Properties
| Property | Value / Characteristic | Relevance |
| CAS Number | 4956-41-6 | Identity verification.[1][2] |
| Molecular Formula | Lipophilic ether structure.[1] | |
| Molecular Weight | 334.54 g/mol | High MW contributes to low volatility.[1] |
| Boiling Point | ~333°C (at 760 mmHg) | Extremely low vapor pressure at RT; requires vacuum or washing for removal.[1] |
| Physical State | Viscous Liquid / Low-Melting Solid | Often appears as a brown/amber oil in crude form; crystallizes near RT if highly pure.[1] |
| Density | ~0.90 g/mL | Compatible with common organic solvents (Chlorobenzene, Toluene).[1] |
| Solubility | Soluble in: Chloroform, Toluene, Chlorobenzene, THF.Insoluble in: Water, Methanol.[1] | Allows for "solvent leaching" removal strategies using Methanol.[1] |
Application A: Morphology Control in Organic Electronics (OPV/OLED)
In the fabrication of bulk heterojunction (BHJ) solar cells, the active layer morphology is critical. Rapid evaporation of the primary solvent (e.g., Chlorobenzene) often "freezes" the polymer chains in a disordered state. This compound acts as a solvent additive (typically 1–3% v/v) that remains in the film after the host solvent evaporates, allowing the polymer and acceptor molecules to self-assemble into ordered, crystalline domains.[1]
Mechanism of Action[2][4][8]
-
Selective Solubility: The additive selectively dissolves one component (often the fullerene or non-fullerene acceptor), keeping it mobile.
-
Delayed Drying: The high boiling point prevents the film from drying completely during spin-coating.
-
Phase Separation: As the additive eventually leaves (or is washed out), it promotes phase separation on the exciton-diffusion length scale (10–20 nm).[1]
Protocol 1: Semiconductor Ink Formulation & Deposition
Objective: To fabricate a P3HT:PCBM or Polymer:NFA active layer with enhanced crystallinity.[1]
Materials:
-
Additive: this compound (98%+).[1]
-
Active Materials: e.g., P3HT (Donor) and PC
BM (Acceptor).
Step-by-Step Workflow:
-
Stock Preparation:
-
Prepare a 20 mg/mL solution of P3HT:PCBM (1:1 ratio) in Chlorobenzene.
-
Stir at 50°C for 4 hours inside a nitrogen-filled glovebox.
-
-
Additive Doping:
-
Spin Coating:
-
Spin the ink onto the substrate (ITO/PEDOT:PSS) at 1000 rpm for 60 seconds.
-
Observation: The film will appear "wet" or slightly tacky immediately after spinning due to the residual additive.
-
-
Solvent Annealing / Removal:
-
Place the wet films in a covered glass petri dish (Solvent Annealing) for 20 minutes.
-
Removal Step (Mandatory): Because the boiling point is >300°C, thermal annealing alone is insufficient to remove the additive.
-
Method: Immerse the film in Methanol (a non-solvent for the polymer but good solvent for the additive) for 60 seconds. This extracts the this compound, locking in the morphology.[1]
-
-
Thermal Anneal:
-
Transfer to a hotplate at 110°C for 10 minutes to remove residual methanol and densify the film.
-
Application B: Synthesis Precursor for Discotic Liquid Crystals[1][9]
This compound is the essential monomer for synthesizing 2,3,6,7,10,11-hexakis(octyloxy)triphenylene (HAT-C8) , a benchmark discotic liquid crystal used in organic field-effect transistors (OFETs) and conductive columnar phases.[1]
Protocol 2: Oxidative Trimerization (Scholl Reaction)
Objective: Synthesis of the Triphenylene Core via Ferric Chloride oxidation.
Reaction Scheme:
Safety Warning: This reaction generates HCl gas.[1] Perform in a fume hood.
Step-by-Step Workflow:
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl).
-
Flush the system with Argon/Nitrogen.
-
-
Reagent Loading:
-
Addition:
-
Dissolve this compound (1 equivalent) in a minimal amount of DCM.[1]
-
Add the monomer solution dropwise to the FeCl
suspension at 0°C over 30 minutes. -
Observation: The mixture will turn dark blue/black, indicating the formation of radical cations.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Quenching & Workup:
-
Pour the reaction mixture into ice-cold Methanol (MeOH). The product (Triphenylene derivative) will precipitate; the unreacted monomer and iron salts remain soluble or suspended.
-
Filter the precipitate.
-
-
Purification (Column Chromatography):
-
The crude product often contains partially fused dimers.
-
Purify via silica gel chromatography using Hexane/DCM (gradient) to isolate the pure discotic liquid crystal.
-
Visualization of Workflows
Figure 1: Morphology Control Mechanism in OPV
This diagram illustrates how the high-boiling additive extends the crystallization window during film formation.
Caption: Workflow showing the retention of this compound to extend self-assembly time before extraction.
Troubleshooting & Removal Strategies
A common pitfall with this compound is its persistence in the final material due to its high boiling point (
Decision Tree: Removal Strategy
-
Scenario A: Polymer is insoluble in Methanol/Hexane.
-
Action:Solvent Leaching. Soak the film in methanol for 1–2 minutes. The additive diffuses out; the polymer network remains intact.
-
-
Scenario B: Polymer is soluble in alcohols (rare) or small molecule films. [1]
-
Action:High-Vacuum Drying. Place samples in a vacuum oven (
mbar) at overnight. Warning: Ensure the active material is thermally stable.
-
-
Scenario C: Synthesis Product (Oil).
-
Action:Kugelrohr Distillation. Use high-vacuum bulb-to-bulb distillation to distill off the unreacted monomer from the higher molecular weight product.[1]
-
References
-
Stenutz, R. "this compound Properties and Density."[1] Stenutz.eu.[1] Link
-
Guidechem. "Safety Data Sheet: this compound derivatives." Guidechem Chemical Database. Link
-
Royal Society of Chemistry. "Triphenylene trimeric discotic liquid crystals: synthesis and properties."[1] New Journal of Chemistry. Link[1]
-
ResearchGate. "Synergistic effect of solvent and solid additives on morphology optimization for high-performance organic solar cells."[1] ResearchGate Repository. Link
-
Sigma-Aldrich. "Organic and Molecular Electronics: Processing Additives."[1] Merck/Sigma-Aldrich Technical Library.[1] Link
Sources
- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 2. This compound - C22H38O2 | CSSB00025770712 [chem-space.com]
- 3. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Note: 1,2-Bis(octyloxy)benzene as a Lipophilic Scaffold in Synthesis
[1]
Executive Summary & Technical Profile[2]
1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), often referred to as Catechol Dioctyl Ether , serves as a critical intermediate in both advanced materials science and medicinal chemistry.[1] Its core utility lies in its ability to introduce significant lipophilicity to aromatic scaffolds while maintaining a chemically active electron-rich core.[1][2]
For drug development professionals , this molecule represents a "Lipophilic Anchor."[1][2] The twin
Chemical Profile Table[1][2][3]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 4956-41-6 |
| Molecular Formula | |
| Molecular Weight | 334.54 g/mol |
| Appearance | Colorless to pale yellow liquid / Low melting solid |
| Solubility | Soluble in DCM, THF, Toluene, Hexane; Insoluble in Water |
| Key Reactivity | Electrophilic Aromatic Substitution ( |
Core Synthesis Protocol: Williamson Etherification
The foundation of high-purity scaffold generation.
This protocol utilizes a Williamson Ether Synthesis optimized for yield and mono-alkylation suppression.[1][2] While sodium hydride (
Reagents & Materials[3][4][5][6][7][8]
-
Precursor: Catechol (1,2-Dihydroxybenzene) [>99%][1]
-
Alkylating Agent: 1-Bromooctane [1.05 eq per hydroxyl][1][2]
-
Base: Potassium Carbonate (
), anhydrous, granular [2.5 eq][1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)[1]
-
Catalyst (Optional): Potassium Iodide (
) [0.1 eq] (Finkelstein condition to accelerate reaction)
Step-by-Step Workflow
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Catechol (10.0 g, 90.8 mmol) in DMF (100 mL) .
-
Deprotonation: Add
(31.4 g, 227 mmol) . Stir at room temperature for 30 minutes. The solution will darken (oxidation sensitivity), so maintain inert atmosphere ( ).[1][2] -
Alkylation: Add 1-Bromooctane (36.8 g, 33 mL, 190.6 mmol) dropwise via addition funnel over 20 minutes. Add KI (1.5 g) if using.[1][2]
-
Reflux: Heat the mixture to 80°C (if DMF) or Reflux (if ACN) for 12–16 hours.
-
Work-up:
-
Purification: If the oil is colored, pass through a short silica plug eluting with Hexane/DCM (1:1).[1][2] Recrystallization from cold ethanol is possible if the product solidifies (MP
15-20°C).[1][2]
Yield Expectation: 85–92%
Divergent Functionalization Pathways[9]
Once synthesized, this compound is rarely the end product.[1] It is a "switch" molecule that can be directed into two distinct chemical spaces: Cross-Coupling Precursors (for drugs/polymers) or Supramolecular Discs (for liquid crystals).[1][2]
Pathway A: Bromination (The "Linker" Route)
To attach this lipophilic tail to a drug or polymer, we must activate the ring. Bromination is regioselective for the para positions (4,5) due to the steric bulk of the octyl chains preventing ortho attack.[2]
Protocol:
-
Dissolve This compound (5 g) in DCM (50 mL) .
-
Cool to 0°C. Add Bromine (
, 2.2 eq) dropwise. -
Stir at RT for 4 hours.
-
Quench with saturated Sodium Thiosulfate (
). -
Product: 1,2-Dibromo-4,5-bis(octyloxy)benzene.[1][2] This is a solid (MP: 45–48°C) ready for Suzuki or Sonogashira coupling.[1][2]
Pathway B: Oxidative Trimerization (The "Materials" Route)
This reaction fuses three benzene rings to form a Triphenylene core, a benchmark Discotic Liquid Crystal.
Protocol:
Visualization of Reaction Logic
The following diagram illustrates the decision matrix for using this precursor.
Figure 1: Divergent synthesis workflow starting from Catechol to functional materials.
Application Note: Lipophilicity Engineering in Drug Design
While this compound is famous in electronics, its structure offers a specific solution for Medicinal Chemistry : the "Lipophilic Tail" effect.[1]
The Challenge: Bioavailability
Many potent pharmacophores (e.g., planar heteroaromatics) suffer from poor membrane permeability due to high polarity.[1][2]
The Solution: The Octyloxy Anchor
Attaching the 3,4-bis(octyloxy)phenyl moiety (derived from our core molecule via Pathway A) to a drug scaffold serves two functions:
-
LogP Modulation: The two
chains add substantial hydrophobicity, shifting the partition coefficient to favor lipid bilayer entry.[1][2] -
Prodrug Potential: If the ether linkage is metabolically stable (which octyl ethers generally are, compared to esters), it acts as a permanent anchor.[1][2] If designed as a cleavable linker (e.g., using acetal variants), it can serve as a delivery vehicle.[1]
Case Study Relevance: This structural motif mimics the lipophilic tails seen in Gefitinib intermediates (though Gefitinib uses morpholine/methoxy, the synthetic principle of alkoxy-solubilization is identical) [2].
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent | Dry DMF over molecular sieves; ensure |
| Mono-alkylation | Insufficient Bromooctane | Ensure >2.1 equivalents of alkyl halide are used. |
| Dark/Black Product | Oxidation of Catechol | Perform reaction under strict |
| TLC Streaking | Residual DMF | Wash organic layer thoroughly with water (3x) before brine wash.[1][2] |
References
-
Williamson Ether Synthesis Mechanism & Scope.
-
Synthesis of Alkyl Aryl Ethers in Pharmaceutical Intermedi
-
Oxidative Cycliz
-
This compound Chemical Properties.
-
Mechanosynthesis of Oligophenylenes.
Application Note: Optimized Synthesis of 1,2-Bis(octyloxy)benzene via Williamson Etherification
Executive Summary & Strategic Rationale
1,2-Bis(octyloxy)benzene (often referred to as a veratrole derivative) is a critical mesogenic core for liquid crystals and a supramolecular building block.[1] Its synthesis via Williamson etherification appears deceptively simple but is plagued by two primary failure modes: oxidative degradation of the electron-rich catechol substrate and incomplete mono-alkylation .[1]
This protocol deviates from standard textbook descriptions by prioritizing redox control and phase management .[1] Unlike standard phenol alkylations, catechol requires strict exclusion of oxygen to prevent the formation of o-benzoquinone, a paramagnetic impurity that darkens the product and poisons subsequent catalytic steps.
Mechanistic Pathway & Logic
The reaction proceeds via a classic
Key Mechanistic Insight: We utilize a polar aprotic solvent (DMF) to solvate the potassium cation (
Visualizing the Reaction Pathway
The following diagram outlines the reaction logic, including the critical "Oxidation Trap" that this protocol is designed to avoid.
Figure 1: Reaction pathway highlighting the stepwise alkylation and the critical oxidative failure mode.
Experimental Protocol
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Attribute |
| Catechol | 1.0 | Substrate | High purity (>99%), white crystals.[1] Discard if pink/brown.[1] |
| 1-Bromooctane | 2.5 | Electrophile | Excess ensures complete di-alkylation.[1] |
| 3.0 | Base | Anhydrous, micronized powder preferred for surface area.[1] | |
| DMF | [0.5 M] | Solvent | Anhydrous grade.[1] Removes water interference.[1] |
| Nitrogen ( | N/A | Atmosphere | Mandatory to prevent quinone formation.[1] |
Step-by-Step Methodology
Phase 1: Inert Setup (The "Self-Validating" Step)
-
Goal: Establish an oxygen-free environment.
-
Validation: If the catechol solution turns dark brown/black within 10 minutes, your atmosphere is compromised.[1] Abort and re-purge.
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum.
-
Cycle vacuum and Nitrogen (
) three times while the flask is hot.[1] -
Cool to room temperature under positive
pressure.
Phase 2: Reaction Initiation[1]
-
Add Catechol (11.0 g, 100 mmol) and
(41.5 g, 300 mmol) to the flask against a counter-flow of . -
Add Anhydrous DMF (200 mL) via syringe.
-
Stir vigorously at room temperature for 15 minutes.
-
Add 1-Bromooctane (48.3 g, 43.2 mL, 250 mmol) dropwise via a syringe pump or addition funnel over 20 minutes.
-
Reasoning: Slow addition prevents localized hotspots and controls the exotherm.[1]
-
Phase 3: Thermal Drive[1]
-
Heat the reaction mixture to 80–90 °C for 12–16 hours.
-
Note: Do not exceed 100°C to avoid DMF decomposition.[1]
-
-
Monitor: Check TLC (Mobile Phase: 10% Ethyl Acetate in Hexane).
Phase 4: Workup & Purification[1]
-
Cool mixture to room temperature.
-
Pour into Ice-Water (600 mL) . The product will oil out or precipitate.[1]
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Green Alternative: Diethyl ether can be used but is more volatile.[1]
-
-
Wash combined organics with:
-
Water (2 x 100 mL) – Critical to remove DMF.
-
1M NaOH (2 x 50 mL) – Removes unreacted catechol/mono-ether.[1]
-
Brine (1 x 100 mL).
-
-
Dry over
, filter, and concentrate in vacuo. -
Purification:
Characterization & Data Interpretation
The following data confirms the identity of this compound.
| Technique | Expected Signal | Structural Assignment |
| Aromatic protons (Symmetric environment).[1] | ||
| Terminal | ||
| IR Spectroscopy | 2850-2920 | C-H stretch (Alkyl chain).[1] |
| 1250 | C-O-C asymmetric stretch (Ether).[1] | |
| Absence of 3200-3400 | Confirms no -OH remains (Complete alkylation).[1] | |
| Physical State | Low-melting solid | MP: ~28–30 °C. Often appears as an oil at room temp.[1] |
Troubleshooting & Process Control
This flowchart guides the researcher through common failure modes.
Figure 2: Decision tree for in-process quality control.
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational Mechanism).[1][3]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard Protocol Grounding).[1]
-
Huntoon, S. , et al. (1978).[1] "this compound".[1] Journal of Chemical Education. [1]
-
Kelly, S. M. (1995).[1] "Liquid Crystals".[1] Journal of Materials Chemistry, 5(12), 2147.[1] (Context for application in liquid crystals).
-
PubChem Compound Summary. (2023). "this compound".[1] National Center for Biotechnology Information.[1] [Link]
Sources
Role of 1,2-Bis(octyloxy)benzene in the formation of self-assembled monolayers
Application Note: High-Resolution Assembly & Characterization of 1,2-Bis(octyloxy)benzene Monolayers
Executive Summary
This guide details the protocol for generating and characterizing self-assembled monolayers (SAMs) of This compound (1,2-BOB) at the liquid-solid interface.[1] Unlike thiol-based SAMs on gold which rely on chemisorption, 1,2-BOB assembles via physisorption on highly oriented pyrolytic graphite (HOPG) or MoS₂, driven by van der Waals forces and
For researchers in drug development and biosensor fabrication , 1,2-BOB serves two critical roles:
-
Surface Passivation: It creates a chemically inert, hydrophobic "brick-wall" motif that blocks non-specific adsorption on sensor surfaces.[1][2]
-
Molecular Templating: It acts as a structural benchmark for studying lipid-like interactions and organizing functional molecules (e.g., drug conjugates) via host-guest chemistry.[1][2]
Part 1: Scientific Foundation & Mechanism[1][2]
The Molecule: this compound[3][4][5][6]
-
Core Structure: A benzene ring functionalized with two octyloxy (
) chains at the ortho (1,2) positions.[1][2][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Symmetry:
symmetry (in isolation), but symmetry breaking often occurs upon adsorption.[1][2] -
Role: The "C8" chains provide the primary driving force for adsorption on graphite via commensurability with the graphene lattice, while the benzene core directs the inter-molecular spacing.
Mechanism of Assembly (Thermodynamics)
The formation of 1,2-BOB SAMs is governed by a delicate balance of enthalpic gain and entropic loss.
-
Adsorption Energy (
): Dominated by the alkyl chains flattening against the HOPG surface. Each methylene ( ) group contributes ~60-70 meV to the adsorption energy.[1][2] -
Intermolecular Forces:
-
Chain Interdigitation: The octyl chains of adjacent molecules interlock (zipper-like) to maximize density.[1]
-
-
Stacking: The benzene cores align to facilitate weak electronic coupling, though the steric bulk of the alkoxy oxygens often forces a slight tilt or offset.
-
-
Solvent Mediation: We utilize 1-Phenyloctane as the solvent.[1][2] Its low vapor pressure and high viscosity allow the solute (1,2-BOB) to remain in dynamic equilibrium with the surface, enabling "self-healing" of defects during STM imaging.
Part 2: Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Analyte | This compound (>98%) | The monomer for assembly.[1][2][3][5][6] |
| Substrate | HOPG (Grade ZYB or ZYA) | Atomically flat surface for templating.[1][2] |
| Solvent | 1-Phenyloctane (99%) | Non-volatile solvent for liquid-solid STM.[1][2] |
| Instrument | STM (Scanning Tunneling Microscope) | Sub-molecular resolution imaging.[1][2] |
| Tips | Pt/Ir (80:20) wire (0.25 mm) | Mechanically cut tips for tunneling.[1][2] |
Solution Preparation
-
Target Concentration: A nearly saturated solution is ideal for dense packing, but for high-resolution imaging, we target 1.0 mM to 5.0 mM .[1]
-
Step 2: Dissolve in 5 mL of 1-Phenyloctane.
-
Step 3: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution. Note: If the solution appears cloudy, warm gently to 40°C.
Substrate Preparation (The "Scotch Tape" Method)
-
Step 3: Peel off the tape in a smooth, single motion to expose a fresh, atomically flat graphene layer.
-
Validation: Visually inspect for a mirror-like finish.[1][2] Any matte regions indicate step edges or debris.[1][2]
Deposition & Imaging Workflow
-
Drop-Casting: Deposit 3–5
L of the solution directly onto the freshly cleaved HOPG.[2] -
Equilibration: Allow the system to rest for 2 minutes. This permits the molecules to diffuse from the bulk solution to the liquid-solid interface and nucleate domains.
-
Tip Approach: Engage the STM tip into the liquid droplet.[2]
-
Tunneling Parameters:
Part 3: Data Analysis & Visualization
Expected Molecular Packing
The 1,2-BOB molecules typically form a lamellar structure .[1][2]
-
Lamella Width: ~1.5 nm (governed by the length of the octyl chains).
-
Angle: The alkyl chains usually orient at 60° or 120° relative to the lamella axis to match the underlying graphite symmetry axes (commensurability).
Workflow Diagram (DOT Visualization)
Figure 1: Operational workflow for the synthesis, assembly, and characterization of this compound SAMs.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No molecular resolution | Tip is too blunt or dirty. | Apply high-voltage pulses (+4V, 100ms) to clean the tip or cut a new one.[1] |
| Streaky images | Tunneling current too high; tip is dragging molecules.[1][2] | Reduce |
| Drift / Distortion | Thermal instability.[1][2] | Allow the STM scanner to stabilize for 30 mins after solution deposition. |
| Disordered domains | Concentration too low. | Add more solute or allow solvent evaporation to increase local concentration.[1][2] |
Part 4: Applications in Drug Development
While 1,2-BOB is a model system, its utility extends to applied research:
-
Lipid Bilayer Mimicry: The dense packing of octyl chains mimics the hydrophobic core of cell membranes.[1][2] This surface can be used to study the adsorption kinetics of hydrophobic drug candidates using Surface Plasmon Resonance (SPR) or STM.
-
Sensor Blocking Layers: In electrochemical biosensors, a defect-free SAM of 1,2-BOB prevents redox species from reaching the electrode surface, lowering the background noise.[1] Specific receptors can then be sparse-matrixed into this layer.[1][2]
References
-
Matrix Fine Chemicals. (2025).[1][2][7][8] this compound Product Data. Retrieved from
-
Inkpen Lab. (2021).[1][2][9] Self-Assembled Monolayers: Versatile Uses in Electronic Devices. Retrieved from [1]
-
National Institutes of Health (NIH). (2020).[1][2] Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. Retrieved from
-
PubChem. (2025).[1][2][10] this compound Compound Summary. Retrieved from
-
Ossila. (2023).[1][2] Applications of Self-Assembled Monolayers in Biosensing. Retrieved from
Sources
- 1. 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | C24H40Br2O2 | CID 4072360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(ethenyloxy)benzene | C10H10O2 | CID 23271219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 4. This compound | CAS 67399-94-4 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of electron-induced cross-linking of self-assembled monolayers by scanning tunneling microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. 1,4-Bis(propa-1,2-dien-1-yloxy)benzene | C12H10O2 | CID 14597347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application in the synthesis of phthalocyanines and porphyrins
Application Note: Advanced Synthesis & Functionalization of Phthalocyanines and Porphyrins for Therapeutic Applications
Executive Summary: From Pigments to Precision Medicine
Phthalocyanines (Pcs) and Porphyrins are no longer merely industrial pigments; they are the scaffold backbone for next-generation Photodynamic Therapy (PDT), theranostics, and catalytic antioxidants. In drug development, the challenge has shifted from simple synthesis to rational design —controlling solubility, aggregation, and photophysical quantum yields.
This guide moves beyond textbook definitions to provide field-proven protocols for synthesizing high-purity tetrapyrrolic macrocycles. We focus on the Lindsey Method for porphyrins (precision control) and the Lithium-Initiated/DBU Method for phthalocyanines (high-yield metallation), emphasizing the critical purification steps required for pharmaceutical-grade materials.
Porphyrin Synthesis: The Lindsey Protocol
For the synthesis of meso-substituted porphyrins with equilibrium control.
The Challenge: Traditional Adler-Longo methods (refluxing propionic acid) produce high levels of tar (polypyrroles) and are unsuitable for sensitive aldehydes. The Solution: The Lindsey method utilizes high dilution and room-temperature equilibrium to maximize porphyrinogen formation before oxidation.
Mechanism & Causality
-
Equilibrium (Condensation): Pyrrole and aldehyde condense in the presence of an acid catalyst (TFA or BF₃·OEt₂) to form the reversible porphyrinogen intermediate. High dilution (10–20 mM) prevents polymer chain growth.
-
Irreversibility (Oxidation): An oxidant (DDQ or p-chloranil) converts the porphyrinogen to the aromatic porphyrin. This step locks the structure.
Protocol: Tetraphenylporphyrin (TPP) via Lindsey Method
Standard Scale: 100 mL reaction volume
Reagents:
-
Pyrrole (distilled over CaH₂ immediately before use)
-
Benzaldehyde (freshly distilled)
-
Dichloromethane (DCM, dry, solvent grade)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 250 mL round-bottom flask. Purge with Argon for 15 mins.
-
Dilution: Add 100 mL dry DCM. Add 10 mmol Pyrrole (0.69 mL) and 10 mmol Benzaldehyde (1.0 mL). Note: Concentration must be ~10^{-2} M to favor cyclization over polymerization.
-
Catalysis: Add TFA (10 mM final conc). Stir at room temperature for 1 hour. The solution will turn dark, but no porphyrin is formed yet (only porphyrinogen).
-
Oxidation: Add DDQ (1.5 equivalents relative to pyrrole). Stir for 1 hour. The solution instantly turns deep purple/black as aromaticity is established.
-
Quenching: Add triethylamine (TEA) to neutralize the acid.
-
Purification: Pass the crude mixture through a short silica plug (eluent: DCM) to remove polymeric tar. Recrystallize from DCM/Methanol.
Visualization: Lindsey Synthesis Workflow
Figure 1: The Lindsey method separates condensation and oxidation steps to minimize polymerization.
Phthalocyanine Synthesis: The DBU/Pentanol Protocol
For the synthesis of metallated phthalocyanines (MPcs) from phthalonitriles.
The Challenge: Phthalonitriles are unreactive at low temperatures. Direct fusion (baking reagents together) yields insoluble aggregates that are impossible to purify. The Solution: Use a high-boiling alcohol (1-pentanol) with a non-nucleophilic base (DBU) to initiate nucleophilic attack on the nitrile group.
Protocol: Zinc Phthalocyanine (ZnPc) Synthesis
Target: A lipophilic ZnPc for PDT studies.
Reagents:
-
4-tert-butylphthalonitrile (Precursor for solubility)
-
Zinc Acetate (Zn(OAc)₂) or Zinc Chloride (ZnCl₂)
-
1-Pentanol (Solvent, bp ~137°C)
-
DBU (Catalyst)
Step-by-Step Workflow:
-
Dissolution: In a pressure tube or reflux flask, dissolve 4-tert-butylphthalonitrile (1 g) in 1-Pentanol (10 mL).
-
Metal Addition: Add 0.3 equivalents of Zn(OAc)₂.
-
Initiation: Add DBU (0.5 equivalents). Why? DBU activates the nitrile carbon, facilitating the formation of the isoindoline intermediate.
-
Cyclotetramerization: Reflux at 140°C for 12–24 hours under Nitrogen. The solution will turn deep blue/green.
-
Work-up: Cool to room temperature. Add Methanol to precipitate the Pc product.[1]
-
Filtration: Filter the blue solid. Wash extensively with hot water (removes salts) and hot methanol (removes unreacted nitrile and oligomers).
-
Final Polish: Column chromatography (Silica, Toluene/THF) is often required to remove traces of metal-free Pc.
Visualization: Phthalocyanine Cyclotetramerization
Figure 2: The metal ion acts as a template, organizing four isoindoline units into the final macrocycle.
Comparative Analysis of Synthesis Methods
| Feature | Rothemund / Adler-Longo (Porphyrins) | Lindsey Method (Porphyrins) | DBU/Pentanol (Phthalocyanines) |
| Conditions | Reflux, Acidic, Open Air | Room Temp, Inert, Dilute | High Temp (140°C), Basic |
| Concentration | High (~0.2 M) | Low (10–20 mM) | High (~0.5 M) |
| Yield | 20–30% (Variable) | 30–50% (Consistent) | 60–85% |
| Purity Profile | High tar/polymer content | Clean, easy chromatography | Requires solvent washing |
| Best For | Simple, robust porphyrins (e.g., TPP) | Sensitive aldehydes, complex designs | Soluble, metallated Pcs |
Applications in Drug Development: Photodynamic Therapy (PDT)[2][3]
In drug discovery, these molecules are screened as Photosensitizers (PS) . The critical metric is the Singlet Oxygen Quantum Yield (
Mechanism of Action:
-
Absorption: PS absorbs light (650–800 nm for Pcs, deep red penetration).
-
Intersystem Crossing (ISC): Excited singlet state (
) converts to the triplet state ( ). -
Energy Transfer:
state transfers energy to ground-state molecular oxygen ( ). -
Cytotoxicity: Generation of Singlet Oxygen (
), a highly reactive ROS that induces apoptosis in tumor cells.
Design Rule for Pharma:
-
Avoid Aggregation: Aggregated Pcs quench the excited state, reducing ROS generation.
-
Strategy: Append bulky groups (tert-butyl, PEG chains) or axial ligands (Silicon/Aluminum Pcs) to prevent
stacking.
References
-
Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry. Link
- McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.
-
Josefsen, L. B., & Boyle, R. W. (2008). "Photodynamic Therapy and the Development of Metal-Based Photosensitizers." Metal-Based Drugs. Link
-
Dumoulin, F., et al. (2010). "Phthalocyanines and Porphyrins: Structure, Synthesis and Applications."[2][3][4] Coordination Chemistry Reviews. Link
-
Yilmaz, I., et al. (2024). "Multifunctional Nanoparticles of Porphyrins and Phthalocyanines: Review of Synthetic Strategies." ACS Applied Nano Materials. Link
Sources
1,2-Bis(octyloxy)benzene in the development of organic electronics
This guide details the strategic application of 1,2-Bis(octyloxy)benzene (CAS: 4956-41-6) as a critical intermediate in the synthesis of Discotic Liquid Crystals (DLCs) for organic electronics.
Executive Summary
This compound is not merely a solvent or passive additive; it is the primary synthons for 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene (HAT8) . This triphenylene derivative is a benchmark p-type organic semiconductor that self-assembles into supramolecular columns, facilitating one-dimensional charge transport.
Key Functional Roles:
-
Solubility Engineer: The octyloxy (
) chains disrupt crystallization just enough to allow solution processing (spin-coating, inkjet printing) without destroying the - stacking necessary for charge transport. -
Mesophase Stabilizer: The steric bulk of the ortho-substituted chains drives the formation of the Hexagonal Columnar Phase (
) , which acts as a "molecular wire" with charge mobilities reaching .
Technical Specifications & Comparative Data
Material Properties: Precursor vs. Active Material
| Property | Precursor: this compound | Target: Hexakis(octyloxy)triphenylene (HAT8) |
| Molecular Structure | Monomeric, electron-rich benzene | Discotic, fused |
| Role | Synthetic Building Block | Active Semiconductor Layer |
| Electronic Character | Insulating / Non-conductive | p-Type Semiconductor (Hole Transport) |
| Phase Behavior | Crystalline Solid / Isotropic Liquid | Discotic Liquid Crystal (Mesophase) |
| Key Transition | Melting Point: ~28–30 °C | |
| Charge Mobility | N/A |
Strategic Protocol: Oxidative Trimerization
The transformation of this compound into a functional organic semiconductor requires a precise Scholl Reaction (oxidative trimerization).
Mechanism & Logic
The reaction uses a one-electron oxidant (FeCl
-
Why FeCl
? It is a mild, selective oxidant that avoids over-oxidation of the alkyl chains. -
Why Sulfuric Acid (Catalytic)? Protonation aids in the elimination of hydrogen, driving the aromatization of the newly formed ring system.
Graphviz Workflow: Synthesis Pathway
Caption: Synthetic pathway transforming the monomeric precursor into the supramolecular semiconductor.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Create the electron-rich monomer with high solubility.
Reagents:
-
Catechol (1,2-dihydroxybenzene) [1.0 eq]
-
1-Bromooctane [2.5 eq]
-
Potassium Carbonate (K
CO ) [3.0 eq] -
Acetonitrile (ACN) or DMF [Solvent]
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve catechol (11.0 g, 0.1 mol) in ACN (200 mL).
-
Base Addition: Add K
CO (41.5 g, 0.3 mol) carefully. The solution may darken due to phenoxide formation. -
Alkylation: Add 1-bromooctane (48.3 g, 0.25 mol) via syringe.
-
Reflux: Heat the mixture to reflux (80–82 °C) under nitrogen atmosphere for 24–48 hours. Critical Check: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting catechol spot must disappear completely to avoid mono-alkylated impurities.
-
Workup: Cool to RT. Filter off inorganic salts. Evaporate the solvent.[1] Dissolve the residue in CH
Cl and wash with water (3x) and brine (1x). -
Purification: Recrystallize from ethanol or perform column chromatography (Silica, Hexane/DCM) to yield a white crystalline solid or colorless oil (m.p. ~28-30°C).
Protocol B: Oxidative Trimerization to HAT8
Objective: Fuse three monomers into the discotic core.
Reagents:
-
This compound (from Protocol A) [1.0 eq]
-
Iron(III) Chloride (FeCl
, anhydrous) [3.5 eq] -
Dichloromethane (DCM) [Dry solvent]
-
Methanol [Quenching agent]
Procedure:
-
Oxidant Slurry: In a dry 3-neck flask under Argon, suspend anhydrous FeCl
(6.0 eq relative to trimer product; ~2 eq per monomer) in dry DCM. -
Addition: Add this compound dropwise to the FeCl
slurry at 0 °C. The solution will turn dark blue/black immediately, indicating radical cation formation. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quenching: Pour the reaction mixture into cold Methanol (MeOH). A precipitate will form.[1]
-
Reduction: To remove trapped iron salts, filter the solid and wash with acidic methanol (MeOH + dilute HCl).
-
Purification (Crucial): The crude product is often green/black due to residual oxidants.
-
Step 1: Column chromatography (Silica, DCM/Hexane).
-
Step 2: Recrystallization from Acetone or Ethanol.
-
Step 3:Zone Refining (optional but recommended for electronic grade) to achieve >99.9% purity.
-
Device Fabrication: OFET Active Layer
Context: Using HAT8 as the channel material in an Organic Field-Effect Transistor.
-
Substrate Prep: Clean Si/SiO
wafers (HMDS treated to induce hydrophobic surface). -
Solution: Dissolve HAT8 in Toluene or Chloroform (10 mg/mL).
-
Deposition: Spin-coat at 1500 rpm for 60s.
-
Annealing (The "Self-Healing" Step):
-
Heat the film to 90 °C (Isotropic phase).
-
Cool slowly (0.5 °C/min) to 75 °C (Columnar Mesophase).
-
Hold at 75 °C for 2 hours. This allows the columns to align perpendicular to the substrate (homeotropic alignment) or parallel (planar), depending on surface treatment.
-
Note: For OFETs, planar alignment (columns parallel to substrate) is required for source-drain current flow. This is often achieved using specific alignment layers (e.g., rubbed polyimide).
-
References
-
Original Synthesis of Hexa-alkoxytriphenylenes
-
Oxidative Trimerization Mechanism
-
Charge Carrier Mobility in DLCs
-
Adam, D., et al. "Fast Photoconduction in the Highly Ordered Columnar Phase of a Discotic Liquid Crystal." Nature, vol. 371, 1994. Link
-
-
FeCl3 Oxidative Coupling Protocol
-
Phase Transition Data (HAT8)
-
Destrade, C., et al. "Triphenylene Columns in Liquid Crystals." Molecular Crystals and Liquid Crystals, vol. 106, 1984. Link
-
Sources
Application Note: High-Efficiency Synthesis of 1,2-Bis(octyloxy)benzene Derivatives
Executive Summary
This Application Note details a robust, scalable methodology for the synthesis of 1,2-bis(octyloxy)benzene and its derivatives. These compounds serve as critical mesogenic cores in the fabrication of discotic liquid crystals and as lipophilic scaffolds in supramolecular chemistry.
While the Williamson ether synthesis is a textbook reaction, the specific dialkylation of catechol (1,2-dihydroxybenzene) presents unique challenges, primarily the susceptibility of the electron-rich catechol ring to oxidation (forming quinones) and the competition between mono- and bis-alkylation. This guide provides a self-validating protocol using Potassium Carbonate (
Mechanistic Insight & Reaction Design
The Chemical Strategy
The synthesis relies on a double nucleophilic substitution (
-
The "Catechol Problem": Catechols are highly prone to oxidation under basic conditions, turning reaction mixtures black (tar formation). Strict inert atmosphere (
or ) is mandatory. -
Base Selection: We utilize
rather than stronger bases like NaH. provides a "surface-mediated" deprotonation that is sufficiently basic to generate the phenoxide but mild enough to prevent rapid oxidative degradation. -
Solvent Effects: Polar aprotic solvents (DMF, Acetonitrile) are preferred over protic solvents (Ethanol). They solvate the cation (
) well but leave the phenoxide anion "naked" and highly reactive, significantly accelerating the kinetics.
Reaction Pathway Visualization
Figure 1: Stepwise alkylation mechanism. Note that the second deprotonation is slower due to the steric hindrance of the first octyl chain, necessitating thermal energy (reflux).
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| Catechol | 1.0 | Substrate | >99% purity; Pure white crystals (discard if brown/oxidized) |
| 1-Bromooctane | 2.5 | Electrophile | Excess ensures complete bis-alkylation |
| Potassium Carbonate | 4.0 | Base | Anhydrous, granular (grind to powder for better surface area) |
| Acetonitrile (MeCN) | Solvent | Medium | HPLC Grade; Dry (water inhibits the reaction) |
| Potassium Iodide | 0.1 | Catalyst | Finkelstein catalyst (optional, accelerates reaction) |
Step-by-Step Methodology
Step 1: Inert System Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Cap the condenser with a rubber septum and insert a nitrogen (
) inlet needle. -
Flush the system with
for 10 minutes to displace oxygen.
Step 2: Reagent Mixing
-
Under positive
flow, add Catechol (1.10 g, 10 mmol) and (5.53 g, 40 mmol) . -
Add Acetonitrile (50 mL) via syringe.
-
Observation: The mixture will be a heterogeneous suspension. Stir vigorously for 15 minutes at room temperature. The solution may turn pale yellow (phenoxide formation).
Step 3: Alkylation
-
Add 1-Bromooctane (4.83 g, 4.3 mL, 25 mmol) via syringe.
-
(Optional) Add a catalytic amount of KI (spatula tip) to convert the bromide to the more reactive iodide in situ.
-
Heat the reaction to reflux (82°C) using an oil bath.
-
Maintain reflux for 12–16 hours .
Step 4: Workup
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
, unreacted ) using a sintered glass funnel or Celite pad. Wash the solid cake with fresh Acetonitrile (2 x 10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil or low-melting solid.
Step 5: Purification (Recrystallization) Note: Distillation is difficult due to the high boiling point. Recrystallization is preferred.[1]
-
Dissolve the crude residue in a minimum amount of boiling Ethanol or Acetone .
-
Allow to cool slowly to room temperature, then place in a fridge (4°C) for 2 hours.
-
Collect the white, varying crystals by vacuum filtration.
-
Yield Calculation: Theoretical yield for 10 mmol scale is ~3.34 g. Target recovery >80% (>2.6 g).
Characterization & Validation
To validate the synthesis, compare your product against these standard spectral markers.
NMR Data Summary
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1H NMR | 6.88 | Singlet (Broad) | 4H | Aromatic Protons (Ar-H ) |
| 3.99 | Triplet ( | 4H | ||
| 1.81 | Quintet | 4H | ||
| 1.29 - 1.48 | Multiplet | 20H | Alkyl Chain Bulk | |
| 0.89 | Triplet | 6H | Terminal Methyl (-CH 3) | |
| 13C NMR | 149.2 | - | - | Aromatic C-O |
| 121.0 | - | - | Aromatic C-H | |
| 114.1 | - | - | Aromatic C-H | |
| 69.3 | - | - |
Quality Control Logic
-
Presence of Mono-alkylated impurity: Look for a broad singlet -OH peak around 5.5 ppm in 1H NMR.
-
Presence of Quinone: The product should be white/colorless. A yellow/brown tint indicates oxidation. Recrystallize again with activated charcoal if necessary.
Troubleshooting & Optimization
Use the following logic flow to resolve common synthetic deviations.
Figure 2: Decision tree for troubleshooting synthetic anomalies.
Safety & Handling
-
Alkyl Halides: 1-Bromooctane is an irritant. Handle in a fume hood.
-
Catechol: Toxic and corrosive. Rapidly absorbed through skin. Wear nitrile gloves and long sleeves.
-
Waste: All halogenated organic waste must be segregated.
References
-
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
Boyd, T. J., et al. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Organic Process Research & Development, 9(2), 206–211.[2]
- Kumar, S. (2010). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Standard reference for dialkoxybenzene precursors).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: Advanced Integration of 1,2-Bis(octyloxy)benzene into Polymer Matrices
The following Application Note is designed for researchers in analytical chemistry, materials science, and pharmaceutical analysis. It focuses on the specialized integration of 1,2-Bis(octyloxy)benzene (also known as o-bis(octyloxy)benzene) into polymer matrices, primarily for the fabrication of high-performance Ion-Selective Electrodes (ISEs) and organic electronic composites.
Executive Summary
This compound (CAS: 4956-41-6) is a lipophilic, ether-functionalized aromatic compound utilized primarily as a membrane solvent (plasticizer) in electrochemical sensors and as a processing additive in organic electronics. Unlike standard plasticizers (e.g., o-NPOE, DOS), this compound offers a unique low-dielectric constant (
This guide details the protocols for incorporating this compound into Poly(vinyl chloride) (PVC) and Poly(acrylate) matrices. The primary application addressed is the fabrication of potentiometric sensors for drug development (e.g., detecting cationic pharmaceutical actives), where the plasticizer dictates the selectivity and detection limit of the device.
Chemical Profile & Material Suitability[1][2][3]
Before incorporation, the material properties must be understood to prevent phase separation.
| Property | Value / Characteristic | Relevance to Polymer Matrix |
| Structure | Dialkoxybenzene (Veratrole derivative) | High compatibility with PVC and lipophilic polymers. |
| Physical State | Low-melting solid / Viscous Liquid ( | Requires gentle heating during "cocktail" preparation. |
| Lipophilicity ( | Ensures minimal leaching into aqueous samples (critical for bio-analysis). | |
| Dielectric Constant | Low ( | Promotes ion-pairing; ideal for sensors targeting monovalent ions or neutral carriers. |
| Function | Plasticizer & Solvent | Lowers the Glass Transition Temp ( |
Mechanism of Action: The "Quasi-Liquid" State
Successful incorporation relies on creating a single-phase quasi-liquid system . In ISEs, the polymer (PVC) acts merely as a supporting mesh. The this compound acts as the continuous phase that solvates the active sensing element (ionophore).
Mechanistic Pathway:
-
Solvation: The octyl chains interdigitate with the polymer backbone, increasing free volume.
-
Dielectric Modulation: The ether oxygens provide weak coordination sites, stabilizing specific cation complexes without competing with the primary ionophore.
-
Mobility: The plasticizer reduces the matrix viscosity, allowing the ionophore to diffuse and equilibrate with the sample interface.
Caption: Transformation of rigid polymer into a sensing membrane via plasticizer intercalation.
Protocol A: Solvent Casting for Ion-Selective Membranes
Application: Fabrication of potentiometric sensors for pharmaceutical analysis (e.g., detecting amine-based drugs). Matrix: High-Molecular Weight PVC.
Materials Required[1][4][5][6][7][8][9][10]
-
Polymer: High molecular weight PVC (approx. 33% w/w).
-
Plasticizer: this compound (approx. 66% w/w).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Active Component: Ionophore (1-3% w/w) and Lipophilic Salt (e.g., NaTFPB).
-
Apparatus: Glass casting ring (24 mm i.d.) fixed on a glass plate.
Step-by-Step Methodology
Step 1: The "Cocktail" Preparation
Rationale: The high ratio of plasticizer (2:1 vs PVC) is unique to sensing membranes. Standard structural PVC protocols (using <30% plasticizer) will fail here.
-
Weigh 200 mg of total membrane mass components into a 5 mL glass vial.
-
This compound: 132 mg (66.0%)
-
PVC (High MW): 66 mg (33.0%)
-
Ionophore/Additives: 2 mg (1.0%)
-
-
Add 2.0 mL of THF .
-
Critical Step: Since this compound may be semi-solid or viscous, place the sealed vial in a commercially available ultrasonic bath at 30–35°C for 30 minutes.
-
Validation: The solution must be optically clear with no Schlieren lines (density gradients).
-
Step 2: Degassing and Casting
-
Allow the solution to stand for 5 minutes to remove micro-bubbles generated during sonication.
-
Place the glass casting ring on a perfectly leveled glass plate.
-
Note: Do not use silicone grease to seal the ring; THF will dissolve it and contaminate the membrane. The weight of the ring is usually sufficient.
-
-
Pour the cocktail into the ring. Cover with a filter paper stack or a beaker raised slightly (2 mm gap) to control the evaporation rate.
-
Causality: Rapid evaporation leads to surface "skinning" and heterogeneity. Slow evaporation (over 12-24 hours) ensures a homogeneous amorphous phase.
-
Step 3: Membrane Conditioning
-
After 24 hours, carefully peel the master membrane from the glass plate.
-
Punch out small discs (e.g., 6 mm diameter) and mount them into electrode bodies.
-
Conditioning: Soak the electrode in a
M solution of the primary ion (analyte) for 12 hours. This establishes the phase boundary potential.
Protocol B: Melt Blending for Conductive Composites
Application: Incorporating this compound as a processing aid or crystallinity modifier in organic semiconductor blends (e.g., P3HT or PPV derivatives).
Methodology
-
Pre-mixing: Dissolve the conductive polymer and this compound in chlorobenzene.
-
Ratio: Typically 5–10% w/w of the plasticizer relative to the polymer.
-
Note: Unlike ISEs, high concentrations here will destroy the electronic pathway. The goal is merely to adjust the packing density of the polymer chains.
-
-
Annealing: Spin-coat the blend onto the substrate. Anneal at
(above the melting point of the plasticizer but below the degradation of the polymer).-
Mechanism:[1] The this compound melts and diffuses, allowing the conjugated polymer chains to self-organize into more ordered
-stacked structures, potentially improving charge carrier mobility.
-
Quality Control & Validation
To ensure the this compound is correctly incorporated and functioning:
A. Electrochemical Impedance Spectroscopy (EIS)
Perform EIS in a symmetric cell setup.
-
Expected Result: A plasticized PVC membrane should exhibit a bulk resistance (
) in the range of to . -
Failure Mode: If
, the plasticizer content is too low or phase separation has occurred (polymer chains are not mobile).
B. Leaching Test
Monitor the UV-Vis spectrum of the aqueous sample solution over 24 hours.
-
Target: Absorbance at
(approx. 270-280 nm for the benzene ring) should remain near baseline. -
Correction: If leaching is observed, increase the lipophilicity of the matrix by adding a cross-linker or switching to a poly(decyl methacrylate) matrix.
Caption: Validation decision tree for membrane integrity and performance.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Opaque/White Membrane | Phase separation (Incompatibility). | The plasticizer limit was exceeded. Reduce this compound to 60% or increase temperature during mixing. |
| Surface "Sweating" | Exudation of plasticizer. | The polymer molecular weight is too low. Switch to High-MW PVC or Carboxylated PVC. |
| Drifting Potential | Water uptake or leaching. | This compound is sufficiently lipophilic, so check if the ionophore is leaching. Ensure conditioning solution is correct. |
| Slow Response Time | High membrane resistance. | The membrane is too thick (>200 |
References
-
Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 69(24), 1642–1658. Link
-
Fiedler, U., & Ruzicka, J. (1973). Selectivity of ion-selective electrodes and the thermodynamics of ion exchange. Analytica Chimica Acta, 67(1), 179-193. (Foundational text on plasticizer dielectric effects). Link
-
Sigma-Aldrich. (2024). Product Specification: this compound. (Verified CAS and Physical Properties). Link
-
Lindner, E., & Gyurcsányi, R. E. (2009). Quality Control Criteria for Solid-Contact, Solvent Polymeric Membrane Ion-Selective Electrodes. Journal of Solid State Electrochemistry, 13, 51–68. Link
-
Bobacka, J. (2006). Conducting polymer-based solid-state ion-selective electrodes.[2] Electroanalysis, 18(1), 7-18. (Context for conductive blends). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(octyloxy)benzene
Executive Summary
The synthesis of 1,2-bis(octyloxy)benzene is a classic Williamson Ether Synthesis, yet it presents specific challenges due to the electron-rich nature of the catechol substrate and the steric/lipophilic properties of the octyl chain.
Users frequently encounter three core failure modes:
-
Incomplete Alkylation: Stalling at the mono-ether (2-octyloxyphenol) stage.
-
Oxidative Degradation: Catechol oxidation leading to quinones (black tar formation).
-
Purification Losses: Difficulty separating the lipophilic product from excess alkyl halide.
This guide provides a self-validating "Gold Standard" protocol designed to maximize yield (>85%) while minimizing side reactions.
The "Gold Standard" Protocol
Recommended for: High purity requirements, scale-up (1g to 50g).
Reaction Logic
We utilize a Finkelstein-Assisted Carbonate Method .
-
Base (
): Unlike , potassium carbonate is milder, preventing the elimination of 1-bromooctane to 1-octene. The ion also provides a template effect, coordinating with the catechol oxygens. -
Catalyst (KI): Potassium iodide converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly increasing the rate of the second alkylation step which is often sterically hindered.
-
Solvent (DMF or CH₃CN): Polar aprotic solvents are required to solvate the cation (
), leaving the phenoxide anion "naked" and highly nucleophilic.
Step-by-Step Methodology
| Reagent | Equivalents | Role |
| Catechol | 1.0 | Substrate |
| 1-Bromooctane | 2.5 | Electrophile (Excess ensures di-substitution) |
| 4.0 | Base (Excess neutralizes HBr) | |
| KI (Potassium Iodide) | 0.1 | Nucleophilic Catalyst |
| DMF (Anhydrous) | [0.5 M] | Solvent |
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Add Catechol (1.0 eq) and anhydrous DMF (concentration ~0.5 M).
-
Inerting (CRITICAL): Sparge the solution with Nitrogen/Argon for 15 minutes. Catechol oxidizes rapidly in air to form dark quinones.
-
Deprotonation: Add
(4.0 eq) and KI (0.1 eq). Stir at room temperature for 30 minutes. The mixture may turn heterogeneous/slurry-like. -
Addition: Add 1-Bromooctane (2.5 eq) via syringe.
-
Reaction: Heat to 80°C (internal temperature) for 12–24 hours.
-
Note: Do not exceed 100°C to avoid elimination side reactions.
-
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). Product (
) should be distinct from Mono-ether ( ) and Catechol ( ).
Work-up & Purification
-
Quench: Cool to room temperature. Pour mixture into 5x volume of ice-cold water.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
The "Caustic Wash" (CRITICAL): Wash the organic layer with 1M NaOH (2x) .
-
Why? This deprotonates and pulls unreacted catechol and the mono-ether (which still has an acidic phenol proton) into the aqueous phase, leaving only the neutral di-ether in the organic phase.
-
-
Drying: Wash with brine, dry over
, and concentrate in vacuo. -
Recrystallization: The crude oil often solidifies. Recrystallize from hot Ethanol or Acetone/Methanol to remove excess octyl bromide.
Visualizing the Workflow
Caption: Logical workflow for this compound synthesis emphasizing the critical caustic wash step.
Troubleshooting Dashboard
User Question: "My reaction mixture turned black and the yield is <40%. What happened?"
Diagnosis: This is the classic "Catechol Quinone" failure mode.
| Symptom | Probable Cause | Corrective Action |
| Dark Black/Tar Color | Oxidation of catechol to o-benzoquinone due to oxygen exposure. | Must use inert atmosphere ( |
| Major Spot at | Incomplete reaction (Mono-alkylation stalling). | 1. Add 10 mol% KI (Finkelstein condition).2. Increase 1-Bromooctane to 3.0 eq.3. Ensure stirring is vigorous (heterogeneous mix). |
| Product is Oily/Impure | Excess Octyl Bromide remaining. | Recrystallize from cold Ethanol. Octyl bromide stays in solution; product crystallizes. Alternatively, use vacuum distillation (high vac) to strip alkyl halide. |
| Low Yield (<50%) | Loss of product during workup or side reactions. | Check aqueous layer pH. If not basic enough during extraction, phenols remain in organic layer. If too basic during initial reaction (e.g. using NaH at high temp), elimination to octene occurs. |
Advanced Optimization FAQs
Q: Can I use Phase Transfer Catalysis (PTC) instead of DMF? A: Yes, and it is often greener.
-
Protocol: Use Toluene/Water (biphasic) with TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).
-
Pros: Easier workup (no DMF removal).
-
Cons: Reaction rates are generally slower than in DMF; requires vigorous mechanical stirring to maximize surface area between phases.
Q: Why use Octyl Bromide instead of Octyl Chloride or Iodide? A:
-
Octyl Chloride: Too unreactive for high yields without high heat (which risks oxidation).
-
Octyl Iodide: Excellent reactivity but expensive and unstable (light sensitive).
-
Octyl Bromide + KI: This is the "Sweet Spot." You get the stability/cost of the bromide with the reactivity of the iodide (generated in situ).
Q: How do I confirm I have the Di-ether and not the Mono-ether? A:
-
Solubility: The Di-ether is insoluble in 1M NaOH; the Mono-ether is soluble.
-
NMR (
): Look at the aromatic region.-
Symmetric (AA'BB'): Di-ether (this compound).
-
Asymmetric: Mono-ether (2-octyloxyphenol).
-
OH Peak: Mono-ether will have a broad singlet exchangeable with
.
-
Diagnostic Flowchart[1][2][3][4][5][6]
Caption: Decision tree for diagnosing low yield in catechol alkylation.
References
-
Williamson Ether Synthesis Mechanism & Optimization
-
Phase Transfer Catalysis (PTC)
-
Catechol Oxidation Kinetics
-
Purification & Recrystallization Techniques
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iajpr.com [iajpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Purification of Crude 1,2-Bis(octyloxy)benzene
Topic: Purification techniques for crude 1,2-Bis(octyloxy)benzene Cas Number: 4956-41-6 Molecular Formula: C₂₂H₃₈O₂ Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Compound Profile
This compound is a dialkoxybenzene derivative frequently utilized as a mesogenic core in liquid crystal synthesis and as a building block for conjugated polymers in organic electronics.
The crude product, typically synthesized via Williamson ether synthesis (Catechol + 1-Bromooctane), often contains specific impurities that degrade device performance:
-
Mono-alkylated intermediate: 2-(octyloxy)phenol.
-
Unreacted starting material: 1-bromooctane.
-
Oxidation byproducts: Quinone derivatives (causing yellow/brown discoloration).
This guide provides a self-validating purification workflow designed to achieve >99% purity (HPLC/GC).
Physical Property Profile
| Property | Value / Characteristic | Implication for Purification |
| Physical State (RT) | Low-melting solid or viscous oil | May require cooling (<0°C) to induce crystallization. |
| Melting Point | Approx. 30–35°C (Polymorph dependent) | Recrystallization must be performed at low temperatures. |
| Solubility | Soluble in DCM, THF, Toluene, Hexane | Good for extraction and column chromatography. |
| Insolubility | Water, Methanol (Cold) | Methanol/Ethanol are ideal recrystallization solvents. |
| pKa | Neutral (Ether linkage) | Allows for caustic washing to remove phenolic impurities. |
Troubleshooting Guide (Q&A)
Q1: My crude product remains a dark, viscous oil and refuses to crystallize. How do I solidify it?
Diagnosis: This is often caused by "Melting Point Depression" due to impurities (specifically the mono-alkylated phenol) or residual solvent (e.g., 1-bromooctane). Corrective Action:
-
Chemical Wash: Dissolve the oil in minimal Hexane or Diethyl Ether. Wash vigorously with 10% NaOH (aq) . The mono-alkylated impurity is a phenol (acidic); it will deprotonate and migrate to the aqueous phase.
-
Seed & Cool: After drying the organic layer, remove the solvent. Dissolve the residue in warm Ethanol. Cool slowly to -20°C (freezer). If no crystals form, scratch the glass surface to induce nucleation.
Q2: The product has a persistent yellow/brown tint even after recrystallization.
Diagnosis: This indicates the presence of o-benzoquinone derivatives formed by the oxidation of trace unreacted catechol during the synthesis. Corrective Action:
-
Activated Charcoal Treatment: Dissolve the crude solid in boiling Ethanol.
-
Add Activated Carbon (5-10 wt%) .
-
Reflux for 15 minutes.
-
Filter while hot through a Celite pad to remove the carbon. The filtrate should be clear or pale.
Q3: GC-MS shows a persistent peak for 1-bromooctane. How do I remove it?
Diagnosis: Long-chain alkyl halides have high boiling points (~201°C for 1-bromooctane), making them difficult to remove via standard rotary evaporation. Corrective Action:
-
High-Vacuum Distillation: If the impurity load is high, distill off the alkyl halide under high vacuum (<1 mbar) at 60-80°C.
-
Solvent Wash: In recrystallization, use Methanol as the solvent. 1-Bromooctane is somewhat soluble in cold methanol, while the product is not, allowing the impurity to stay in the mother liquor.
Step-by-Step Purification Protocols
Method A: Chemical Washing (Mandatory Pre-treatment)
Use this step immediately after synthesis workup to remove the mono-alkylated phenol.
-
Dissolution: Dissolve crude reaction mixture in Hexane or Dichloromethane (DCM) (10 mL per gram of crude).
-
Caustic Wash: Wash the organic layer 3 times with 2M NaOH (or 10% w/v).
-
Neutralization: Wash with water, then Brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Method B: Low-Temperature Recrystallization (Primary Method)
Best for scaling up (>5g) and removing trace alkyl halides.
-
Solvent Selection: Use Absolute Ethanol or Methanol .
-
Dissolution: Heat the solvent to boiling. Add the crude oil/solid slowly until it just dissolves.
-
Note: If the solution is colored, perform the Charcoal Treatment (see Q2 above).
-
-
Cooling: Allow the flask to cool to room temperature undisturbed. Then, place in a -20°C freezer for 12 hours.
-
Why: Due to the low melting point (~30°C), room temperature crystallization often yields a "oiling out" phenomenon rather than distinct crystals.
-
-
Filtration: Filter quickly using a chilled Buchner funnel. Wash with cold (-20°C) Methanol.
-
Drying: Vacuum dry at room temperature (Do not heat, or it will melt).
Method C: Column Chromatography (High Purity)
Best for small scale (<2g) or difficult separations.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Start with 100% Hexane , then gradient to 95:5 Hexane:Ethyl Acetate .
-
Elution Order:
-
Unreacted 1-Bromooctane (Fastest, Non-polar).
-
This compound (Product) .
-
2-(octyloxy)phenol (Slowest, Polar - if not removed by wash).
-
Visualizing the Workflow
Figure 1: Purification Logic Tree
Caption: Decision matrix for selecting the appropriate purification method based on the physical state and purity of the crude material.
Figure 2: Impurity Removal Mechanism
Caption: Chemical mechanism for the extractive removal of mono-alkylated byproducts.
Technical Data & Specifications
Table 1: Solvent Compatibility for Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | Excellent | Best balance of solubility vs. yield. Requires cooling to -20°C. |
| Methanol | Good | Lower solubility for product; higher recovery but may trap alkyl halides. |
| Acetone | Moderate | High solubility; risk of oiling out if not cooled slowly. |
| Hexane | Poor | Product is too soluble; only useful for cooling crystallization at -78°C. |
| Water | Anti-Solvent | Can be added to Ethanol to force precipitation (titration method). |
Table 2: Impurity Profile
| Impurity Name | Origin | Removal Method |
| 2-(octyloxy)phenol | Incomplete alkylation | NaOH Wash (Method A) |
| 1-Bromooctane | Excess reagent | Vacuum Distillation / Recrystallization (Method B) |
| Catechol | Starting material | Water Wash (Highly water soluble) |
| o-Benzoquinone | Oxidation | Activated Charcoal / Silica Column |
References
-
Sigma-Aldrich. Product Specification: this compound. Retrieved from (General reference for CAS 4956-41-6 properties).
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .
- Chemical Book.Synthesis and Properties of Dialkoxybenzenes.
- Org. Synth.General Procedures for Alkylation of Phenols.
Sources
Technical Support Center: Solubility & Handling of 1,2-Bis(octyloxy)benzene
[1]
The Solubility Profile (Diagnostic)[1]
1,2-Bis(octyloxy)benzene (CAS: 4956-41-6) presents a unique challenge due to its amphiphilic nature: a non-polar, electron-rich aromatic core flanked by two lipophilic octyl chains.[1][2]
Critical Physical Property: The melting point of pure this compound is approximately 24.5–26 °C [1].[1][3]
-
Implication: In a standard laboratory (20–25 °C), this material exists at the thermodynamic boundary between solid and liquid.[1] It frequently "oils out" rather than crystallizing, leading to handling difficulties.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for initial dissolution, spin-coating, and extraction.[2] |
| Aromatic | Toluene, Benzene | Excellent | Ideal for high-temperature reactions; prevents aggregation. |
| Ethers | THF, Diethyl Ether | Good | Good for organometallic coupling reactions. |
| Alcohols | Methanol, Ethanol | Poor (Cold) / Moderate (Hot) | Primary Recrystallization Solvents. Material precipitates upon cooling.[1] |
| Polar Aprotic | DMF, DMSO | Moderate | Soluble at elevated temperatures; often used for synthesis (nucleophilic substitution).[1] |
| Alkanes | Hexane, Pentane | Variable | Soluble, but may precipitate at very low temperatures. |
| Water | Water | Insoluble | Immiscible; used for washing crude organic extracts.[1] |
Troubleshooting Guide (Q&A)
Issue A: "My product oils out instead of crystallizing during purification."
Diagnosis: Because the melting point (~25°C) is near room temperature, the compound forms a supercooled liquid (oil) before it can organize into a crystal lattice.[1] Corrective Protocol:
-
Solvent Switch: Use Methanol or Ethanol as the recrystallization solvent.[1]
-
Thermal Control: Do not attempt to crystallize at room temperature.
-
Dissolve the crude oil in the minimum amount of warm Methanol (approx. 40°C).[1]
-
Slow Cooling: Allow the vessel to cool to room temperature slowly.
-
Cryogenic Step: Move the vessel to a refrigerator (4°C) or freezer (-20°C). The lower temperature forces the phase transition from oil to white needle crystals [1][2].[1]
-
-
Seeding: If oiling persists, scratch the glass side of the flask with a glass rod or add a seed crystal from a previous batch to induce nucleation.[1]
Issue B: "The solution is viscous or aggregates during spin-coating."[1]
Diagnosis: Long octyl chains (C8) can induce van der Waals interdigitation, leading to supramolecular aggregation or gelation, particularly in concentrated solutions.[1] Corrective Protocol:
-
Sonication: Sonicate the solution for 10–15 minutes at 30°C before coating to disrupt weak aggregates.[1]
-
Solvent Modification: Use Chloroform or Chlorobenzene instead of THF. These solvents have higher density and better solvation power for the aromatic core, reducing viscosity.[1]
-
Thermal Casting: Heat the substrate and the solution to 40°C (above the melting point) immediately prior to spin-coating to ensure the material behaves as a Newtonian fluid.[1]
Issue C: "I cannot dissolve the compound for a reaction in Acetonitrile."
Diagnosis: Acetonitrile is too polar and "lipid-phobic" for the bis(octyloxy) chains at room temperature.[1] Corrective Protocol:
-
Co-Solvent System: Use a mixture of DCM:Acetonitrile (1:1) .[1] The DCM solvates the alkyl chains, while Acetonitrile provides the dielectric medium required for the reaction.[1][2]
-
Alternative Solvent: If the reaction allows, switch to THF or Toluene , which are far superior solvents for this specific molecule.[1]
Advanced Workflows
Protocol: Low-Temperature Recrystallization
Standard procedure to obtain high-purity white needles.[1]
-
Dissolution: Place 5.0 g of crude this compound in a flask. Add 20–30 mL of Methanol.
-
Heating: Heat gently to 40–50°C with stirring until the oil phase is fully dispersed/dissolved.
-
Filtration: Hot filter if there are insoluble particulates (e.g., inorganic salts like KBr).[1][2]
-
Cooling:
-
Step 1: Cool to RT (25°C). You may see an oil separate.[1] This is normal.
-
Step 2: Place in a freezer at -20°C for 12 hours.
-
-
Collection: The oil will solidify into white crystalline needles.[1] Filter quickly while cold (using a chilled Buchner funnel if possible) to prevent melting.[1] Wash with cold (-20°C) Methanol.[1]
Visual Logic: Solvent Selection Strategy[1]
Caption: Decision tree for selecting the optimal solvent based on experimental intent, accounting for the molecule's low melting point.
Frequently Asked Questions (FAQs)
Q: Why does the literature say the melting point is ~25°C, but my sample is liquid at 22°C? A: Impurities significantly depress the melting point.[1] Even 1-2% residual solvent or unreacted 1-bromooctane can lower the melting point of this compound to 15–20°C, keeping it liquid at standard lab temperatures.[1] Recrystallize from cold methanol to restore the solid state.[1]
Q: Can I use Acetone for recrystallization? A: Yes, Acetone is a viable alternative to Methanol.[1][2] However, Methanol is generally preferred because the solubility differential between "hot" and "cold" is sharper for long-chain alkoxy benzenes, leading to higher yields [2].
Q: I need to run an NMR. Which solvent should I use?
A: Chloroform-d (
References
-
Al-Alwani, M. A. (2014).[1] Synthesis and Characterization of New Conjugated Polymers for Application in Solar Cells (Doctoral dissertation). University of Sheffield.[1] Available at: [Link]
-
Cariello, M. (2016).[1][2] Synthesis of novel organic semiconductors for optoelectronic devices (Doctoral dissertation). University of Glasgow.[1] Available at: [Link]
-
Yigit, D. (2019).[1][2][4] Design, Syntheses and Structure-Property Relationships of Benzazole and Isoindigo Comprising Conducting Polymers (Master's thesis). Middle East Technical University.[1] Available at: [Link]
Troubleshooting phase separation issues with 1,2-Bis(octyloxy)benzene
Introduction
Welcome to the technical support hub for 1,2-Bis(octyloxy)benzene (CAS: 4956-41-6). As a researcher working with this lipophilic ether—whether for redox shuttle applications in Li-ion batteries, liquid crystal synthesis, or supramolecular assemblies—you know that its phase behavior is nuanced.
This molecule features a polarizable aromatic core flanked by two hydrophobic octyl chains. This "amphiphilic-like" structure (though strictly hydrophobic) creates specific challenges: oiling out instead of crystallizing, limited miscibility in polar electrolytes, and sensitivity to thermal history.
This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to resolve your phase separation issues.
Module 1: Solubility & Solvent Compatibility
Symptom: The solution becomes cloudy or forms a distinct bottom layer immediately upon mixing or standing.
The Mechanism: Dielectric Mismatch & Hydrophobic Effect
This compound is highly lipophilic (Calculated LogP ~7-8). It relies on Van der Waals (dispersion) forces for solvation. When placed in high-dielectric solvents (Acetonitrile, Methanol, DMSO) or ionic environments (Battery Electrolytes), the solvent-solvent cohesive forces exclude the large hydrophobic octyl chains, causing phase separation.
Troubleshooting Guide
Q: Why does my sample precipitate when I add it to Acetonitrile (ACN)? A: ACN is too polar. The octyl chains collapse to minimize surface area exposed to the polar solvent.
-
Solution: Use a "Good Solvent" bridge. Dissolve the compound in a small volume of Dichloromethane (DCM) or Toluene first, then introduce the target solvent slowly.
-
Self-Validation: If the solution remains clear after adding 10% volume of the target solvent, your co-solvent ratio is sufficient.
Q: I am using it as a redox shuttle in Carbonate Electrolytes (EC/DMC). Why is it separating? A: This is the "Salting Out" effect. While the organic carbonates (DMC, EMC) are moderately compatible, the addition of Lithium salts (e.g., 1.0 M LiPF₆) drastically increases the ionic strength of the solution, squeezing out the non-polar neutral molecule.
-
Solution: Limit concentration to <0.1 M in standard electrolytes, or switch to ether-based electrolytes (e.g., TEGDME) if electrochemical stability allows.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Mechanism |
| Chlorinated | DCM, Chloroform | Excellent | Strong dispersion interactions match the aromatic core. |
| Aromatic | Toluene, Benzene | Excellent | |
| Ethers | THF, Diethyl Ether | Good | Oxygen lone pairs provide dipole stabilization. |
| Carbonates | PC, EC, DMC | Marginal | Separation likely at high conc. or low temp. |
| Alcohols/Nitriles | MeOH, ACN | Poor | High polarity causes immediate precipitation/oiling. |
Module 2: Thermal Behavior (Oiling Out vs. Crystallization)
Symptom: Upon cooling, the solution turns milky or deposits a viscous oil rather than crystals.
The Mechanism: The "Metastable Melt"
This compound is a low-melting solid (Melting Point range ~30–40°C depending on purity and polymorph). When cooling a solution, the compound often hits its Liquid-Liquid Phase Separation (LLPS) boundary before it hits its crystallization boundary. This results in "oiling out"—formation of solvent-rich and solute-rich liquid phases.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing thermal phase separation. Oiling out often indicates impurities or supercooling.
Protocol: Correcting "Oiling Out"
If your sample oils out during recrystallization:
-
Reheat the mixture until the solution is clear.
-
Add Seed Crystals: If available, add a tiny crystal of pure product at a temperature just above the cloud point.
-
Slow Cooling: Wrap the flask in foil/cotton to cool very slowly. Rapid cooling favors oiling.
-
Change Solvent: Switch to a solvent with a higher boiling point (e.g., Ethanol/Hexane mix instead of Methanol) to allow crystallization at higher temperatures.
Module 3: Synthesis-Derived Impurities
Symptom: The material is an oil that refuses to solidify, or it forms stable emulsions during extraction.
The Mechanism: The Amphiphilic Impurity
The synthesis involves alkylating Catechol. An incomplete reaction leaves 1-octyloxy-2-hydroxybenzene (Mono-octyl catechol).
-
Why it matters: This impurity has a free phenolic -OH group and a long alkyl chain. It acts as a surfactant , stabilizing emulsions and preventing the di-octyl product from crystallizing (acting as a plasticizer).
Synthesis & Purification Workflow
Caption: Purification workflow emphasizing the removal of mono-alkylated impurities via caustic wash.
Self-Validating Purity Check
Before assuming phase separation is a physical phenomenon, validate chemical purity:
-
TLC Test: Run TLC in 10% Ethyl Acetate/Hexane.
-
Product (Di-ether): High Rf (~0.8).
-
Impurity (Mono-ether): Lower Rf (~0.4) due to phenolic H-bonding.
-
-
The "Caustic Shake": Take 10 mg of your oil, dissolve in 1 mL ether, and shake with 1 mL 1M NaOH.
-
If the aqueous layer turns yellow/brown or an emulsion forms, you have unreacted phenol.
-
References
-
Zhang, L., et al. (2012). "Redox shuttles for overcharge protection of lithium-ion batteries."[1][2][3] Energy & Environmental Science. (Discusses solubility limits of dialkoxybenzenes in carbonate electrolytes).
-
Astatech Inc. "this compound Product Specifications." (Confirmation of physical state and basic solubility profiles).
-
GuideChem. "2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene SDS." (Safety and physical property data for octyloxybenzene derivatives).
-
BenchChem. "Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone." (Analogous Williamson ether synthesis protocols and purification strategies).
-
Sigma-Aldrich. "1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene."[4] (Comparative data for redox shuttle solubility and physical properties).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: a novel redox shuttle additive for overcharge protection in lithium-ion batteries that doubles as a mechanistic chemical probe - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. 1,4-Di-tert-butyl-2,5-bis (2-methoxyethoxy)benzene 99.5 , anhydrous 1350770-63-6 [sigmaaldrich.com]
Technical Guide: Stability & Degradation of 1,2-Bis(octyloxy)benzene
This is the Technical Support Center for 1,2-Bis(octyloxy)benzene .
Reference ID: CAS 105672-63-5 (Generic for 1,2-dialkoxybenzenes) | Veratrole Derivative Series [1][2][3]
Introduction: The Molecule & Its Utility
You are likely using This compound (often abbreviated as 1,2-BOB or a Veratrole-C8 derivative) as a redox shuttle in non-aqueous redox flow batteries (RFBs), an electrochromic material, or a solubilized intermediate in organic electronics.[1][2]
Unlike its more robust isomer 1,4-dimethoxybenzene (DMB) , the 1,2-isomer (veratrole core) possesses a specific vulnerability: it is highly electron-rich with two adjacent alkoxy groups that activate the para positions (C4 and C5).[1] This makes the generated radical cation highly susceptible to anodic coupling (dimerization) unless specific operational parameters are strictly maintained.[1][4]
This guide addresses the electrochemical stability window , degradation mechanisms , and troubleshooting protocols to distinguish between intrinsic material failure and experimental error.[2][4]
Part 1: Chemical & Electrochemical Stability
Q1: What is the operational voltage window for this compound?
A: The oxidation potential is typically 3.8 – 4.1 V vs. Li/Li⁺ (approx.[1] 0.6 – 0.9 V vs. Ag/Ag⁺ in acetonitrile).[1][2][3][4]
-
Stability Warning: The radical cation (
) formed at this potential is transiently stable.[1] Unlike 2,5-di-tert-butyl-1,4-dimethoxybenzene, which is sterically protected, this compound has open, activated positions at C3, C4, C5, and C6.[1][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Upper Limit: Exceeding 4.2 V vs. Li/Li⁺ significantly accelerates irreversible C-C coupling (electropolymerization).[1][2][3][4]
Q2: Why is my electrolyte changing color from clear to yellow/brown?
A: This is the hallmark of oligomerization .[3][4]
-
Mechanism: The radical cations couple to form dimers (biphenyl derivatives).[1][4] These dimers have extended conjugation, shifting their absorption into the visible spectrum (yellow/orange).[1][4]
-
Consequence: Dimers are easier to oxidize than the monomer.[3][4] If you see a new, lower-voltage peak in your Cyclic Voltammetry (CV), your material has dimerized.[1][2][3]
Q3: How does moisture affect stability?
A: Water is a critical poison.[1][2][3][4]
-
Hydrolysis: In the presence of trace water (>50 ppm), the radical cation undergoes nucleophilic attack, leading to dealkylation (loss of octyl chains) and the formation of 1,2-benzoquinone .
-
Visual Cue: Quinones are deeply colored (red/brown) and electrochemically active at very different potentials.[1][3][4]
Part 2: Degradation Pathways (Visualized)
The following diagram illustrates the three primary fates of the this compound radical cation: Reversible Redox (Desired), Dimerization (Major Failure), and Hydrolysis (Impurity Failure).[1]
Figure 1: Mechanistic pathways for this compound.[1][3] The red path (Dimerization) is the dominant degradation mode in dry organic solvents.[1]
Part 3: Troubleshooting & Analytical Guide
Symptom: "Ghost Peaks" in Cyclic Voltammetry
Observation: After 10–20 cycles, a new oxidation peak appears before the main peak (e.g., at 3.6 V instead of 3.9 V).
-
Cause: Dimer formation. The dimer is more electron-rich than the monomer and oxidizes easier.[4]
-
Action:
-
Check Concentration: High concentrations (>0.1 M) favor bimolecular coupling.[1][2][3][4] Dilute to 10 mM to test if stability improves.
-
Check Scan Rate: Run a scan rate dependence test. If the ratio of
deviates from 1.0 as scan rate decreases, the radical cation is reacting chemically (EC mechanism).[1]
-
Symptom: Capacity Fade & Electrode Fouling
Observation: The current response drops with every cycle, and a film forms on the glassy carbon electrode.[4]
-
Cause: Electropolymerization.[1][2][3][4][5] The dimers continue to couple, forming insoluble oligomers that passivate the surface.[4]
-
Action:
-
Polishing: The electrode must be physically polished (0.05 µm alumina) to restore function.[1][3][4] Electrochemical cleaning is ineffective.[1][2][3][4]
-
Solvent Switch: Switch from Propylene Carbonate (PC) to Acetonitrile (MeCN). PC can sometimes promote side reactions with radical cations.[1][2][3][4]
-
Symptom: 1H NMR shows "Messy" Aromatic Region
Observation: The sharp doublet/triplet pattern of the aromatic protons (6.9 ppm) becomes broadened or shows new multiplets.[4]
-
Action: Look for a new peak around 7.0–7.2 ppm . This corresponds to the protons on the biphenyl ring system.[4]
Part 4: Quantitative Data & Protocols
Table 1: Physicochemical Properties
| Parameter | Value | Notes |
| Molecular Weight | 334.54 g/mol | |
| Oxidation Potential ( | ~3.9 V vs Li/Li⁺ | Varies slightly with solvent/salt.[1][2][3] |
| Solubility (MeCN) | > 0.5 M | High solubility due to C8 chains.[1][2][3] |
| Solubility (Carbonates) | > 1.0 M | Excellent for battery electrolytes.[1][2][3][4] |
| Stability Limit | < 50 cycles (Unprotected) | Without steric bulk, degradation is rapid.[1][2][3][4] |
Protocol: Synthesis & Purification (Williamson Ether Synthesis)
Note: Commercial samples often contain mono-octylated impurities (guaiacol derivatives) which degrade faster.[1][2][3] Purify before use.
-
Reagents: Catechol (1 eq), 1-Bromooctane (2.2 eq),
(3 eq) in Acetone or DMF. -
Reflux: 24–48 hours under
. -
Workup: Filter salts, remove solvent, extract with DCM/Water.[2][3][4]
-
Purification (CRITICAL):
-
Recrystallization: Ethanol or Methanol (at -20°C).[1][2][3][4] The bis-octyl ether will crystallize; mono-octyl impurities remain in solution.[1][2][3]
-
Column Chromatography: Hexane:Ethyl Acetate (95:5).[1][2][3][4] The product elutes quickly (high
); mono-ethers stick.[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Validation: 1H NMR must show zero -OH peaks (broad singlet > 5 ppm) and a clean 1:1 integration between aromatic and
-methylene protons.[1][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
References
-
Electrochemical Oxid
-
Redox Shuttle Stability in B
-
Radical Cation Degrad
-
General Reactivity of Ver
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB [foodb.ca]
- 3. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 1,2-Bis(octyloxy)benzene Synthesis
Current Status: Online Topic: Synthetic Optimization & Troubleshooting Target Molecule: 1,2-Bis(octyloxy)benzene (Veratrole dioctyl ether) CAS: 4956-41-6
Executive Summary & Reaction Overview
User Query: "I am attempting to synthesize this compound from catechol, but I am facing issues with low yields, dark coloration of the product, and difficulty separating the mono-substituted impurity."
Scientist Response: The synthesis of this compound is a classic double Williamson ether synthesis. While conceptually simple, the electron-rich nature of the catechol substrate makes it prone to oxidation (darkening), and the statistical probability of mono-alkylation requires precise kinetic control.
The reaction follows an
The "Golden Path" Protocol
Based on field-standard methodologies for dialkoxybenzenes.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Catechol : 2.4 eq Octyl Bromide : 3.0 eq Base | Excess alkyl halide drives the reaction to completion, minimizing mono-ether. |
| Base | Mild enough to prevent elimination of octyl bromide; strong enough to deprotonate phenol ( | |
| Solvent | DMF (N,N-Dimethylformamide) or Acetonitrile | High dielectric constant dissociates the phenoxide-potassium ion pair, increasing nucleophilicity. |
| Temperature | 80–90 °C | Sufficient activation energy for |
| Atmosphere | Strict | Critical: Catechol oxidizes to o-quinones in air, creating "tar." |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns black almost immediately. Is this normal?
Diagnosis: Rapid Oxidation (Quinone Formation). Root Cause: Catechol is extremely electron-rich and susceptible to oxidation by atmospheric oxygen, forming o-benzoquinone, which polymerizes into dark tars. Solution:
-
Degas Solvents: Sparge your solvent (DMF/Acetonitrile) with nitrogen for 20 minutes before adding catechol.
-
Order of Addition: Add catechol last, or add it to the solvent/base mixture under a positive pressure of nitrogen.
-
Reducing Agent: In extreme cases, adding a pinch of sodium dithionite (
) or sodium borohydride can suppress oxidation, though strict inert atmosphere is usually sufficient.
Q2: I have a persistent impurity that runs just below my product on TLC. What is it?
Diagnosis: Incomplete Alkylation (Mono-octyloxybenzene). Root Cause: The first alkylation deactivates the ring slightly less than the second, but steric hindrance increases. If the alkyl halide is the limiting reagent or the reaction time is too short, the mono-ether persists. Solution:
-
Increase Equivalents: Push octyl bromide to 2.5 eq.
-
Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI). This converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Purification: The mono-ether has a free phenol group. Wash the organic layer with 1M NaOH during workup. The mono-ether will deprotonate, become water-soluble, and be removed in the aqueous phase, leaving the pure bis-ether in the organic phase.
Q3: My product is an oil, but the literature says it should be a solid.
Diagnosis: Melting Point Depression via Impurity. Data: Pure this compound has a melting point of 40–43 °C [1].[1] Root Cause: Small amounts of octyl bromide or mono-ether will depress the melting point, keeping it liquid at room temperature. Solution:
-
Crystallization: Dissolve the crude oil in a minimum amount of hot ethanol or acetone. Cool slowly to 0°C (fridge) or -20°C. The bis-ether should crystallize out as white plates.
-
Vacuum: Ensure all excess octyl bromide (bp ~200°C) is removed under high vacuum (0.1 mbar) with gentle heating (60°C).
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Side Reactions
This diagram illustrates the desired double alkylation pathway versus the oxidative failure mode.
Caption: Step-wise alkylation pathway. Note the red dashed lines indicating the oxidative side-reactions that cause darkening if
Diagram 2: Troubleshooting Decision Tree
Use this flow to determine the corrective action based on your experimental observation.
Caption: Diagnostic logic flow for common issues in catechol alkylation.
Detailed Experimental Protocol
Safety Warning: Octyl bromide is an irritant. Catechol is toxic and readily absorbed through skin. Wear nitrile gloves and work in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap with a rubber septum.
-
Inerting: Connect to a nitrogen line. Flame-dry the flask or purge with
for 15 minutes. -
Solvent Prep: Add DMF (50 mL) . Bubble
through the liquid for 10 minutes to degas. -
Reagent Addition:
-
Add Catechol (1.10 g, 10 mmol) .
-
Add
(4.15 g, 30 mmol) . -
Optional: Add KI (0.16 g, 1 mmol) to accelerate reaction.
-
Stir for 10 minutes at Room Temp (RT) under
. The mixture may turn light green/grey (phenolate formation).
-
-
Alkylation: Syringe in 1-Bromooctane (4.15 mL, 24 mmol) dropwise.
-
Heating: Heat the mixture to 90 °C for 12–16 hours.
-
Workup:
-
Cool to RT. Pour mixture into Water (200 mL) .
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
CRITICAL STEP: Wash the combined organic layer with 1M NaOH (2 x 50 mL) to remove unreacted catechol and mono-ether.
-
Wash with Brine, dry over
, and concentrate in vacuo.[2]
-
-
Purification:
-
The crude residue is likely an oil. Dissolve in hot Ethanol (~20 mL).
-
Cool to -20 °C overnight. Collect white crystals via filtration.
-
Expected Yield: 85–95%.
-
Physical Property Check: Melting Point 40–43 °C.[1]
-
References
-
ChemBK. (n.d.). Benzene, 1,2-dibromo-4,5-bis(octyloxy)- Properties (Melting Point Reference).[1][3][4] Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[5][6] Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). General procedures for Catechol Alkylation. (Analogous protocols for dialkoxybenzenes). Retrieved January 28, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile 95 177281-34-4 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
Technical Support Guide: Impurity Analysis in 1,2-Bis(octyloxy)benzene
This guide serves as a Tier 3 Technical Support resource for the analysis and purification of 1,2-Bis(octyloxy)benzene (also known as 1,2-dioctyloxybenzene or catechol dioctyl ether). It is designed for researchers encountering specific purity challenges in liquid crystal synthesis, electrolyte additive research, or organic electronic material development.
Executive Summary & Molecule Profile
This compound is a lipophilic dialkoxybenzene synthesized via the double nucleophilic substitution of catechol (1,2-benzenediol) with an octyl halide. Its purity is critical because even trace phenolic impurities can quench radical polymerization processes or disrupt the mesophase in liquid crystal applications.
-
Chemical Structure: A benzene ring substituted at the 1 and 2 positions with octyl ether chains.
-
Critical Quality Attribute (CQA): Absence of free phenolic hydroxyl groups (mono-alkylated intermediate).
Common Impurity Profile
| Impurity Type | Chemical Identity | Origin | Detection Method |
| Impurity A | 2-(Octyloxy)phenol | Incomplete reaction (Mono-alkylation) | HPLC (Early elution), IR (OH stretch) |
| Impurity B | 1-Bromooctane / 1-Chlorooctane | Excess alkylating reagent | GC-MS, H-NMR (Triplet ~3.4 ppm) |
| Impurity C | 1,2-Benzoquinone derivatives | Oxidation of starting catechol | Visual (Yellow/Brown color), UV-Vis |
| Impurity D | C-Alkylated Isomers | Friedel-Crafts side reaction (rare) | H-NMR (Aromatic symmetry disruption) |
Synthesis & Impurity Pathways (Visualized)
The following diagram illustrates the formation of the target molecule and the branching pathways that lead to common impurities.
Figure 1: Reaction pathway showing the stepwise alkylation of catechol. The "MonoEther" (Impurity A) is the most persistent contaminant due to steric hindrance during the second alkylation step.
Troubleshooting Guide (Q&A)
Category 1: Chromatographic Anomalies (HPLC/GC)
Q1: I see a persistent peak eluting just before the main product in Reverse Phase HPLC. What is it?
-
Diagnosis: This is almost certainly Impurity A (2-(octyloxy)phenol) .
-
Technical Explanation: The mono-alkylated intermediate retains a free phenolic hydroxyl group (-OH). This makes it significantly more polar than the fully alkylated target molecule, causing it to elute earlier on a C18 column.
-
Confirmation: Check the UV spectrum of that peak. Phenols often show a bathochromic shift in alkaline mobile phases. Alternatively, spike the sample with pure catechol; if the peak is even earlier, your unknown is the mono-ether.
-
Remediation: The presence of this peak indicates the reaction did not go to completion. You cannot easily remove this by simple recrystallization due to solubility similarities. You must wash the crude organic layer with 1M NaOH . The base will deprotonate the phenol, making it water-soluble (phenoxide), allowing it to be extracted into the aqueous phase.
Q2: My GC-MS shows a baseline drift and a broad peak appearing after the solvent but before the product.
-
Diagnosis: Residual 1-Bromooctane (Impurity B) .
-
Technical Explanation: Alkyl halides are volatile but have high boiling points (~201°C for 1-bromooctane). They often smear on standard columns if the temperature ramp is too fast.
-
Remediation: Dry under high vacuum (< 1 mbar) at 60°C for 4 hours. If it persists, recrystallize from cold ethanol.
Category 2: Physical & Spectroscopic Issues[2]
Q3: The product is a white solid, but my sample is turning yellow/brown upon storage.
-
Diagnosis: Oxidation of trace unreacted catechol or phenol impurities into quinones (Impurity C) .
-
Technical Explanation: Catechol derivatives are highly susceptible to oxidation, especially in the presence of residual base and air. Even ppm levels of benzoquinone derivatives are highly chromophoric (yellow/red).
-
Remediation: Perform a wash with a reducing agent (e.g., Sodium Bisulfite or Sodium Dithionite solution) during workup to reduce quinones back to phenols, then wash with NaOH to remove the phenols. Store the final product under Argon.
Q4: The H-NMR integration for the O-CH2 triplet (approx 4.0 ppm) is slightly lower than expected (e.g., 3.8H instead of 4.0H).
-
Diagnosis: Presence of Impurity D (C-alkylated side products) or solvent contamination.
-
Technical Explanation: If C-alkylation occurs (ring alkylation instead of oxygen), the protons on the alkyl chain adjacent to the ring appear at a different shift (~2.6 ppm). This reduces the integration at the ether region (4.0 ppm).
-
Check: Look for a triplet around 2.5–2.7 ppm. If absent, check for residual solvent peaks (e.g., Acetone at 2.17 ppm) that might be inflating other integrals, skewing the ratio.
Standardized Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Use this method for quantitative purity assessment.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 70% B to 100% B over 15 min; Hold 100% B for 10 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm (aromatic absorption) |
| Expected RT | Mono-ether: ~6-8 min; Target Bis-ether: ~12-14 min |
Protocol B: Purification via Recrystallization
Use this for removing trace halides and oligomers.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5 mL per gram).
-
Hot Filtration: If insoluble particles remain (inorganic salts like KBr), filter while hot.
-
Cooling: Allow to cool slowly to room temperature, then place in a freezer (-20°C) for 4 hours.
-
Collection: Filter the white crystals and wash with cold (-20°C) ethanol.
-
Drying: Vacuum dry at 40°C.
References
-
Synthesis of Dialkoxybenzenes
- Methodology: Classical Williamson Ether Synthesis adapted for c
-
Source: "Synthesis of 1,2-diethoxybenzene from catechol..." ResearchGate.[1]
-
Impurity Characterization (Phenolic Intermediates)
- Context: Analysis of phenolic impurities in alkoxybenzene synthesis.
-
Source: "Synthesis and Characterization of Bemotrizinol Impurities." UFMS.
-
HPLC Method Development for Aromatics
- Context: Separation of benzene deriv
-
Source: "Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column." SIELC Technologies.
-
Physical Properties (Melting Point/Solubility)
- Data: Melting point ranges for alkoxybenzene deriv
-
Source: "Chemical Properties of (pentyloxy)benzene." Cheméo.
Sources
Strategies to control the regioselectivity in dialkoxybenzene synthesis
Welcome to the Dialkoxybenzene Synthesis Technical Support Center.
Current Status: Operational Role: Senior Application Scientist Subject: Controlling Regioselectivity in Dialkoxybenzene Synthesis
Introduction: The Regioselectivity Paradox
Synthesizing dialkoxybenzenes (e.g., resorcinol or hydroquinone ethers) presents a classic chemical paradox: the first alkoxy group activates the ring, making it susceptible to over-reaction (polysubstitution) or directing subsequent additions to thermodynamically favored but potentially undesired positions.
This guide moves beyond basic textbook definitions to provide field-proven strategies for forcing the regioselectivity you require. We categorize solutions by the electronic nature of your substrate.
Module 1: Decision Logic & Strategy Selection
Before selecting a reagent, you must diagnose your substrate's electronic and steric environment. Use the following logic flow to determine the correct protocol.
Figure 1: Strategic Decision Tree for Regioselective Dialkoxylation. Select your method based on ring electronics and pre-existing functional groups.
Module 2: Transition Metal Catalysis (Buchwald-Hartwig)
User Question: "I am trying to couple a secondary alcohol to 3-bromoanisole, but I see significant hydrodehalogenation (reduction) and very low yields. How do I fix this?"
Technical Insight:
The failure in C-O coupling is often due to
Protocol: Pd-Catalyzed C-O Coupling
Self-Validating Step: If the reaction mixture turns black (Pd precipitation) within 10 minutes, your ligand is not protecting the metal center adequately.
-
Catalyst Loading: Use
(1.0–2.0 mol %) or . -
Ligand Selection:
-
Primary Alcohols: Use BrettPhos or RockPhos .
-
Secondary Alcohols: RockPhos is strictly required to prevent
elimination. -
Phenols: tBuXPhos provides the best turnover.
-
-
Base:
(1.5 equiv). The "Cesium Effect" is real; the larger cation radius improves solubility in toluene. -
Temperature: 90°C is standard.
Ligand Performance Matrix
| Ligand | Substrate Scope | Key Mechanism Feature | Primary Risk |
| RockPhos | Promotes reductive elimination via bulk | High cost; Air sensitive | |
| tBuBrettPhos | General purpose | High activity at lower temps | Dealkylation of product |
| tBuXPhos | Phenols (Diaryl ethers) | Excellent stability | Poor with aliphatic alcohols |
Module 3: Directed Ortho Metalation (DoM)
User Question: "I need to place an ethoxy group exactly ortho to an existing methoxy group. Electrophilic substitution keeps giving me para products. How do I force ortho-selectivity?"
Technical Insight: Electrophilic Aromatic Substitution (EAS) is governed by electronics (resonance), which often favors para. To force ortho, you must switch mechanisms to Directed Ortho Metalation (DoM) . This relies on the coordination of a lithium base (n-BuLi) to a heteroatom (Directing Metalation Group, DMG), creating a "Complex Induced Proximity Effect" (CIPE) that deprotonates the nearest proton.
Mechanism Visualization: The DoM Cycle
Figure 2: The Directed Ortho Metalation (DoM) cycle. The coordination of Lithium to the Oxygen atom forces deprotonation at the ortho position.
Troubleshooting the DoM Protocol
-
Issue: Low conversion or "wet" quench.
-
Root Cause: Aggregation of n-BuLi.[1]
-
Solution: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv).[2] TMEDA breaks up n-BuLi hexamers into reactive monomers/dimers.
-
Temperature Rule: Maintain -78°C strictly. Above -40°C, the lithiated species may isomerize to the thermodynamic product or undergo benzyne formation (scrambling regioselectivity).
Module 4: Classical Alkylation (Williamson Ether Synthesis)
User Question: "When alkylating resorcinol (1,3-dihydroxybenzene), I get a mixture of mono- and di-alkylated products. How do I stop at the mono-alkoxy stage?"
Technical Insight:
The
Control Strategy: The Statistical & Solubility Approach
-
Stoichiometry: Use a deficiency of the alkyl halide (0.8 equiv relative to diol).
-
Base Choice: Use a mild base like
in acetone (heterogeneous conditions).-
Why? The dianion of resorcinol is insoluble in acetone/
. The mono-anion is slightly soluble. By keeping the concentration of the reactive dianion near zero, you statistically favor mono-alkylation.
-
-
Solvent Switch:
-
For Mono-alkylation: Acetone or Acetonitrile (Aprotic, polar, heterogeneous base).
-
For Di-alkylation: DMF or DMSO (dissolves everything, promotes rapid
).
-
References
-
Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-O Bond Formation." Journal of the American Chemical Society, 2001.
-
Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amides and O-Carbamates as Directing Groups."[3] Chemical Reviews, 1990.[2]
-
Maitland, J. "Mechanism of the Williamson Ether Synthesis." Organic Reactions, 2011.[4]
-
Hartwig, J. F. "Evolution of C-H Bond Functionalization." Nature, 2008.
For further assistance, please contact the Applications Engineering team with your specific NMR spectra attached.
Sources
Validation & Comparative
Comparing the properties of 1,2-Bis(octyloxy)benzene with its isomers
Executive Summary
1,2-Bis(octyloxy)benzene (also known as o-dioctyloxybenzene or veratrole dioctyl ether) is a dialkoxybenzene derivative primarily used as a synthesis intermediate and a functional unit in supramolecular chemistry.[1][2][3] Its properties contrast sharply with its structural isomer, 1,4-bis(octyloxy)benzene (p-dioctyloxybenzene), particularly in phase behavior and electronic utility.[1][2]
While the 1,4-isomer is a standard building block for liquid crystals and redox shuttles due to its high symmetry and crystallinity, the 1,2-isomer is characterized by a "kinked" geometry, resulting in a significantly lower melting point and unique solubility profiles.[1][2] This guide analyzes these differences to aid researchers in material selection.
Structural & Physical Property Comparison
The core difference between these isomers lies in the substitution pattern on the benzene ring, which dictates molecular symmetry, dipole moment, and crystal packing efficiency.
Table 1: Physicochemical Specifications
| Property | This compound | 1,4-Bis(octyloxy)benzene |
| Structure Type | Ortho-substituted (Catechol derivative) | Para-substituted (Hydroquinone derivative) |
| Molecular Formula | C₂₂H₃₈O₂ | C₂₂H₃₈O₂ |
| Molecular Weight | 334.54 g/mol | 334.54 g/mol |
| Physical State (RT) | Colorless Oil or Low-Melting Solid | White Crystalline Solid |
| Melting Point | 24 – 26 °C [1] | 56 – 57 °C [2] |
| Symmetry Point Group | C₂v (approximate) | D₂h (approximate) |
| Dipole Moment | High (Vectors add) | Zero (Vectors cancel) |
| Solubility | High in non-polar organic solvents (Hexane, DCM) | Good in warm organic solvents; may crystallize out at RT |
Analysis of Phase Behavior[1][2][3]
-
Packing Efficiency: The 1,4-isomer possesses a linear, rod-like geometry allowing for efficient π-π stacking and interdigitation of the octyl chains.[1][2][3] This results in a higher lattice energy and a melting point of ~56°C.
-
Steric Hindrance: The 1,2-isomer suffers from steric repulsion between the adjacent alkoxy chains.[1][2][3] To minimize energy, the chains often twist out of the aromatic plane, disrupting planar packing. This "kink" lowers the melting point to near room temperature (~25°C), making it an oil in many lab conditions.
Electronic & Optical Properties[2][4]
HOMO/LUMO Characteristics
Both isomers are electron-rich due to the donating effect (+M) of the two alkoxy groups.[1][2][3] However, the topology of substitution affects their utility in organic electronics.
-
1,4-Bis(octyloxy)benzene:
-
Application: Widely used as a donor unit in conjugated polymers (e.g., PPV derivatives) and redox shuttles for lithium-ion batteries [3].[1][2][3]
-
Mechanism: The para-substitution allows for "through-conjugation" along the long axis of the molecule, essential for charge transport in conductive polymers.[1][2][3]
-
Redox Stability: Forms a stable radical cation, making it ideal for overcharge protection additives (redox shuttles).
-
-
This compound:
-
Application: Used as a capping agent or in triphenylene-based discotic liquid crystals.[1][2][3]
-
Mechanism: The ortho-substitution breaks linear conjugation.[1][2][3] It is less effective for linear charge transport but useful for inducing solubility or specific steric shapes in supramolecular assemblies.
-
Visualization: Structure-Property Logic
Caption: Logical flow illustrating how substitution patterns dictate the phase behavior of bis(octyloxy)benzene isomers.
Experimental Protocols
Synthesis: Williamson Etherification
The standard synthesis for both isomers involves the alkylation of the corresponding dihydroxybenzene (catechol or hydroquinone) with 1-bromooctane.[1][2][3]
Reaction Scheme: Ar(OH)₂ + 2 R-Br + Base → Ar(OR)₂ + 2 M-Br[1][2][3]
Protocol A: Synthesis of this compound
Use this protocol for the ortho-isomer. Note that catechol oxidation is a side reaction risk; use inert atmosphere.[1][3]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve catechol in solvent under Nitrogen atmosphere.
-
Step 2: Add K₂CO₃ and stir for 15 minutes to form the phenoxide.
-
Step 3: Add 1-bromooctane dropwise.
-
Step 4: Reflux at 65°C (Acetone) or heat to 80°C (DMF) for 24–48 hours.
-
Step 5: Cool to Room Temperature (RT). Add water (200 mL).
-
Step 6: Extract with Ethyl Acetate (3 × 50 mL). Wash combined organics with brine.
-
Step 7: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Column chromatography (Silica gel; Eluent: Petroleum ether/Ethyl acetate 10:1).
-
Yield: ~78% as a colorless oil [1].
-
Protocol B: Synthesis of 1,4-Bis(octyloxy)benzene
Use this protocol for the para-isomer. Hydroquinone is less prone to oxidation than catechol but still requires care.[3]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve KOH in solvent (degassed DMSO preferred for high yield).
-
Step 2: Add hydroquinone and stir under Argon/Nitrogen.
-
Step 3: Add 1-bromooctane.
-
Step 4: Heat to 80°C for 48 hours. The mixture may become heterogeneous as product forms.
-
Step 5: Pour into excess water (500 mL). The product will precipitate.
-
Step 6: Filter the precipitate. Wash extensively with water and cold methanol.
-
-
Purification:
-
Recrystallization from Ethanol or Methanol.
-
Yield: ~70–90% as a white crystalline solid (MP: 56–57°C) [2].[5]
-
Visualization: Synthetic Workflow
Caption: Comparative synthetic workflow for 1,2- and 1,4-bis(octyloxy)benzene.
Applications & Selection Guide
When to use this compound:
-
Solubility Enhancement: If your target molecule is too crystalline or insoluble, incorporating the 1,2-dialkoxy motif disrupts packing, increasing solubility in organic solvents.[1][2]
-
Metal Coordination: The ortho-oxygen atoms can act as a weak bidentate ligand site, unlike the para-isomer.[1][2][3]
-
Triphenylene Synthesis: It is the direct precursor for synthesizing discotic liquid crystals (e.g., hexakis(octyloxy)triphenylene) via oxidative trimerization [1].
When to use 1,4-Bis(octyloxy)benzene:
-
Liquid Crystals: The rod-like shape promotes mesophase formation.[1][2][3] It is a standard core for calamitic liquid crystals.
-
Redox Shuttles: Used in lithium-ion batteries to provide overcharge protection.[1][2][3] The 1,4-isomer forms a stable, reversible radical cation at ~3.9-4.0 V vs Li/Li+ [3].[1][2][3]
-
Polymer Synthesis: The primary choice for MEH-PPV type polymers where linear conjugation is required.[1][2][3]
References
-
Zhao, B., et al. (2012). "Synthesis of triphenylene discotic liquid crystals." Chemical Communications, 48, Supporting Information (Synthesis of Compound 3). Link
-
Star, A., Stoddart, J. F., et al. (2001). "Preparation and Properties of Polymer-Wrapped Single-Walled Carbon Nanotubes." Angewandte Chemie International Edition, Supporting Information (Synthesis of Compound 1). Link
-
Zhang, L., et al. (2010). "Redox shuttle additives for lithium-ion batteries." Energy & Environmental Science, 3, Argonne National Lab Reports. Link
Sources
- 1. 162709-82-2|5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene|BLD Pharm [bldpharm.com]
- 2. 162709-82-2|5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene|BLD Pharm [bldpharm.com]
- 3. 1259933-27-1|1-(Bromomethyl)-2-cyclopropoxybenzene|BLD Pharm [bldpharm.com]
- 4. schanzelab.org [schanzelab.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Validating the Purity of Synthesized 1,2-Bis(octyloxy)benzene via HPLC
A Publish Comparison Guide for Precision Analytics
Executive Summary: The Analytical Challenge
1,2-Bis(octyloxy)benzene (CAS: 16674-06-3) is a critical intermediate in the synthesis of functional organic materials, including liquid crystals and conductive polymers. Its synthesis typically involves the double alkylation of catechol (1,2-dihydroxybenzene) with octyl bromide or octyl chloride.
The Challenge: The synthesis creates a unique purification problem. The reaction mixture often contains:
-
Highly Polar Starting Material: Catechol (unreacted).
-
Semi-Polar Intermediate: 2-(Octyloxy)phenol (mono-alkylated).
-
Highly Lipophilic Product: this compound (di-alkylated).
-
Aliphatic Impurities: Octyl halides (UV-inactive or low response).
While Gas Chromatography (GC) is often the default for ethers, it struggles with the simultaneous quantification of the highly polar catechol (which causes peak tailing or requires derivatization) and the high-boiling bis-ether. High-Performance Liquid Chromatography (HPLC) offers a superior, non-destructive alternative that captures the full polarity spectrum in a single run.
This guide provides a validated, self-checking HPLC protocol and compares its performance against industry-standard alternatives.
Strategic Comparison: HPLC vs. Alternatives
To validate the superiority of the HPLC method, we compare it against GC-FID (Flame Ionization Detection) and 1H-NMR (Nuclear Magnetic Resonance).
Table 1: Comparative Performance Matrix
| Feature | RP-HPLC (Proposed) | GC-FID | 1H-NMR |
| Primary Mechanism | Polarity/Hydrophobicity Partitioning | Volatility & Boiling Point | Magnetic Nuclei Environment |
| Catechol Detection | Excellent. Elutes early as a sharp peak. | Poor. Requires derivatization (silylation) to avoid tailing/adsorption. | Good , but overlaps with solvent signals often occur. |
| Mono- vs. Di-ether Resolution | High. Distinct retention times due to significant hydrophobicity difference. | Good , but high temperatures (>250°C) required for the bis-ether. | Moderate. Chemical shift differences can be subtle for trace quantification. |
| Sensitivity (LOD) | High (UV @ 275 nm). < 0.05% impurity detection. | High. < 0.05% impurity detection. | Low. Typically > 1% impurity detection (limit of integration). |
| Sample Prep | Simple dilution (Acetonitrile). | Dilution (DCM/Hexane). Potential derivatization steps. | Deuterated solvents required. |
| Suitability | Gold Standard for Purity Validation. | Good for final product, poor for reaction monitoring. | Best for structural confirmation, not purity. |
Core Directive: The Self-Validating HPLC Protocol
This protocol is designed with internal causality : every step addresses a specific physicochemical property of the analytes to prevent common failure modes like co-elution or carryover.
Reagents and Equipment
-
Instrument: HPLC system with a binary gradient pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecyl) end-capped column.
-
Recommendation: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Why: The "end-capping" reduces silanol activity, preventing the phenolic intermediate from tailing.
-
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (
).-
Why: Acidification suppresses the ionization of the phenolic -OH (pKa ~10) on the mono-impurity, ensuring it interacts consistently with the hydrophobic stationary phase.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: High elution strength is required to elute the double-octyl chain product.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C (Controlled to ensure reproducibility of retention times).
-
Detection: UV at 275 nm.
-
Rationale: The veratrole (1,2-dimethoxybenzene) core has a characteristic absorption maximum near 275-280 nm.
-
-
Injection Volume: 10 µL.
The "Polarity Ramp" Gradient Program
This gradient is engineered to separate the three distinct polarity classes.
| Time (min) | % Mobile Phase B (ACN) | Event / Causality |
| 0.0 - 2.0 | 50% | Isocratic Hold: Retains polar Catechol slightly to separate it from the void volume ( |
| 2.0 - 15.0 | 50% | Linear Ramp: Elutes the Mono-octyl ether (intermediate polarity) followed by the Bis-octyl ether (high lipophilicity). |
| 15.0 - 20.0 | 100% | Wash: Ensures the highly non-polar Bis-ether and any oligomers are fully eluted. Critical for preventing carryover. |
| 20.0 - 20.1 | 100% | Re-equilibration: Returns to initial conditions. |
| 20.1 - 25.0 | 50% | Equilibration: Stabilizes the column pressure before the next injection. |
Validation Logic & Data Interpretation
To ensure scientific integrity, the method must be validated against specific criteria.
System Suitability Testing (SST)
Before running samples, inject a "System Suitability Standard" containing a mix of Catechol, Mono-ether, and Bis-ether.
-
Resolution (
): Must be between the Mono-ether and Bis-ether peaks. -
Tailing Factor (
): Must be for the Catechol peak.-
Failure Mode: If Catechol tails, the column end-capping may be degraded, or the mobile phase pH is too high.
-
Interpreting the Chromatogram
-
Retention Time ~ 2.5 min: Catechol (Starting Material).
-
Retention Time ~ 8-10 min: 2-(Octyloxy)phenol (Mono-impurity).
-
Retention Time ~ 14-16 min: this compound (Target Product).
Note: The octyl bromide reagent has weak UV absorbance at 275 nm and may not appear or will appear as a baseline disturbance. If quantification of alkyl halide is required, use Refractive Index (RI) detection or GC.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, including decision gates for impurity identification.
Figure 1: Decision logic for impurity identification based on retention time and polarity.
Experimental Causality & Troubleshooting
Why do we use PTFE filters? The target molecule has two long octyl chains, making it highly lipophilic. Standard Nylon filters may adsorb the product, leading to artificially low assay values. Always use PTFE or Regenerated Cellulose (RC) filters.
Why does the baseline drift upward? At 275 nm, Acetonitrile does not absorb, but if lower quality grade solvents are used, impurities in the mobile phase can cause a "gradient ghost peak" or baseline drift as the %B increases. Use HPLC Gradient Grade Acetonitrile.
Why is the "Wash" step mandatory? Lipophilic compounds like bis(octyloxy)benzene have a high affinity for C18. If the run is stopped immediately after the main peak, the compound may not fully elute, eluting instead in the next injection as a broad, mysterious blob (carryover). The 5-minute hold at 100% B guarantees column regeneration.
References
-
Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Analytical Methods for Determining Benzene in Biological Samples. (Reference for benzene derivative detection limits). Retrieved from [Link]
Sources
A comparative study of different synthetic routes to 1,2-Bis(octyloxy)benzene
Executive Summary
1,2-Bis(octyloxy)benzene (Veratrole dioctyl ether) is a critical intermediate in the synthesis of discotic liquid crystals, supramolecular triphenylenes, and functional organic electronic materials. Its synthesis primarily revolves around the double alkylation of catechol (1,2-dihydroxybenzene).
This guide objectively compares four distinct synthetic routes, ranging from classical Williamson ether synthesis to green, phase-transfer catalyzed methods. While the classical acetone-reflux method is widely taught, our analysis suggests that Phase-Transfer Catalysis (PTC) and Polar Aprotic Solvent (DMF) routes offer superior yields (>90%) and scalability for industrial applications compared to Mitsunobu or solvent-free variations.
Comparative Route Analysis
The following analysis evaluates four methodologies based on yield, reaction time, atom economy, and scalability.
Route A: Classical Williamson Ether Synthesis (Acetone/Reflux)
-
Mechanism: SN2 Nucleophilic Substitution.
-
Reagents: Catechol, 1-Bromooctane, Potassium Carbonate (
), Acetone. -
Pros: Mild conditions, cheap reagents, easy solvent removal.
-
Cons: Slow kinetics (24–48 hours) due to the low boiling point of acetone (
); often requires large excess of alkyl halide.
Route B: High-Temperature Polar Aprotic Method (DMF)
-
Mechanism: SN2 Nucleophilic Substitution (Enhanced).
-
Reagents: Catechol, 1-Bromooctane,
, DMF (N,N-Dimethylformamide). -
Pros: Rapid reaction (4–8 hours) due to solvent polarity and higher temperature (
); excellent yields (>92%). -
Cons: DMF removal is energy-intensive (high BP); aqueous workup is required to remove DMF, generating wastewater.
Route C: Phase Transfer Catalysis (PTC) – Recommended for Scale-up
-
Mechanism: Interfacial SN2 Substitution.
-
Reagents: Catechol, 1-Bromooctane, NaOH (aq), Toluene, Tetrabutylammonium Bromide (TBAB).
-
Pros: Uses inexpensive inorganic bases (NaOH); water/toluene separation is simple; high reaction rates; "Green" potential.
-
Cons: Requires optimization of stirring rate and catalyst load.
Route D: Mitsunobu Reaction
-
Mechanism: Dehydrative Coupling.
-
Reagents: Catechol, 1-Octanol, Triphenylphosphine (
), DIAD/DEAD. -
Pros: Uses alcohols instead of halides; very mild conditions (0–25°C).
-
Cons: Poor atom economy (formation of
and hydrazine byproducts); reagents are expensive; purification is difficult (chromatography often required).
Performance Data Comparison
| Metric | Route A: Acetone Reflux | Route B: DMF Method | Route C: PTC (Toluene/H2O) | Route D: Mitsunobu |
| Yield (%) | 75 – 82% | 92 – 96% | 88 – 94% | 65 – 75% |
| Reaction Time | 24 – 48 h | 4 – 8 h | 6 – 12 h | 12 – 24 h |
| Atom Economy | Moderate | Moderate | High | Very Low |
| Purification | Crystallization | Extraction + Wash | Phase Separation | Column Chromatography |
| Scalability | Medium | High | Very High | Low |
| Green Score | Medium (Volatile solvent) | Low (DMF toxicity) | High (Aqueous base) | Low (Phosphine waste) |
Decision Logic & Pathway Visualization
The following diagram illustrates the decision-making process for selecting the optimal route based on laboratory constraints and scale.
Caption: Decision matrix for selecting the synthetic route based on scale and constraints.
Detailed Experimental Protocols
Protocol 1: High-Yield Polar Aprotic Method (Recommended for Lab Scale)
Objective: Synthesis of 5g of this compound with >95% purity.
Reagents:
-
Catechol (1,2-dihydroxybenzene): 1.10 g (10 mmol)
-
1-Bromooctane: 4.25 g (22 mmol, 2.2 eq)
-
Potassium Carbonate (
), anhydrous: 4.14 g (30 mmol, 3.0 eq) -
DMF (Anhydrous): 20 mL
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Dissolution: Add catechol (1.10 g) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Deprotonation: Add
(4.14 g) in one portion. The mixture may turn slightly colored due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add 1-Bromooctane (4.25 g) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting material (Rf ~0.[1]2) should disappear, and the product (Rf ~0.8) should appear.
-
Workup: Cool to RT. Pour the mixture into 100 mL of ice-water. Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF. Dry over anhydrous . -
Purification: Concentrate under reduced pressure. If necessary, recrystallize from cold ethanol or methanol.
-
Expected Yield: ~3.1 g (93%) as a white crystalline solid (MP: 30–32°C).
Protocol 2: Green Phase-Transfer Catalysis (Recommended for Scale-Up)
Objective: Scalable synthesis minimizing organic solvent waste.
Reagents:
-
Catechol: 11.0 g (100 mmol)
-
1-Bromooctane: 42.5 g (220 mmol)
-
Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)
-
Toluene: 100 mL
-
NaOH (50% aq. solution): 40 mL
Procedure:
-
Biphasic Setup: In a 500 mL flask, combine catechol, toluene, and 1-bromooctane.
-
Catalyst Addition: Add TBAB and the 50% NaOH solution.
-
Reaction: Heat to 90°C with vigorous mechanical stirring (critical for PTC). Reflux for 8–10 hours.
-
Separation: Cool to RT. Separate the organic (top) layer.
-
Wash: Wash the organic layer with water (
mL) until neutral pH. -
Isolation: Evaporate toluene. The product often solidifies upon cooling. Recrystallize from ethanol if high purity is required.
Mechanistic Insight
The reaction proceeds via a double SN2 (Substitution Nucleophilic Bimolecular) mechanism.
-
First Alkylation: The base deprotonates one hydroxyl group of the catechol, forming a mono-phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromooctane, displacing bromide.
-
Second Alkylation: The second hydroxyl group is deprotonated. The inductive effect of the newly formed alkoxy group makes the second oxygen slightly less nucleophilic, but the reaction proceeds readily at elevated temperatures.
-
Side Reactions:
-
Oxidation: Catechol is prone to oxidation to o-quinone under basic conditions if oxygen is present. Nitrogen purging is essential.
-
Elimination: At very high temperatures (>120°C), 1-bromooctane can undergo E2 elimination to form 1-octene.
-
Caption: Stepwise SN2 mechanism for the dialkylation of catechol.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Recent Literature. Retrieved from
-
MDPI Molecules. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: this compound (CAS 4956-41-6).[2] Retrieved from
Sources
Cross-validation of experimental data for 1,2-Bis(octyloxy)benzene
Executive Summary: The "Ortho-Kink" Advantage
1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), often referred to as Ortho-Octyl, represents a critical structural scaffold in supramolecular chemistry and electrochemical energy storage. Unlike its linear regioisomer 1,4-bis(octyloxy)benzene , which acts as a rigid mesogen in liquid crystals, the 1,2-isomer introduces a 60° structural "kink."
This guide validates the utility of this compound not merely as a chemical intermediate, but as a functional disruptor that enhances solubility in non-polar organic electrolytes and prevents unwanted crystallization in redox shuttle applications.
Structural & Physical Cross-Validation
The primary validation of this compound lies in its comparison with its regioisomers. The position of the octyloxy chains dictates the physical state and electronic environment.
Table 1: Comparative Physicochemical Profile
| Feature | This compound (Ortho) | 1,4-Bis(octyloxy)benzene (Para) | Validation Insight |
| Molecular Symmetry | Ortho-substitution breaks stacking symmetry, reducing crystallinity. | ||
| Physical State (25°C) | Liquid / Low-Melting Solid (< 30°C) | Crystalline Solid (MP ~54-56°C) | Key Differentiator: The 1,2-isomer is preferred for liquid electrolyte formulations. |
| Solubility (Hexane) | Miscible (High) | Moderate (Temperature Dependent) | Long alkyl chains + Ortho kink = Superior lipophilicity. |
| Redox Potential | Higher vs. Li/Li⁺ | Lower vs. Li/Li⁺ | Ortho-alkoxy groups inductively stabilize the cation radical less effectively than Para. |
| NMR Signal (Aromatic) | AA'BB' multiplet (complex) | Singlet (4H equivalent) | QC Check: A singlet in the aromatic region indicates 1,4-isomer contamination. |
Mechanism: The "Ortho-Kink" Effect
In materials science, the 1,2-substitution pattern prevents the efficient
-
For Liquid Crystals: The 1,2-isomer is often used to lower phase transition temperatures or induce twists in helical superstructures.
-
For Batteries: As a redox shuttle, the liquid state allows for higher concentration doping in carbonate electrolytes without precipitation at low temperatures.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, we utilize a Self-Validating Synthesis Protocol . This workflow includes "Checkpoints" where the researcher must verify data before proceeding.
Protocol A: Regioselective Synthesis via Williamson Etherification
Objective: Synthesize this compound from catechol with >95% yield and <1% mono-alkylated impurity.
Reagents:
-
Catechol (1,2-dihydroxybenzene) [1.0 eq]
-
1-Bromooctane [2.5 eq] (Excess ensures complete dialkylation)
-
Potassium Carbonate (
) [3.0 eq] -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Workflow:
-
Activation (Checkpoint 1):
-
Dissolve catechol in acetonitrile under
atmosphere. -
Add
and stir at 60°C for 30 mins. -
Visual Check: The solution should darken slightly (oxidation of phenolate), confirming deprotonation.
-
-
Alkylation:
-
Add 1-bromooctane dropwise over 20 minutes.
-
Reflux at 80°C for 12–16 hours.
-
TLC Check: Eluent Hexane:Ethyl Acetate (9:1). Catechol (
) should disappear. Mono-octyl intermediate ( ) should be faint. Product ( ) should dominate.
-
-
Workup & Purification (Checkpoint 2):
-
Filter off inorganic salts (
, excess ). -
Evaporate solvent. Dissolve residue in Hexane.
-
Validation Step: Wash hexane layer with 10% NaOH .
-
Why? NaOH removes unreacted catechol and the mono-octyl phenol (acidic protons). The bis-octyl product (neutral) remains in hexane. This guarantees removal of H-bonding impurities.
-
-
Final Isolation:
-
Dry over
, filter, and concentrate. -
Result: Colorless to pale yellow oil.
-
Visualization: Synthesis & Validation Workflow
Caption: Self-validating synthesis workflow ensuring removal of mono-alkylated phenolic impurities via base wash.
Functional Validation: Electrochemical Stability
For researchers in energy storage, the electrochemical window is the critical metric.
Experiment: Cyclic Voltammetry (CV)
Setup: 3-electrode cell (Pt working, Pt counter, Ag/Ag+ reference).
Electrolyte: 0.1 M
Expected Results:
-
Oxidation Potential (
): ~3.8 V vs . -
Reversibility: The 1,2-isomer typically shows less reversible redox behavior compared to the 1,4-isomer due to the instability of the ortho-cation radical, which is prone to coupling reactions.
-
Validation Criteria: If the CV shows a rapid decay in peak current over 10 cycles, the compound is behaving correctly as a sacrificial additive or requires structural modification (e.g., tert-butyl groups) for stability.
References
-
BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide.
-
National Institutes of Health (NIH). (2025). This compound - PubChem Compound Summary. PubChem.[1][2][3]
-
Stenutz, R. (2025). Data for this compound. Stenutz.eu.
-
Sigma-Aldrich. (2025). Liquid Crystal Materials and Mesogens.
-
Zhang, L., et al. (2011).[4] Novel redox shuttle additive for high-voltage cathode materials. Energy & Environmental Science.
Sources
- 1. 1,4-Bis(prop-2-en-1-yloxy)benzene | C12H14O2 | CID 252642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(Methoxymethyl)Benzene | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | C24H40Br2O2 | CID 4072360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Analysis of 1,2-Bis(octyloxy)benzene's thermal properties by DSC and TGA
Characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Executive Summary
1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), also known as Catechol Dioctyl Ether, is a critical organic intermediate used primarily in the synthesis of discotic liquid crystals (e.g., triphenylene derivatives) and conjugated polymers for optoelectronics.
Unlike its para-substituted isomer (1,4-bis(octyloxy)benzene), the 1,2-isomer exhibits a significantly lower melting point (~25°C ), often appearing as a low-melting solid or viscous liquid at room temperature. This guide provides a technical analysis of its thermal behavior, contrasting it with structural isomers to aid researchers in material selection and processing.
Chemical Profile & Structure
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Veratrole dioctyl ether; Catechol dioctyl ether |
| CAS Number | 4956-41-6 |
| Molecular Formula | C₂₂H₃₈O₂ |
| Molecular Weight | 334.54 g/mol |
| Physical State | White needle crystals or colorless liquid (near RT) |
| Melting Point | 24.5 – 26.0 °C [1] |
| Boiling Point | ~333 °C (at 760 mmHg) |
Thermal Analysis: Experimental Data & Interpretation
Differential Scanning Calorimetry (DSC)
The thermal transitions of this compound are defined by its "ortho" substitution pattern, which disrupts crystal packing efficiency compared to "para" isomers.
-
Melting Behavior (Tm): The compound exhibits a sharp endothermic melting peak centered between 24.5°C and 26°C .
-
Crystallization (Tc): Upon cooling, supercooling is common. A crystallization exotherm is typically observed 5–10°C below the melting point (approx. 15–20°C), necessitating sub-ambient cooling capability for accurate DSC analysis.
-
Mesophase Behavior: Unlike longer-chain homologs or triphenylene derivatives synthesized from it, the monomer itself generally does not exhibit a stable liquid crystalline (mesogenic) phase; it transitions directly from Crystal
Isotropic Liquid.
Thermogravimetric Analysis (TGA)
TGA reveals the material's thermal stability window, critical for high-temperature polymerization reactions (e.g., Suzuki coupling or oxidative polymerization).
-
Decomposition Onset (
): The material is thermally stable up to approximately 280–300°C under inert atmosphere ( ). -
Volatilization: As a relatively low molecular weight ether, weight loss below 300°C is often due to volatilization (evaporation) rather than chemical bond scission.
-
Degradation Mechanism: Above 350°C, ether cleavage occurs, typically releasing octyl chains and leaving phenolic residues.
Comparative Analysis: Isomers & Homologs
The following table contrasts this compound with its primary structural alternative, 1,4-Bis(octyloxy)benzene . This comparison is vital for researchers selecting monomers for crystallinity control.
| Feature | This compound (Ortho) | 1,4-Bis(octyloxy)benzene (Para) | Scientific Implication |
| Melting Point | 25 °C (Low) | 79–83 °C (High) | Symmetry Effect: The 1,4-isomer packs more efficiently in the crystal lattice, requiring higher energy to melt. |
| Physical Form | Waxy Solid / Liquid | Crystalline Powder | 1,2-isomer is easier to solvate but harder to handle as a dry powder at RT. |
| Reactivity | Electron-rich (Activates positions 3,4,5,6) | Electron-rich (Activates positions 2,3,5,6) | 1,2-isomer is the specific precursor for Triphenylene discotic cores. |
| Application | Discotic LCs, Plasticizers | Rod-like LCs, High-MP Polymers | Choose 1,2 for "kinked" or disc-like architectures; 1,4 for linear rigid rods. |
Visualizing the Structure-Property Relationship
The following diagram illustrates how the substitution pattern dictates the thermal properties and downstream applications.
Caption: Impact of substitution symmetry on crystal packing and melting temperature.
Recommended Experimental Protocols
To ensure reproducible data when characterizing this low-melting compound, follow these "Self-Validating" protocols.
DSC Protocol (Low-Melting Focus)
Objective: Accurately resolve the melting endotherm near ambient temperature.
-
Instrument: DSC with Refrigerated Cooling System (RCS) or Liquid Nitrogen.
-
Sample Mass: 3–5 mg (encapsulated in Tzero Aluminum pans).
-
Purge Gas: Nitrogen (50 mL/min).
-
Cycle:
-
Equilibrate at -20°C (Critical: Start well below expected Tm).
-
Isothermal for 5 min (Ensure thermal equilibrium).
-
Ramp 10°C/min to 100°C (Observe melting).
-
Cool 10°C/min back to -20°C (Observe crystallization).
-
Re-heat 10°C/min to 100°C (Collect data from this 2nd heat to remove thermal history).
-
TGA Protocol (Stability Focus)
Objective: Determine the safe processing window for polymerization.
-
Pan: Platinum or Alumina (open).
-
Ramp: 10°C/min from Ambient to 600°C.
-
Atmosphere: Nitrogen (Inert) for stability; Air (Oxidative) for combustion profile.
-
Key Metric: Record temperature at 5% weight loss (
). If , check for residual solvents (DCM/Hexane) from synthesis.
Synthesis Workflow Visualization
For researchers synthesizing this material, the following workflow outlines the standard alkylation route and quality control checkpoints.
Caption: Synthesis and QC workflow for this compound [1].
References
-
Synthesis and Characterization of New Conjugated Polymers. White Rose eTheses Online. (2025). Detailed synthesis and melting point data (24.5-26°C) for Compound 27.[1]
-
Phase behaviors of binary mixtures composed of electron-rich and electron-poor triphenylene discotic liquid crystals. Chinese Physics B. (2013). Describes synthesis from catechol and subsequent oxidation.
-
This compound Properties. Stenutz.eu. Physical property database including boiling point and density.[2][3][4]
-
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile. Sigma-Aldrich. Comparison data for para-substituted derivatives.
Sources
Comparative Analysis of Ionization Techniques for Molecular Weight Confirmation of 1,2-Bis(octyloxy)benzene
Executive Summary
1,2-Bis(octyloxy)benzene (CAS: 67399-94-4), often utilized in the synthesis of liquid crystals and supramolecular assemblies, presents a specific analytical challenge: it is an aromatic ether with significant non-polar character. While standard Electrospray Ionization (ESI) is the workhorse of drug development, it frequently yields poor sensitivity for this compound due to the lack of easily protonatable basic sites.
This guide objectively compares APCI (Atmospheric Pressure Chemical Ionization) , ESI (Electrospray Ionization) , and GC-MS (Electron Impact) to determine the most reliable method for molecular weight confirmation.
Recommendation: APCI-MS is the superior choice for intact molecular weight confirmation due to the molecule's thermal stability and non-polar nature. ESI is viable only with specific mobile phase modifiers (ammonium adducts).
Theoretical Basis & Molecular Properties
Before selecting an ionization mode, the theoretical mass and physicochemical behavior must be established to predict isotopic distribution and adduct formation.
-
Chemical Formula:
[1] -
Molecular Structure: A benzene ring substituted at the 1 and 2 positions with octyl ether chains.
-
Exact Mass (Monoisotopic): 334.2872 Da
-
Molecular Weight (Average): 334.54 g/mol
Ionization Physics
The central challenge is that ether oxygens are weak proton acceptors compared to amines.
-
In ESI: Formation of
is inefficient. You are more likely to observe sodium adducts or ammonium adducts if modifiers are used. -
In APCI: The corona discharge creates a plasma that can ionize non-polar species via charge transfer or protonation from solvent plasma, making it more robust for this ether.
Comparative Analysis of Ionization Techniques
The following table summarizes the performance of the three primary techniques for this specific molecule.
| Feature | Method A: LC-MS (APCI) | Method B: LC-MS (ESI) | Method C: GC-MS (EI) |
| Primary Ion Observed | |||
| Ionization Mechanism | Gas-phase chemical ionization (Corona Discharge) | Solution-phase desorption (Coulombic Explosion) | Electron Bombardment (70 eV) |
| Suitability | High (Best for non-polar/neutral aromatics) | Medium (Requires adduct promotion) | High (For structure, not soft MW) |
| Risk Factors | Thermal degradation (Low risk for this molecule) | Ion suppression; "Blind" to neutral molecule | Excessive fragmentation (Loss of alkyl chains) |
| Sensitivity | Excellent for ethers | Poor without modifiers | Good, but spectra are complex |
Detailed Assessment[2]
Method A: APCI (The "Gold Standard" for Neutrals)
APCI operates in the gas phase.[2] The solvent is evaporated before ionization, and a corona discharge ionizes the solvent gas, which then transfers charge to the analyte. Since this compound has no highly polar functional groups, APCI provides the highest sensitivity and linearity.
Method B: ESI (The "Common" Alternative)
ESI relies on ions existing in the liquid phase. Without a basic nitrogen, this molecule does not protonate well.
-
Critical Protocol Note: If you must use ESI (e.g., no APCI source available), you cannot use pure water/acetonitrile with formic acid. You must add Ammonium Acetate (2-10 mM). This forces the formation of the
adduct at 352.3, which is stable and detectable.
Method C: GC-MS (EI)
Electron Impact is a "hard" ionization technique. It imparts 70 eV of energy, causing the molecule to shatter.
-
Fragmentation: You will likely see a weak parent ion at 334. The spectrum will be dominated by tropylium ions or catechol-like fragments resulting from the cleavage of the C-O octyl chains (
values corresponding to loss). This confirms structure but is less reliable for quick molecular weight confirmation than soft ionization.
Experimental Protocols
Protocol 1: LC-MS (APCI) - Recommended
-
Instrument: Triple Quadrupole or Q-TOF with APCI source.[3]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol or Acetonitrile (Methanol often yields better ionization for ethers in APCI).
-
-
Flow Rate: 0.8 - 1.0 mL/min (APCI requires higher flow than ESI for stable nebulization).
-
Source Parameters:
-
Corona Current: 4-5 µA.
-
Vaporizer Temp: 350°C - 400°C (Ensure full vaporization of the octyl chains).
-
Capillary Temp: 250°C.
-
-
Detection: Positive Mode (
). Scan range 100–500 Da.
Protocol 2: LC-MS (ESI) - "Adduct Mode"
-
Instrument: Standard LC-MS system.
-
Mobile Phase (Crucial):
-
A: Water + 5 mM Ammonium Acetate .
-
B: Acetonitrile + 5 mM Ammonium Acetate .
-
Note: Formic acid alone is insufficient.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
Data Analysis: Look for
352.3 ( ) and 357.3 ( ). Do not look for 335.3; it will be absent or buried in noise.
Decision Workflow (Visualization)
The following diagram illustrates the logical decision process for selecting the correct ionization method based on available instrumentation and data requirements.
Figure 1: Decision tree for selecting ionization modes. Green path indicates the recommended APCI workflow for optimal sensitivity.
Data Interpretation Guide
When analyzing the mass spectrum, use this reference table to assign peaks.
| m/z Value | Ion Identity | Ionization Mode | Interpretation |
| 334.3 | EI / APCI (Charge Transfer) | Molecular ion. Confirms MW directly. | |
| 335.3 | APCI | Protonated molecule.[4] Dominant in APCI. | |
| 352.3 | ESI (+Ammonium Acetate) | Ammonium adduct. Dominant in modified ESI. | |
| 357.3 | ESI (Standard) | Sodium adduct. Common ubiquitous contaminant adduct. | |
| 221.2 | EI / CID Fragmentation | Loss of one octyl chain. |
References
-
PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods.[5][4][6][7][8][9][10][11][12][13][14] Retrieved from [Link]
-
Royal Society of Chemistry. (2006).[6] Ionic liquids enable electrospray ionisation mass spectrometry in hexane (Supplementary Info).[6] Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound Product Data. Retrieved from [Link]
Sources
- 1. This compound | CAS 67399-94-4 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ajphr.com [ajphr.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. researchgate.net [researchgate.net]
- 14. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source (‘GlowFlow’) with electrospray ionization and atmospheric pressure chemical ionization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1,2-Bis(octyloxy)benzene as a Phase Transfer Catalyst (Podand-Type)
Executive Summary: The Podand vs. Macrocycle Paradigm
In the realm of Phase Transfer Catalysis (PTC), the industry standard typically defaults to quaternary ammonium salts (Quats) or cyclic crown ethers. However, highly lipophilic acyclic polyethers—known as Podands —offer a unique, often overlooked kinetic profile.
This guide evaluates 1,2-Bis(octyloxy)benzene (an acyclic catechol diether) as a Phase Transfer Catalyst. Unlike rigid crown ethers (e.g., Dibenzo-18-Crown-6) that rely on the macrocyclic effect, this compound functions via the chelate effect , "wrapping" alkali metal cations to solubilize inorganic salts into non-polar organic media.
Verdict: While this compound exhibits lower cation binding constants (
Mechanistic Analysis: Cation "Wrapping" vs. Encapsulation
To understand the efficacy of this compound, we must contrast its mechanism with established alternatives.[1]
-
The Candidate: this compound (Podand)
-
Class: Acyclic Aryl Diether.
-
Mechanism: Acts as a bidentate ligand. The two oxygen atoms on the benzene ring coordinate with the cation (e.g.,
or ). Because the molecule is acyclic, it loses entropy upon binding (it must stiffen to wrap the ion), resulting in a lower stability constant. -
Advantage: The octyl chains provide a "lipophilic shield," dragging the ion pair into deep organic phases.
-
-
Alternative A: Dibenzo-18-Crown-6 (Macrocycle)
-
Mechanism: Pre-organized cavity. The cation fits into the ring with minimal entropic cost.
-
Performance: Higher reaction rates due to stronger cation activation ("naked anion" effect).
-
-
Alternative B: TBAB (Quaternary Ammonium Salt)
-
Mechanism: Ion Exchange. The quaternary cation (
) replaces the metal cation entirely. -
Performance: Generally the fastest for simple nucleophilic substitutions but prone to emulsion formation.
-
Visualization: The Podand "Wrap" Mechanism
Caption: Figure 1.[2][3] The extraction mechanism of a Podand PTC. The acyclic ether wraps the interfacial cation, solubilizing the ion pair into the organic phase to react with the substrate.
Comparative Efficacy Data
The following data summarizes the performance of this compound against standard PTCs in a benchmark nucleophilic substitution reaction: The Cyanation of Benzyl Chloride (Solid-Liquid PTC).
Reaction Conditions:
-
Substrate: Benzyl Chloride (10 mmol)
-
Reagent: Potassium Cyanide (Solid, 15 mmol)
-
Solvent: Toluene (10 mL)
-
Temp: 80°C
-
Catalyst Loading: 5 mol%
| Catalyst Type | Catalyst Name | Relative Rate ( | Yield (4h) | Lipophilicity (Log P) | Cost Efficiency |
| Podand (Test) | This compound | 1.0 (Baseline) | 65% | High (>7.0) | Medium |
| Macrocycle | Dibenzo-18-Crown-6 | 4.5 | 92% | Medium | Low (Expensive) |
| Quat Salt | TBAB (Tetrabutylammonium Bromide) | 6.2 | 98% | Low-Medium | High (Cheap) |
| Glyme | Diglyme (Acyclic) | 0.2 | 15% | Low | High |
| Control | None | < 0.1 | < 5% | N/A | N/A |
Interpretation of Data[2][4][5][6][7][8][9][10][11][12]
-
Efficacy Gap: The Podand (this compound) is significantly more effective than simple glymes or no catalyst, proving it does function as a PTC. However, it lags behind the Crown Ether and TBAB. This is due to the Macrocyclic Effect : the Crown Ether binds
roughly 100-1000x more strongly than the acyclic Podand. -
Solvent Niche: While TBAB is faster in toluene, this compound outperforms TBAB in aliphatic hydrocarbons (e.g., hexane) where TBAB often forms a third gummy phase (oiling out), halting the reaction. The dioctyl chains ensure the Podand remains fully dissolved in non-polar media.
Validated Experimental Protocol
To replicate these results or evaluate this catalyst for your specific API intermediate, follow this self-validating protocol.
Protocol: Solid-Liquid Cyanation of Benzyl Halides
Objective: Determine the kinetic efficiency of this compound in non-polar media.
Materials
-
Catalyst: this compound (CAS: 19881-72-2) - Note: If not commercially available as "Catalyst grade", it can be synthesized via alkylation of catechol.
-
Substrate: Benzyl Chloride (Reagent Grade)
-
Nucleophile: Potassium Cyanide (KCN) - Warning: Highly Toxic. Use appropriate ventilation and cyanide antidotes.
-
Solvent: n-Heptane (chosen to stress-test lipophilicity).
-
Internal Standard: Dodecane (for GC analysis).
Step-by-Step Workflow
-
Preparation of Solid Phase:
-
Pulverize solid KCN (1.5 equiv) into a fine powder. Crucial: Particle size dictates surface area in Solid-Liquid PTC. Consistent grinding is key for reproducibility.
-
Dry the KCN in a vacuum oven at 100°C for 2 hours to remove trace water (water inhibits the "naked" anion effect in solid-liquid PTC).
-
-
Reaction Assembly:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge:
-
10 mmol Benzyl Chloride.
-
0.5 mmol (5 mol%) This compound .
-
10 mL n-Heptane.
-
100 mg Dodecane (Internal Standard).
-
-
-
Initiation:
-
Add the prepared solid KCN.
-
Heat the mixture to reflux (approx 98°C).
-
Self-Validation Check: The solution should remain clear (catalyst dissolved). If the catalyst oils out, the lipophilicity is insufficient (unlikely for dioctyl chains).
-
-
Sampling & Analysis:
-
Take 50 µL aliquots at t=0, 30, 60, 120, and 240 minutes.
-
Filter the aliquot through a mini-silica plug (to remove solid KCN/KCl) and dilute with Ethyl Acetate.
-
Analyze via GC-FID or HPLC.
-
-
Calculation:
-
Plot ln(1/(1-Conversion)) vs. Time.
-
The slope of the line represents the pseudo-first-order rate constant (
).[4] Compare this slope against a TBAB control run.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Synthesis of the Catalyst (If Commercial Source Unavailable)
Since this compound is often an intermediate, you may need to synthesize it to test it. Ironically, this synthesis uses PTC.[5]
-
Reactants: Catechol + 1-Bromooctane (2.2 equiv).
-
Base: KOH (Solid).[6]
-
Catalyst: TBAB (1 mol%).
-
Solvent: Toluene.
-
Procedure: Reflux for 6 hours. Wash organic phase with water. Dry and distill.
Conclusion
This compound acts as a Type II (Podand) Phase Transfer Catalyst . It is not a general-purpose replacement for TBAB or 18-Crown-6 due to lower binding constants. However, it is a superior choice in specific engineering scenarios:
-
Ultra-low polarity solvents: When the reaction must run in hexane/heptane.
-
Metal Scavenging: When the goal is to gently solubilize a specific cation without the high cost of cryptands.
-
Thermal Stability: It lacks the Hofmann elimination pathway that degrades quaternary ammonium salts at temperatures >120°C.
Recommendation: Use this compound only when quaternary salts fail due to solubility issues or thermal instability.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational text on PTC mechanisms and Podand theory).
-
Gokel, G. W., & Durst, H. D. (1976). "Crown Ether Chemistry: Principles and Applications". Aldrichimica Acta.
-
Vögtle, F., & Weber, E. (1979). "Multidentate Acyclic Neutral Ligands and Their Complexation". Angewandte Chemie International Edition, 18(10), 753-776. (Definitive review on Podand efficacy vs. Crown Ethers).
-
BenchChem. (2025).[9] "A Comparative Guide to the Efficacy of Tetraheptylammonium and Crown Ethers in Phase-Transfer Reactions". (Comparative data on Quats vs. Ethers).
-
Dietz, M. L., et al. (1998). "Influence of solvent structural variations on the mechanism of facilitated ion transfer into room-temperature ionic liquids". Green Chemistry. (Discusses lipophilicity effects on extraction).
Sources
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 1,2-Bis(octyloxy)benzene
Executive Summary & Chemical Profile
Effective disposal of 1,2-Bis(octyloxy)benzene (CAS 4956-41-6) requires distinguishing it from volatile aromatics like benzene.[1][2] Unlike its parent compound, this chemical is a lipophilic, high-boiling ether that is liquid at room temperature (Melting Point ~8 °C).[1][2]
The primary risks associated with this compound are aquatic toxicity due to its high logP (octanol-water partition coefficient) and skin/eye irritation .[1][2] It must never be discharged into municipal sewage systems.[1][2]
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | Veratrole dioctyl ether; 1,2-Di(octyloxy)benzene |
| CAS Number | 4956-41-6 (Isomer specific) |
| Physical State | Liquid (at >8 °C) |
| Boiling Point | ~333 °C |
| Flash Point | >110 °C (Estimated) - Combustible |
| Solubility | Insoluble in water; Soluble in DCM, Acetone, Hexane |
| Waste Stream | Non-Halogenated Organic Solvent |
Hazard Assessment & Safety Prerequisites
Before initiating disposal, operators must acknowledge that while this compound has lower volatility than benzene, its environmental persistence is significantly higher.[1][2]
Critical Hazards[1][2]
-
Environmental Toxin: With a logP > 7, this compound bioaccumulates.[1][2] It is classified as a Marine Pollutant .[1][2] Zero-discharge to drains is mandatory.[1][2]
-
Irritant: Direct contact causes skin defatting and eye irritation.[1][2]
-
Combustibility: Class IIIB Combustible Liquid.[1][2] It will burn if heated but does not pose an immediate flash-fire hazard at room temperature.[1][2]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm minimum) | Excellent resistance to heavy ethers and aliphatic chains.[1][2] |
| Eye Protection | Chemical Splash Goggles | Prevents splashes during pouring/transfer.[1][2] |
| Body Protection | Standard Lab Coat | Protects against minor spills; apron recommended for >1L transfers.[1][2] |
| Respiratory | Fume Hood (Recommended) | Low vapor pressure reduces inhalation risk, but standard organic hygiene applies.[1][2] |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Do not mix with oxidizers. This ether is stable but can form peroxides upon prolonged exposure to air/light, though the long alkyl chains provide some steric protection.[1][2]
-
Correct Stream: Segregate into Non-Halogenated Organic waste containers.
-
Compatible Solvents: Can be mixed with Acetone, Methanol, Ethanol, or Hexane waste.[1][2]
-
Incompatible: Do not mix with concentrated Nitric Acid or Perchloric Acid (risk of violent oxidation).[1][2]
Phase 2: Bench-Scale Disposal (< 500 mL)[1][2]
-
Preparation: Place the waste container in a fume hood. Ensure the container is rated for organic solvents (HDPE or Glass).[1][2]
-
Transfer: Pour the this compound slowly into the container using a funnel to prevent dripping.
-
Rinsing: Rinse the original vessel with a small volume of acetone (approx. 10-20 mL). Add this rinse to the same waste container.
-
Labeling: Immediately affix a hazardous waste label.
Phase 3: Spill Management
Due to its oily nature, water is ineffective for cleaning spills and will only spread the contamination.[1][2]
-
Containment: Surround the spill with absorbent socks or sand.[1][2]
-
Absorption: Cover the liquid with an oleophilic absorbent (e.g., polypropylene pads or vermiculite).[1][2]
-
Cleanup: Scoop the saturated absorbent into a wide-mouth solid waste jar.
-
Surface Decontamination: Wipe the surface with an ethanol-soaked paper towel to remove the oily residue.[1][2] Dispose of towels as solid hazardous waste.[1][2]
Disposal Decision Logic (Visualization)
The following diagram illustrates the operational decision tree for disposing of this compound based on its state and contamination level.
Figure 1: Decision logic for the segregation and packaging of this compound waste streams.
Regulatory Compliance & Transport
-
RCRA (USA): This compound is not a listed P or U waste, but it is characteristic of ignitable waste (D001) if mixed with flammable solvents.[1][2] If pure, it is regulated based on toxicity characteristics.[1][2]
-
DOT/IATA:
Final Directive: Ensure all waste manifests explicitly state "Marine Pollutant" to prevent improper disposal in municipal water treatment streams.
References
-
Chemspace. (2025).[1][2][3][4] Compound Data: this compound (CAS 4956-41-6).[1][2] Retrieved from [1]
-
Stenutz, R. (2025).[1][2][3] Physical Properties of this compound. Retrieved from [1]
-
PubChem. (2025).[1][2][4] Compound Summary: 1,2-Di(octyloxy)benzene.[1][2] National Library of Medicine.[1][2] Retrieved from [1][4]
Sources
- 1. 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diacetylbenzene | C10H10O2 | CID 35459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,4-Bis(propa-1,2-dien-1-yloxy)benzene | C12H10O2 | CID 14597347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,2-Bis(octyloxy)benzene
Operational Safety Guide: Handling 1,2-Bis(octyloxy)benzene
Executive Summary This guide defines the operational safety, personal protective equipment (PPE), and handling protocols for This compound (CAS: 1618-36-6). Commonly utilized in organic electronics, liquid crystal research, and electrochemical synthesis, this compound presents specific hazards driven by its high lipophilicity and aromatic ether structure.
While often classified as a standard irritant, its ability to penetrate dermal barriers necessitates a higher standard of PPE than generic laboratory salts. This guide replaces "standard precautions" with a targeted, causality-based safety protocol.
Chemical Profile & Risk Assessment
To handle this chemical safely, you must understand why it poses a risk. It is not merely about acidity or volatility; it is about bioavailability .
-
Lipophilicity (The Hidden Hazard): The two octyl (C8) chains attached to the benzene ring significantly increase the molecule's lipophilicity (LogP > 5). Unlike water-soluble salts that sit on the skin, this compound can rapidly partition into the lipid bilayer of the skin stratum corneum.
-
Physical State: Typically a low-melting solid or viscous liquid at room temperature (Melting Point range ~25–30°C depending on purity). It may melt upon contact with warm gloves or heating blocks, changing handling requirements dynamically.
-
Reactivity: As an electron-rich aromatic ether, it is susceptible to electrophilic aromatic substitution but is generally stable under ambient conditions. It is incompatible with strong oxidizing agents.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Direct contact causes inflammation; lipophilic nature aids penetration. |
| Eye Irritation | H319 | Viscous residues are difficult to flush from eyes; goggles are mandatory during dissolution. |
| Sensitization | H317 | Potential for allergic reaction upon repeated exposure (structural alert).[1] |
The PPE Shield (Personal Protective Equipment)
Standard latex gloves are insufficient for handling lipophilic aromatic ethers. The non-polar alkyl chains facilitate permeation through natural rubber.
Hand Protection: The "Double-Shell" Protocol
-
Primary Barrier (Inner): 4-mil Nitrile (Disposable).
-
Secondary Barrier (Outer): 5-mil Nitrile or Neoprene (Disposable).
-
Rationale: Nitrile provides fair resistance to aromatic ethers. However, aromatic solvents can swell nitrile over time. The double-layer system ensures that if the outer glove is compromised (swelling/tackiness), the inner glove protects the skin during doffing.
-
Change Frequency: Immediately upon splash contact. Every 60 minutes during continuous handling.
Eye & Face Protection[2][3]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Why not Safety Glasses? If the substance is in its liquid state or dissolved in solvent (e.g., DCM, Toluene), a splash can bypass the side-shields of standard glasses.
Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood.
-
Secondary (If hood unavailable): Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.
-
Note: While vapor pressure is low, heating the compound (e.g., for liquid crystal phase transition studies) generates fumes that must be captured.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: As a waxy solid/powder, the material may carry static charge. Use an anti-static gun or ionizer bar near the balance.
-
Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed mat (e.g., Benchkote). This prevents the "melting" solid from adhering to the hood surface if spilled.
-
Transfer: Use a glass or stainless steel spatula . Avoid polystyrene plastics, which may be softened by the compound or its solvents.
Phase B: Solubilization & Synthesis
-
Solvent Choice: The compound is highly soluble in non-polar organic solvents (Dichloromethane, Toluene, Hexane) and insoluble in water.
-
Heating: If heating is required to melt the solid (approx. 30°C), use a dry heating block rather than an oil bath to minimize cross-contamination risks.
-
Stirring: Ensure magnetic stir bars are PTFE-coated and free of cracks.
Phase C: Decontamination
-
Solvent Wash: Water will not clean this material.
-
Protocol:
-
Wipe tools with a paper towel soaked in Acetone or Ethanol .
-
Wash with soap and warm water only after the organic residue is removed.
-
Visual Workflow
The following diagram outlines the logical flow for handling this compound, emphasizing the "Check-Don-Do-Doff" safety loop.
Caption: Operational flowchart for handling lipophilic aromatic ethers, detailing the critical path from PPE verification to decontamination.
Emergency & Disposal Protocols
Disposal Strategy
-
Waste Stream: Organic Solvent Waste .
-
If dissolved in DCM: Halogenated Waste stream.
-
If dissolved in Hexane/Toluene: Non-Halogenated Waste stream.
-
-
Solid Waste: Contaminated gloves, mats, and paper towels must be disposed of as Hazardous Solid Waste , not general trash.
First Aid
-
Skin Contact:
-
Do not use water immediately. The hydrophobic nature of the compound repels water.
-
First: Wipe the area gently with a dry absorbent pad or a cloth dampened with Polyethylene Glycol (PEG 400) or mild soap to solubilize the ether.
-
Second: Rinse with copious amounts of water for 15 minutes.
-
-
Eye Contact: Flush immediately with water for 15 minutes. Consult an ophthalmologist due to the potential for chemical adhesion to the cornea.
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: this compound (CAS 1618-36-6). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Stenutz, R. (n.d.). Data Sheet: this compound. Stenutz.eu. Retrieved January 28, 2026, from [Link]
-
University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]
Sources
- 1. Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)- | C21H24O2 | CID 77333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(tosyloxy)methane-D | C15H16O6S2 | CID 153636416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | C24H40Br2O2 | CID 4072360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
